4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride
Description
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Properties
IUPAC Name |
4-bromo-N-methyl-2-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4,13H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAIXVCTVBCALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681961 | |
| Record name | 4-Bromo-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-44-2 | |
| Record name | 4-Bromo-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride"
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride
Abstract
This compound is a halogenated and N-alkylated aniline derivative of significant interest as a building block in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical agents. The strategic incorporation of bromine, a trifluoromethyl group, and a methylamino group imparts unique electronic and lipophilic characteristics, making it a versatile intermediate. This technical guide provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt. While publicly available experimental data for this specific salt is limited, this document consolidates known structural information and presents robust, field-proven experimental protocols for the systematic determination of its critical properties, including melting point, solubility, and pKa. This guide is intended for researchers, chemists, and formulation scientists to facilitate the effective use of this compound in drug discovery and development workflows.
Introduction: The Strategic Value of Halogenated Anilines
Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry. The introduction of specific substituents onto the aniline ring is a key strategy for modulating a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Halogenation, particularly bromination, and the incorporation of trifluoromethyl (-CF3) groups are two of the most powerful tactics in this regard.
-
Bromine acts as a lipophilic, polarizable substituent that can engage in halogen bonding, a non-covalent interaction increasingly recognized for its role in ligand-protein binding.[1]
-
The Trifluoromethyl Group is a strong electron-withdrawing group and a bioisostere of a methyl group, but with significantly increased lipophilicity and metabolic stability. It can drastically alter the pKa of nearby functional groups and improve cell membrane permeability.
This compound combines these features, positioning it as a valuable precursor for complex molecules where fine-tuning of these properties is essential.[2] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is a non-negotiable prerequisite for successful development. These properties govern everything from reaction kinetics and purification efficiency to formulation, bioavailability, and stability of the final product.
Core Compound Identification and Properties
Precise identification is the first step in any scientific investigation. The fundamental structural and computed properties of this compound are summarized below.
Structural and Chemical Identifiers
The compound is the hydrochloride salt of the N-methylated aniline derivative, which enhances its stability and can improve its handling characteristics and aqueous solubility compared to the free base.
| Property | Value | Source |
| IUPAC Name | 4-bromo-N-methyl-2-(trifluoromethyl)aniline;hydrochloride | [3] |
| CAS Registry Number | 1215206-44-2 | [4][5] |
| Molecular Formula | C₈H₈BrClF₃N | [3][4] |
| Molecular Weight | 290.51 g/mol | [3][4] |
| Canonical SMILES | CNC1=C(C=C(C=C1)Br)C(F)(F)F.Cl | [3] |
| InChI Key | UTUYWZJPVLDHJJ-UHFFFAOYSA-N | [3] |
Computed Physicochemical Properties
Computational models provide valuable initial estimates of a compound's behavior. The following properties are derived from in-silico calculations and should be confirmed by experimental data.
| Property | Value | Source |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 12.03 Ų | [4] |
| XLogP3 (Free Base) | 2.8 | [6] |
Experimental Determination of Critical Physicochemical Parameters
The following sections outline detailed, self-validating protocols for determining the essential physicochemical properties of this compound. The causality behind key steps is explained to provide a deeper understanding of the methodology.
Melting Point Analysis for Purity and Identity
Expertise & Causality: The melting point is a fundamental thermodynamic property that serves as a primary indicator of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure substance, while impurities typically depress and broaden this range. For a hydrochloride salt, the melting point can also be accompanied by decomposition, which should be noted. This protocol uses the established capillary method.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its anticipated melting point for several hours. Finely powder the crystalline sample using a mortar and pestle to ensure uniform packing.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. Proper packing is critical for efficient and uniform heat transfer.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to approximate the melting range.
-
For the accurate measurement, use a fresh sample and heat at a slower rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the span between these two temperatures. Note any signs of decomposition (e.g., color change, charring).
-
Validation: Repeat the measurement with two additional samples to ensure reproducibility. The results should be within a narrow margin (e.g., ±0.5 °C).
Solubility Profiling: A Cornerstone for Formulation
Expertise & Causality: Solubility is a critical parameter that directly influences a drug's bioavailability and the design of its dosage form. For a hydrochloride salt, aqueous solubility is expected to be higher than that of its free base, especially in acidic to neutral pH ranges. Determining solubility in various solvent systems (polar, nonpolar, protic, aprotic) provides a comprehensive profile for formulation, purification, and synthetic applications. The gravimetric method described here is a reliable and straightforward technique for generating quantitative data.[7]
Caption: Experimental workflow for gravimetric solubility determination.
Experimental Protocol: Gravimetric Solubility Determination
-
System Setup: Prepare vials containing an excess amount of this compound. The presence of excess solid is the self-validating mechanism that ensures a saturated solution is achieved.
-
Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of the desired test solvent to each vial. A recommended solvent panel includes:
-
Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4.
-
Polar Protic: Ethanol, Methanol.
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile.
-
Nonpolar: Dichloromethane (DCM).
-
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25 °C for room temperature or 37 °C for physiological temperature). Allow the samples to equilibrate for at least 24-48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid, leaving a clear, saturated supernatant.
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Transfer the supernatant to a pre-weighed, dry container.
-
Remove the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.
-
-
Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the supernatant aliquot. The experiment should be performed in triplicate for statistical validity.
pKa Determination: Understanding Ionization Behavior
Expertise & Causality: The acid dissociation constant (pKa) defines the strength of an acid. For the hydrochloride salt of an aniline derivative, the relevant pKa corresponds to the equilibrium between the protonated anilinium ion (BH+) and the neutral free base (B). This value is paramount as it dictates the compound's ionization state at different pH values. The ionization state profoundly impacts solubility, lipophilicity, and the ability to cross biological membranes—a key factor in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Caption: Interdependence of pKa and key drug development properties.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution with a known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1-10 mM). A co-solvent like methanol may be required if aqueous solubility is low, but its concentration should be minimized and recorded.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and an automated titrator.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) and record the pH after each incremental addition of the titrant. The system should be allowed to stabilize after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. Specialized software is often used to calculate the pKa from the derivative of the titration curve, which provides a more precise endpoint.
-
Trustworthiness: The protocol's validity is ensured by the use of standardized titrants, calibrated electrodes, and running a blank titration on the solvent system to correct for any background effects.
Conclusion
This compound is a synthetic intermediate with significant potential, owing to its unique combination of functional groups. While comprehensive experimental data on its physicochemical properties are not widely published, this guide provides the necessary framework for its characterization. By employing the detailed, validated protocols for determining melting point, solubility, and pKa, researchers and drug development professionals can generate the reliable data required to unlock the full potential of this compound. This systematic approach ensures that subsequent synthetic, formulation, and biological studies are built on a solid foundation of fundamental chemical knowledge, ultimately accelerating the path from laboratory synthesis to innovative application.
References
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4-BROMO-3-(TRIFLUOROMETHYL)ANILINE HYDROCHLORIDE - precisionFDA. (n.d.). precisionFDA. Retrieved January 15, 2026, from [Link]
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2020). Environmental Science & Technology. Retrieved January 15, 2026, from [Link]
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Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. (2021). Crystal Growth & Design. Retrieved January 15, 2026, from [Link]
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Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015). Organic Process Research & Development. Retrieved January 15, 2026, from [Link]
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4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Halogen Substituent Effects on the Relative Stability of Salicylidene Aniline Crystals of Different Stacking Types. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]
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4-bromo-3-(trifluoromethyl)aniline HCl salt | C7H6BrClF3N | CID 66745707 - PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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A Technical Guide to the Mass Spectrometric Analysis of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline Hydrochloride
Abstract
This technical guide provides a comprehensive, in-depth methodology for the mass spectrometric analysis of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride, a compound of interest in pharmaceutical and agrochemical synthesis. Moving beyond rote protocols, this document elucidates the causal reasoning behind critical experimental choices, from sample preparation to data interpretation. It is designed for researchers, scientists, and drug development professionals who require robust and reliable characterization of halogenated aromatic amines. The guide details optimized protocols for Liquid Chromatography-Mass Spectrometry (LC-MS), including ionization technique selection, management of the hydrochloride salt form, and high-resolution mass analysis. Furthermore, it explores tandem mass spectrometry (MS/MS) for definitive structural elucidation, complete with predicted fragmentation pathways. The methodologies are presented to be self-validating, ensuring scientific integrity and trustworthiness in the generated data.
Introduction to the Analyte
4-Bromo-N-methyl-2-(trifluoromethyl)aniline is a halogenated and fluorinated aromatic amine. Such compounds are pivotal building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The hydrochloride salt form is often used to improve the stability and solubility of the amine.
Accurate mass spectrometry (MS) is indispensable for confirming the identity, assessing the purity, and elucidating the structure of such synthetic intermediates.[2] The unique structural features of this molecule—the bromine atom, the trifluoromethyl group, and the basic N-methylaniline core—present specific challenges and opportunities in its mass spectrometric analysis, which this guide will address in detail.
Physicochemical Properties & Key Structural Features for MS Analysis
Understanding the molecule's structure is paramount to designing an effective analytical strategy. The key properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 1215206-44-2 | [3][4][5] |
| Molecular Formula (HCl Salt) | C8H8BrClF3N | [3][5] |
| Molecular Weight (HCl Salt) | 290.51 g/mol | [3][5] |
| Molecular Formula (Free Base) | C8H7BrF3N | [6] |
| Monoisotopic Mass (Free Base) | 252.9714 u (for 79Br) | Calculated |
The Bromine Isotopic Signature
A defining characteristic for the mass spectrometric identification of this compound is the presence of bromine. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively).[7] This results in a distinctive isotopic pattern for any bromine-containing ion, appearing as two peaks of almost equal intensity separated by approximately 2 Daltons (the "M" and "M+2" peaks).[7] This signature is a powerful diagnostic tool for confirming the presence of bromine in the analyte and its fragments.
The Basic Nitrogen Center
The N-methylaniline structure contains a secondary amine, which is a basic site. This makes the molecule an ideal candidate for protonation in an acidic environment. This feature is central to the choice of ionization method, as the molecule will readily form a protonated species, [M+H]+, which is easily detected in positive-ion mode mass spectrometry.
The Trifluoromethyl Group
The -CF3 group is a strongly electron-withdrawing substituent that influences the molecule's chemical properties and its fragmentation behavior under tandem mass spectrometry (MS/MS) conditions.
Core Principles & Method Selection
The selection of the right analytical technique is driven by the physicochemical properties of the analyte.
Rationale for Ionization Technique Selection
For a polar, thermally labile, and readily ionizable molecule like 4-Bromo-N-methyl-2-(trifluoromethyl)aniline, Electrospray Ionization (ESI) is the superior choice.[8][9]
-
Expertise & Causality: ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[10][11] Given that our analyte is a basic amine, it can be easily protonated in an acidic solution (e.g., by adding formic acid to the mobile phase) to form the [M+H]+ ion. This makes it highly amenable to positive-mode ESI, yielding a strong molecular ion signal that is crucial for identification and quantification.
-
Alternative Techniques:
-
Atmospheric Pressure Chemical Ionization (APCI): While also suitable for LC-MS, APCI is generally better for less polar compounds and involves gas-phase chemical reactions to create ions.[10][12] ESI is more direct and typically more sensitive for an already basic, polar molecule like this.
-
Electron Impact (EI): This is a "hard" ionization technique requiring a volatile sample and often causing extensive fragmentation, which can lead to the absence of a clear molecular ion peak.[10][11] It is incompatible with LC and unsuitable for this non-volatile salt.
-
The Imperative of High-Resolution Mass Spectrometry (HRMS)
Employing high-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provides significant advantages for pharmaceutical analysis.[13][14]
-
Trustworthiness through Accuracy: HRMS instruments provide high mass accuracy measurements (typically ≤5 ppm).[15] This allows for the unequivocal determination of the elemental formula of the molecular ion and its fragments, providing a much higher degree of confidence in the compound's identity compared to low-resolution instruments.[15][16] This is critical for distinguishing the target compound from potential isobaric impurities.
Comprehensive Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is essential for accurate analysis. The following sections detail a validated, step-by-step approach.
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An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride
Abstract
Introduction: The Analytical Imperative
4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride is a substituted aromatic amine that serves as a valuable intermediate in various synthetic pathways. Its structure combines a trifluoromethyl group, a bromine atom, and a secondary N-methyl amine, which is salified as a hydrochloride. Each of these functional groups imparts unique electronic and steric properties, making the molecule a versatile building block.
For chemists and drug development professionals, confirming the identity, purity, and structural integrity of such intermediates is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. The technique probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. This guide explains the causality behind experimental choices and provides a robust framework for analyzing the IR spectrum of this specific, multi-functionalized compound.
Molecular Structure and Vibrational Predictions
To accurately interpret an IR spectrum, one must first understand the molecule's structure and predict where its constituent parts will absorb infrared radiation.
Caption: Molecular structure of this compound.
The key functional groups and their expected vibrational regions are:
-
N-H⁺ Stretch (Secondary Amine Salt): The protonation of the secondary amine to form the hydrochloride salt is the most significant feature. The N-H⁺ bond will produce a very broad and strong absorption, typically centered in the 2400-2800 cm⁻¹ range.[1][2] This broadening is a classic indicator of hydrogen bonding between the ammonium cation and the chloride anion.[1][2]
-
Aromatic C-H Stretch: Vibrations of the C-H bonds on the benzene ring will appear as sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[3][4]
-
Aliphatic C-H Stretch: The methyl (CH₃) group attached to the nitrogen will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range.[5] These may be partially obscured by the broad N-H⁺ absorption.
-
Aromatic Overtones: Weak combination and overtone bands, often called "benzene fingers," are expected in the 2000-1650 cm⁻¹ region.[4][6] The pattern of these weak bands can be diagnostic of the ring's substitution pattern.[6]
-
N-H⁺ Bend: The bending vibration of the N-H⁺ group is expected to appear in the 1550-1620 cm⁻¹ region.
-
Aromatic C=C Stretch: The benzene ring itself has characteristic in-ring carbon-carbon stretching vibrations, which typically appear as a pair of sharp bands near 1600 cm⁻¹ and 1475-1500 cm⁻¹.[3][4]
-
Trifluoromethyl (CF₃) Group Stretches: The C-F bonds in the CF₃ group produce very strong and characteristic absorptions. The asymmetric C-F stretching mode is typically found at higher wavenumbers (around 1180 cm⁻¹), while the symmetric stretch is at a lower frequency (around 1100 cm⁻¹).[7][8][9] Furthermore, a strong C-CF₃ stretching mode is often observed around 1330 cm⁻¹.[10]
-
C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (Aryl-N) is expected in the 1335-1250 cm⁻¹ range.[11][12]
-
C-H Bends (Out-of-Plane): The out-of-plane C-H bending vibrations ("wags") are highly diagnostic of the benzene ring's substitution pattern.[13][14] For a 1,2,4-trisubstituted ring, a strong absorption is expected in the 830-780 cm⁻¹ region.[3]
-
C-Br Stretch: The vibration of the carbon-bromine bond is found at lower wavenumbers, typically in the 690-515 cm⁻¹ region.[15][16]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The protocol described below is designed to be a self-validating system, ensuring data integrity and reproducibility.
Caption: Experimental workflow for FTIR analysis.
Sample Preparation: The Critical First Step
For a crystalline solid like an amine hydrochloride, two methods are prevalent: Potassium Chloride (KCl) pellets and Attenuated Total Reflectance (ATR).
-
Expertise & Causality: While Potassium Bromide (KBr) is common for IR pellets, it must be avoided for hydrochloride salts. The chloride ion (Cl⁻) in the sample can exchange with the bromide ion (Br⁻) in the KBr matrix under pressure, leading to spectral artifacts.[17] Therefore, Potassium Chloride (KCl) , which shares the same anion, is the required matrix material.[17]
Protocol 1: KCl Pellet Method
-
Drying: Gently dry the this compound sample and the spectroscopic grade KCl powder in an oven at 100°C for at least two hours to remove any adsorbed water, which shows a strong, broad absorption around 3400 cm⁻¹.[18][19]
-
Grinding: In an agate mortar and pestle, thoroughly grind approximately 1 mg of the sample with 100-150 mg of the dried KCl.[19] The goal is to reduce sample particle size to below the wavelength of the IR radiation (~2 µm) to minimize light scattering (the Christiansen effect).[20]
-
Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[20]
-
Analysis: Immediately place the pellet in the spectrometer's sample holder for analysis to prevent re-adsorption of atmospheric moisture.
Protocol 2: Attenuated Total Reflectance (ATR) Method
-
Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: Perform a background scan with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Pressure Application: Use the ATR's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.[21] This method is faster and often requires less sample preparation than pellets.
Instrumentation and Parameters
-
Instrument: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is standard.
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is chosen as it provides an excellent balance between resolving key spectral features and maintaining a high signal-to-noise ratio for this type of organic solid.
-
Scans: Co-adding 32 scans is recommended to improve the signal-to-noise ratio.
Predicted Spectrum: Analysis and Interpretation
Based on the vibrational principles discussed in Section 2.0, we can construct a predicted IR spectrum and assign the key absorption bands.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Authoritative Grounding |
| ~3050 | Medium, Sharp | Aromatic C-H Stretch | Characteristic for C-H bonds on a benzene ring.[3][4] |
| ~2970 | Medium-Weak | Aliphatic C-H Stretch | Asymmetric/symmetric stretches of the N-CH₃ group.[5] |
| 2400-2800 | Strong, Very Broad | N-H⁺ Stretch | Hallmark of a secondary amine salt, broadened by strong hydrogen bonding with the Cl⁻ counter-ion.[1][2] |
| ~1605 | Medium, Sharp | Aromatic C=C Stretch | In-ring skeletal vibration of the benzene nucleus.[3][4] |
| ~1570 | Medium-Strong | N-H⁺ Bend | Bending motion of the protonated amine group. |
| ~1485 | Medium, Sharp | Aromatic C=C Stretch | Second characteristic in-ring skeletal vibration.[3][4] |
| ~1330 | Strong | C-CF₃ Stretch | A known characteristic and strong vibration for trifluoromethyl-substituted benzenes.[10] |
| ~1280 | Strong | Aryl C-N Stretch | Typical region for C-N stretching in aromatic amines.[12] |
| ~1180 & ~1100 | Very Strong | Asymmetric & Symmetric C-F Stretches | The intense C-F stretching modes are a dominant feature of any trifluoromethyl-containing compound.[7][8][9] |
| ~810 | Strong, Sharp | Aromatic C-H Out-of-Plane Bend | Diagnostic for a 1,2,4-trisubstituted benzene ring.[3][13] |
| ~580 | Medium-Weak | C-Br Stretch | Expected in the lower frequency "fingerprint" region.[15][16] |
Conclusion
The infrared spectrum of this compound is predicted to be rich in information, with several highly characteristic absorption bands. The most definitive features for structural confirmation are the very broad N-H⁺ stretch between 2400-2800 cm⁻¹, the series of very strong C-F stretching bands between 1330-1100 cm⁻¹, and the sharp out-of-plane C-H bending mode around 810 cm⁻¹ confirming the 1,2,4-trisubstitution pattern. By following the rigorous experimental protocol outlined, a researcher can confidently acquire a high-fidelity spectrum and use the detailed interpretation provided in this guide to verify the structure and identity of this important chemical intermediate. This systematic approach, grounded in established spectroscopic principles, exemplifies a trustworthy and expert-driven methodology for the analytical characterization of novel compounds.
References
- Yadav, P., & Singh, S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(3), 483-492.
- Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 31(1), 22-27.
- Even, M. A., Lee, S.-H., Wang, J., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089–26097.
- St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy.
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"solubility of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride in organic solvents"
An In-depth Technical Guide on the Solubility of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline Hydrochloride in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of significant interest in pharmaceutical and chemical synthesis. In the absence of extensive publicly available quantitative data, this document establishes a foundational understanding based on its physicochemical properties and the behavior of structurally related molecules. It further presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, equipping researchers, scientists, and drug development professionals with the necessary tools and theoretical insights for its effective application.
Introduction: The Imperative of Solubility Data
This compound is a halogenated and N-alkylated aniline derivative whose utility in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals is of growing importance.[1] The trifluoromethyl group often enhances metabolic stability and bioavailability in drug candidates, while the bromo-substituent provides a reactive handle for further molecular elaboration.[2] The hydrochloride salt form is typically employed to improve the solubility and stability of the parent amine.[1]
Understanding the solubility of this compound in organic solvents is not merely an academic exercise; it is a critical parameter that dictates the efficiency and viability of numerous processes in drug development and chemical manufacturing.[3][4] Key applications that are critically dependent on solubility data include:
-
Reaction Kinetics and Optimization: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction rates and yields.
-
Purification and Crystallization: The selection of appropriate solvent systems for crystallization, a primary method for purifying APIs, is entirely dependent on differential solubility at varying temperatures.[5]
-
Formulation Development: For liquid dosage forms, the API must remain dissolved at the desired concentration throughout the product's shelf life.[6]
-
Predictive Modeling: Solubility data in various solvents can be used to build predictive models for the compound's behavior in more complex biological systems.[7]
Given the current scarcity of published quantitative solubility data for this specific hydrochloride salt, this guide provides a robust framework for both predicting its behavior and determining its solubility experimentally.
Physicochemical Profile and Predicted Solubility Behavior
The molecular structure of this compound is the primary determinant of its interactions with various solvents. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1215206-44-2 | [1][8] |
| Molecular Formula | C₈H₈BrClF₃N | [1][9] |
| Molecular Weight | 290.51 g/mol | [1] |
| Canonical SMILES | CNC1=C(C=C(C=C1)Br)C(F)(F)F.Cl | [1] |
The solubility of this compound is a complex interplay of its constituent functional groups:
-
Aromatic Ring, Bromo, and Trifluoromethyl Groups: These bulky, non-polar moieties contribute to the molecule's lipophilicity, suggesting a preference for non-polar or moderately polar aprotic solvents. The highly electronegative trifluoromethyl group can also participate in dipole-dipole interactions.
-
N-methylaniline Moiety: The secondary amine group introduces polarity and the capacity for hydrogen bonding.
-
Hydrochloride Salt: This ionic component dramatically increases the polarity of the molecule. The dissociation of the salt into a protonated aniline and a chloride ion is favored in polar protic solvents that can effectively solvate both ions.
Based on these structural features, a qualitative prediction of solubility in different classes of organic solvents can be made:
-
High Expected Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. These solvents can effectively solvate both the chloride anion and the protonated amine through hydrogen bonding and ion-dipole interactions.
-
Moderate to High Expected Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. While lacking a hydroxyl group for hydrogen bond donation to the chloride ion, their high dipole moments can still effectively solvate the ionic species.
-
Low Expected Solubility: In non-polar solvents like hexanes, toluene, and diethyl ether. These solvents lack the polarity required to overcome the lattice energy of the ionic salt and effectively solvate the resulting ions.
Theoretical Framework: The Energetics of Dissolution
The process of dissolving a crystalline solid like this compound in a solvent is governed by a thermodynamic balance between two key energy contributions: the lattice energy of the crystal and the solvation energy of the individual ions.
-
Lattice Energy (ΔH_lattice): This is the energy required to break apart the ionic crystal lattice and separate the protonated aniline cations and chloride anions. This is an endothermic process.
-
Solvation Energy (ΔH_solvation): This is the energy released when the separated ions are surrounded and stabilized by solvent molecules. This is an exothermic process.
For dissolution to occur, the solvation energy must be comparable to or greater than the lattice energy. The diagram below illustrates the key intermolecular forces at play.
Caption: Intermolecular forces in the dissolution of an amine hydrochloride salt.
Standardized Experimental Protocol for Solubility Determination
To address the absence of quantitative data, the following section details a robust and reliable protocol based on the isothermal "shake flask" method, which is a gold standard for solubility measurement.[5][10] The subsequent quantification will be performed gravimetrically, a direct and straightforward analytical technique.[11]
Materials and Equipment
-
This compound (API)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, toluene)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Volumetric pipettes and flasks
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Glass syringes
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven
Experimental Workflow
The workflow for determining solubility is depicted in the diagram below.
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.[4]
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
-
Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[10] The attainment of equilibrium can be confirmed by measuring the concentration at different time points until it remains constant.[10]
-
Sample Collection and Filtration: After equilibration, remove the vial from the shaker and allow any undissolved solids to settle. Carefully withdraw a known volume of the clear supernatant using a glass syringe. Immediately pass the solution through a syringe filter (chemically compatible with the solvent) to remove any remaining microscopic particles.[3] This step is critical to avoid overestimation of solubility.
-
Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish and the solution.
-
Solvent Evaporation: Place the evaporation dish in an oven at a temperature below the boiling point of the solvent and the melting point of the API to evaporate the solvent completely. Continue drying until a constant weight is achieved.
-
Calculation: Once cooled to room temperature in a desiccator, weigh the dish containing the dried solute. The mass of the dissolved API can be determined by subtraction.
Data Interpretation and Reporting
The solubility (S) is typically expressed in units of mg/mL or g/L. It is calculated using the following formula:
S (mg/mL) = (Mass of dried solute in mg) / (Volume of the filtered aliquot in mL)
When reporting solubility data, it is imperative to include the following details for reproducibility and context:
-
The specific solvent used.
-
The temperature at which the measurement was conducted.
-
The equilibration time.
-
The analytical method used for quantification (in this case, gravimetric analysis).
-
The number of replicates and the standard deviation.
Conclusion
For any application requiring precise concentration data, experimental determination is essential. The isothermal shake-flask method coupled with gravimetric analysis, as detailed in this guide, provides a reliable and accessible means to generate this critical information. By following this standardized protocol, researchers and developers can ensure the generation of high-quality, reproducible data, thereby facilitating more efficient process development, formulation, and synthesis involving this important chemical intermediate.
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A Comprehensive Technical Guide to the Stability and Storage of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride (CAS No: 1215206-44-2), a key intermediate in pharmaceutical and agrochemical research. By synthesizing data from analogous compounds and established principles of chemical stability, this document offers field-proven insights to ensure the integrity and longevity of this critical research material.
Physicochemical Properties and Structural Attributes
Understanding the inherent chemical nature of this compound is fundamental to predicting its stability. The molecule's structure, characterized by a brominated and trifluoromethylated aniline core, dictates its reactivity and susceptibility to degradation.
The hydrochloride salt form is intentionally designed to enhance the compound's stability and improve its solubility in comparison to the free base.[1] Amine salts are generally more stable and less prone to oxidation than their free-base counterparts.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1215206-44-2 | [2][3] |
| Molecular Formula | C₈H₈BrClF₃N | [1][3] |
| Molecular Weight | 290.51 g/mol | [1] |
| Appearance | White to off-white or slightly yellow crystalline solid (inferred) | [4] |
| Hazard | Irritant | [2] |
Critical Factors Influencing Stability
The stability of this compound is not absolute and is influenced by several environmental factors. Based on the behavior of analogous aniline hydrochloride compounds, the following are key considerations for maintaining its purity and integrity.
Hygroscopicity
Aniline hydrochloride and its derivatives are known to be hygroscopic, readily absorbing moisture from the atmosphere.[5][6] This absorbed water can act as a medium for hydrolytic degradation or facilitate other deleterious reactions. The presence of moisture can also lead to the physical degradation of the crystalline solid, causing it to become gummy or liquid.
Sensitivity to Light and Air (Oxidation)
Exposure to light and atmospheric oxygen is a significant threat to the stability of many aniline derivatives, which can lead to discoloration (typically turning yellow or brown) due to the formation of oxidized impurities.[4][5][7] This oxidative degradation is a common pathway for aromatic amines and can compromise the purity of the material.
Thermal Stress
Incompatible Materials
Contact with strong oxidizing agents, strong acids, and acid chlorides should be strictly avoided.[4][9] Aniline hydrochlorides can react violently with strong oxidants, creating a fire and explosion hazard.[5][7]
Recommended Storage and Handling Protocols
To mitigate the risks outlined above and ensure the long-term viability of this compound, the following storage and handling protocols are recommended. These are self-validating systems designed to preserve the compound's chemical integrity.
Primary Storage Conditions
-
Container: Store in a tightly sealed, airtight container to prevent moisture ingress and exposure to atmospheric oxygen. The use of containers with inert gas (e.g., argon or nitrogen) backfill is highly recommended for long-term storage.
-
Temperature: For long-term storage, refrigeration at 2-8°C is advisable.[4] This minimizes the rate of potential degradation reactions. For routine short-term use, storage in a cool, dry, and well-ventilated area away from heat sources is sufficient.
-
Light: Protect from light by using an amber or opaque container and storing it in a dark location, such as a cabinet.[4]
Handling Procedures
-
Atmosphere: Whenever possible, handle the compound in a controlled, dry atmosphere, such as a glove box or under a stream of inert gas, to minimize exposure to moisture and air.
-
Dispensing: Use clean, dry spatulas and weighing instruments. Promptly and securely reseal the container immediately after dispensing.
-
Personal Protective Equipment (PPE): Due to its classification as an irritant, appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn at all times.[2]
The following diagram illustrates the ideal workflow for handling and storing the compound to maintain its integrity.
Caption: Potential degradation pathways under stress conditions.
Analytical Methodologies for Stability Assessment
To ensure the quality and purity of this compound, robust analytical methods are required. These methods are essential for initial quality control and for ongoing stability studies.
Purity Assessment: HPLC and GC-MS
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound and detecting potential impurities. [10]
-
HPLC: This is a versatile method suitable for non-volatile compounds and offers excellent quantitative precision, making it ideal for routine quality control and stability-indicating assays. [10]* GC-MS: This technique provides high separation efficiency for volatile and semi-volatile impurities and offers definitive identification through mass spectral data, which is invaluable for identifying unknown degradation products. [10] Table 2: Comparison of Primary Analytical Techniques
| Technique | Advantages | Considerations |
| HPLC | - Excellent for quantitative analysis- Suitable for non-volatile and thermally labile compounds- Robust and precise for routine QC | - Requires selection of appropriate column and mobile phase- May not fully resolve all volatile impurities |
| GC-MS | - Superior separation of volatile impurities- Provides structural information for impurity identification- High sensitivity | - Compound must be thermally stable and volatile (or be derivatized)- The hydrochloride salt may require conversion to the free base for analysis |
Experimental Protocol: Forced Degradation Study Workflow
A forced degradation study is a systematic way to identify the likely degradation products and validate the stability-indicating power of the analytical methods. [11][12] Step 1: Sample Preparation Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
Step 2: Application of Stress Conditions Subject the sample solutions to the following conditions in parallel:
-
Acid Hydrolysis: Treat with 1 M HCl at an elevated temperature (e.g., 75°C) for a defined period (e.g., 2-8 hours). [12]* Base Hydrolysis: Treat with 1 M NaOH at an elevated temperature (e.g., 75°C) for a defined period (e.g., 2-8 hours). [12]* Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for 24 hours. [12]* Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 75°C) for 24 hours. [12]* Photolytic Degradation: Expose a solid sample and a solution sample to UV radiation for a defined period. [12] Step 3: Sample Analysis Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.
Step 4: Data Evaluation
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any new peaks (degradation products).
-
Ensure the analytical method can separate the parent peak from all degradation product peaks.
-
If necessary, use LC-MS to identify the structure of the major degradation products.
This systematic approach provides a comprehensive understanding of the compound's intrinsic stability and ensures that the analytical methods used for quality control are fit for purpose.
Conclusion
The stability of this compound is paramount for its effective use in research and development. As a hygroscopic compound sensitive to light and air, stringent storage and handling protocols are necessary. By storing the material in a tightly sealed, opaque container under refrigerated and inert conditions, its shelf life can be maximized. Potential degradation pathways include oxidation, dehalogenation, and thermal cleavage. The implementation of robust analytical methods, such as HPLC and GC-MS, coupled with a systematic approach to forced degradation studies, provides the necessary framework for ensuring the continued purity and integrity of this valuable chemical intermediate.
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An In-depth Technical Guide to 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride (CAS Number: 1215206-44-2) for Research and Development
A Senior Application Scientist’s Perspective on a Versatile Chemical Intermediate
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride (CAS No. 1215206-44-2), a fluorinated aniline derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. This document is intended for an audience of researchers, medicinal chemists, and professionals in drug development. It will delve into the known physicochemical properties, safety and handling protocols, and its role as a building block in the creation of potentially bioactive compounds. The guide will emphasize the rationale behind its use in synthetic chemistry, particularly how its structural features contribute to the pharmacokinetic profiles of target molecules.
Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (CF3), in particular, is prized for its ability to increase metabolic stability, improve lipophilicity, and modulate the basicity of nearby functional groups. This compound emerges as a key intermediate, offering a unique combination of reactive sites and strategically positioned functional groups that are advantageous for the synthesis of novel therapeutic agents.
This guide will provide a detailed examination of this compound, moving beyond a simple recitation of data to offer insights into its practical application and the chemical logic that makes it a valuable tool for the discerning synthetic chemist.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in any synthetic protocol. The following table summarizes the key characteristics of this compound.
| Property | Value | Source |
| CAS Number | 1215206-44-2 | [1] |
| Molecular Formula | C8H8BrClF3N | [1] |
| Molecular Weight | 290.51 g/mol | |
| IUPAC Name | 4-bromo-N-methyl-2-(trifluoromethyl)aniline;hydrochloride | |
| Appearance | Not specified, likely a solid | |
| Solubility | High solubility noted in some contexts | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
The presence of both a bromine atom and a trifluoromethyl group on the aniline ring provides multiple avenues for synthetic modification, a topic that will be explored in subsequent sections.
Core Applications in Synthetic Chemistry: A Building Block for Innovation
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its primary role is that of a chemical intermediate. Its value lies in its potential to be elaborated into more complex molecules with desired biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery.
The general utility of this and structurally similar compounds involves leveraging its reactive sites for the construction of larger molecular frameworks. This can include:
-
Palladium-catalyzed cross-coupling reactions: The bromine atom is a versatile handle for reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents.
-
Nucleophilic aromatic substitution: While less common for bromoarenes, under specific conditions, the bromine can be displaced by strong nucleophiles.
-
Modification of the amino group: The secondary amine can be acylated, alkylated, or used in other transformations to build out the molecular structure.
The strategic placement of the trifluoromethyl group ortho to the amine can influence the reactivity and conformation of the final products, a key consideration in rational drug design.
Safety and Handling: A Protocol for Prudent Laboratory Practice
As with any chemical intermediate, a rigorous adherence to safety protocols is paramount. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with caution.
Hazard Identification
Based on available Safety Data Sheet (SDS) information, this compound is classified as an irritant and may be harmful if ingested or inhaled. It is irritating to the mucous membranes and upper respiratory tract.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and appropriate footwear.
Engineering Controls
All work with this compound should be conducted in a well-ventilated chemical fume hood.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
In all cases of exposure, seek medical attention.
Storage and Stability
Store in a tightly closed container in a cool, dry, and well-ventilated place. This compound is incompatible with strong oxidizing agents.
Experimental Workflow: A Generalized Synthetic Application
Caption: Generalized workflow for a Suzuki coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a suitable palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base, for example, potassium carbonate (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and water. Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (commonly 80-100 °C) under an inert atmosphere and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conclusion: A Promising Intermediate for Future Discoveries
This compound represents a strategically designed chemical intermediate with significant potential in medicinal chemistry and materials science. Its combination of a reactive bromine handle, a modifiable amino group, and the beneficial physicochemical properties imparted by the trifluoromethyl group make it a valuable starting point for the synthesis of novel and complex molecules. While its full potential is yet to be realized in publicly documented, commercially available end-products, its role as a versatile building block for research and development is clear. As the quest for new therapeutics continues, the demand for well-designed, fluorinated intermediates like this one will undoubtedly grow.
References
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"historical development of trifluoromethylated aniline synthesis"
An In-Depth Technical Guide to the Historical Development of Trifluoromethylated Aniline Synthesis
Abstract
The trifluoromethyl group (–CF3) is a cornerstone of modern medicinal and agricultural chemistry, imparting unique properties such as enhanced metabolic stability, lipophilicity, and bioavailability to organic molecules. Among CF3-containing scaffolds, trifluoromethylated anilines are particularly valuable as versatile building blocks for a vast array of pharmaceuticals and advanced materials. However, the synthesis of these compounds has been a long-standing challenge due to the inherent stability of the C-F bond and the electronic properties of the CF3 group. This guide provides a comprehensive overview of the historical evolution of synthetic strategies for accessing trifluoromethylated anilines, tracing the progression from harsh, multi-step classical methods to the sophisticated, mild, and highly efficient catalytic protocols of the modern era. We will explore the causality behind key experimental advancements, provide detailed protocols for seminal transformations, and offer insights into the mechanistic underpinnings that have driven this field forward.
Introduction: The Challenge and Imperative of Trifluoromethylation
The journey to synthesize trifluoromethylated anilines is a story of overcoming significant chemical hurdles. Early chemists were faced with a dual challenge: the lack of effective reagents to deliver the CF3 moiety and the difficulty of performing selective reactions on the aniline core without unwanted side reactions like oxidation or N-functionalization. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making classical electrophilic aromatic substitution difficult, while also influencing the reactivity of the amine functionality. This guide charts the path of innovation, from indirect, foundational methods to the game-changing introduction of transition metal and photoredox catalysis.
Early Strategies: Indirect and Foundational Syntheses
The first successful routes to trifluoromethylated anilines did not involve direct installation of the CF3 group onto an aniline ring. Instead, they relied on a "functional group interconversion" strategy, where the aniline moiety was formed at a late stage from a pre-trifluoromethylated precursor.
The Nitroarene Reduction Pathway
One of the most established early methods involves the nitration of a commercially available trifluoromethylated benzene, followed by the chemical reduction of the resulting nitro group to an amine. This multi-step process, while reliable, often requires harsh conditions for the initial nitration (e.g., strong mixed acids) and potent reducing agents.
The core logic is sound: the CF3 group is a meta-director in electrophilic aromatic substitution. Therefore, nitration of trifluoromethylbenzene yields m-nitrobenzotrifluoride, which can then be reduced to form m-(trifluoromethyl)aniline.[1]
Causality Behind Experimental Choices:
-
Nitration First: The C-CF3 bond is robust and can withstand the harsh, acidic conditions of nitration. In contrast, the amino group of aniline would be protonated and oxidized under these conditions.
-
Reduction Last: A wide variety of reduction methods (e.g., catalytic hydrogenation with Raney Ni, Fe/HCl, SnCl2) are available that are tolerant of the CF3 group, making this a reliable final step.[1]
The primary limitations of this pathway are its multi-step nature and the regiochemical constraints imposed by the directing effect of the CF3 group, making isomers other than the meta-product difficult to access directly.
Halogen Exchange (HALEX) and Ammonolysis
Another classical approach involves creating the trifluoromethyl group from a trichloromethyl precursor via a halogen exchange (HALEX) reaction, typically using reagents like SbF3 or anhydrous HF under high pressure and temperature. The resulting benzotrifluoride, often bearing other halo-substituents, could then be subjected to ammonolysis to introduce the amine. For instance, p-chlorobenzotrifluoride can be reacted with ammonia under high temperature and pressure, often with a copper catalyst, to produce 4-(trifluoromethyl)aniline.[2]
Limitations:
-
Harsh Conditions: These reactions require specialized high-pressure equipment and involve corrosive and toxic reagents.
-
Limited Scope: The substrate scope is often limited to robust molecules that can survive the harsh conditions, and functional group tolerance is poor.[2]
Caption: Evolution of synthetic strategies for trifluoromethylated anilines.
The Transition Metal Revolution: Catalyzing a New Era
The late 20th and early 21st centuries witnessed a paradigm shift with the advent of transition-metal-catalyzed reactions. These methods offered pathways to construct C-N and C-CF3 bonds with unprecedented efficiency, selectivity, and functional group tolerance.
Copper-Catalyzed Transformations
Copper catalysis has proven to be a workhorse in fluorine chemistry.[3]
-
Sandmeyer-Type Trifluoromethylation: A significant breakthrough was the development of a Sandmeyer-type reaction where an aromatic amine is first converted to a diazonium salt. This highly reactive intermediate is then intercepted by a copper-CF3 species to generate the trifluoromethylated arene. In 2013, several research groups almost simultaneously reported copper-mediated protocols that could convert anilines into benzotrifluorides under mild conditions.[4] This method provided a powerful tool for installing a CF3 group in the place of an existing amine.
-
Ullmann-Type and C-H Activation: Copper has also been used to catalyze the direct trifluoromethylation of C-H bonds, although this remains challenging for electron-rich anilines without directing groups.[4] More commonly, copper catalyzes Ullmann-type C-N bond formation between a trifluoromethylated aryl halide and an amine source.[5]
Palladium-Catalyzed Cross-Coupling: A Convergent Powerhouse
Palladium catalysis has had a profound impact on the synthesis of complex molecules, and its application to trifluoromethylated anilines is no exception.
-
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[6][7] This reaction provides a highly convergent and flexible route to trifluoromethylated anilines. Instead of building the molecule sequentially, chemists can synthesize a trifluoromethylated aryl halide and couple it directly with a desired amine or ammonia equivalent.[6] The development of specialized phosphine ligands has been critical to the reaction's success, allowing for the coupling of even challenging substrates like aryl chlorides under mild conditions.[8][9]
Causality Behind Experimental Choices:
-
Ligand Choice: Sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines like BrettPhos) are crucial.[10] They promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the active catalyst.[6]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Modern Frontiers: The Rise of Photoredox Catalysis
The most recent revolution in trifluoromethylation has been driven by visible-light photoredox catalysis.[11][12] This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates under exceptionally mild conditions.
For aniline synthesis, this has enabled the direct C-H trifluoromethylation of aniline derivatives.[13] A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) is excited by visible light.[11][14] The excited-state photocatalyst can then reduce a CF3 source, such as Togni's reagent or sodium triflinate (Langlois' reagent), to generate a trifluoromethyl radical (•CF3).[13][14] This electrophilic radical then adds to the electron-rich aniline ring, typically at the ortho or para position, followed by an oxidation and deprotonation sequence to yield the final product.
Key Advantages:
-
Mild Conditions: Reactions are often run at room temperature, avoiding the need for high heat.
-
High Functional Group Tolerance: The radical mechanism avoids the use of strong acids, bases, or oxidants, preserving sensitive functional groups.[13]
-
Direct C-H Functionalization: This strategy allows for the direct conversion of C-H bonds to C-CF3 bonds, offering high atom economy.[15]
Caption: Simplified mechanism for direct photoredox C-H trifluoromethylation.
Comparative Analysis of Synthetic Methodologies
| Methodology | Typical Conditions | Key Advantage(s) | Key Limitation(s) |
| Nitroarene Reduction | Strong acids (nitration); various reducing agents | Access to meta-isomers; scalable | Multi-step; harsh conditions; limited isomers |
| HALEX / Ammonolysis | High temp & pressure; HF/SbF₃ | Utilizes bulk starting materials | Extremely harsh; poor functional group tolerance[2] |
| Cu-Catalyzed Sandmeyer | Mild (often RT); NaNO₂, CuCF₃ source | Direct replacement of -NH₂ with -CF₃[4] | Stoichiometric byproducts; handling diazonium salts |
| Pd-Catalyzed Buchwald-Hartwig | 80-120 °C; Pd catalyst, phosphine ligand, base | Convergent; excellent scope & functional group tolerance[6][8] | Cost of catalyst/ligand; requires pre-functionalized aryl halide |
| Visible Light Photoredox | Room temperature; photocatalyst, light source | Exceptionally mild; direct C-H activation; high tolerance[13][14] | Can require specific directing groups for regioselectivity |
Experimental Protocols
The following protocols are representative of modern, field-proven methods for synthesizing trifluoromethylated anilines.
Protocol 1: Visible-Light Mediated ortho-C–H Trifluoromethylation of an Aniline Derivative
Based on the work of Wang, et al., enabling direct C-H functionalization under mild conditions.[14]
Objective: To synthesize an ortho-trifluoromethylated acetanilide via a dual copper/photoredox catalytic mechanism.
Materials:
-
Acetanilide (1.0 equiv)
-
Sodium Trifluoromethanesulfinate (Langlois' reagent, CF₃SO₂Na) (2.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (0.1 equiv)
-
Eosin Y (photocatalyst) (0.02 equiv)
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 equiv)
-
Acetonitrile (MeCN), degassed
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add acetanilide (e.g., 0.2 mmol, 27.0 mg), CF₃SO₂Na (0.4 mmol, 62.4 mg), Cu(OAc)₂ (0.02 mmol, 3.6 mg), Eosin Y (0.004 mmol, 2.6 mg), and (NH₄)₂S₂O₈ (0.6 mmol, 136.9 mg).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon). Repeat three times.
-
Add degassed acetonitrile (e.g., 2.0 mL) via syringe.
-
Seal the vial and place it approximately 5-10 cm from a blue LED lamp (460-470 nm).
-
Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-trifluoromethylated product.
Causality: The dual catalytic system is key. The excited Eosin Y initiates the radical process by reducing the persulfate, which in turn facilitates the formation of the •CF₃ radical from CF₃SO₂Na. The copper catalyst is proposed to mediate the C-H activation/functionalization step on the aniline substrate, enabling regioselectivity.[14]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination for Convergent Synthesis
Based on the general principles established by Buchwald and Hartwig for C-N bond formation.[8][9]
Objective: To synthesize N-phenyl-4-(trifluoromethyl)aniline from 4-bromobenzotrifluoride and aniline.
Materials:
-
4-Bromobenzotrifluoride (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (Palladium catalyst precursor) (0.01 equiv)
-
BrettPhos (phosphine ligand) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (e.g., 0.01 mmol, 9.2 mg), BrettPhos (0.02 mmol, 10.7 mg), and NaOtBu (1.4 mmol, 134.5 mg) to an oven-dried reaction vial with a stir bar.
-
Add anhydrous toluene (e.g., 2.0 mL).
-
Add 4-bromobenzotrifluoride (1.0 mmol, 225.0 mg) followed by aniline (1.2 mmol, 111.7 mg).
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor by TLC or GC-MS until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to yield the target N-phenyl-4-(trifluoromethyl)aniline.
Causality: The choice of a bulky, electron-rich biarylphosphine ligand like BrettPhos is critical for stabilizing the Pd(0) active species and facilitating the difficult reductive elimination step involving the electron-deficient trifluoromethylated aryl group. NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the aniline-palladium complex to form the key palladium-amido intermediate.[6]
Conclusion and Future Outlook
The historical development of trifluoromethylated aniline synthesis is a testament to the ingenuity of synthetic chemists. The field has progressed from laborious, high-temperature, multi-step processes to elegant, single-step catalytic methods that operate at room temperature. The journey from nitroarene reduction to photoredox C-H activation illustrates a persistent drive towards greater efficiency, selectivity, and sustainability.
Looking ahead, the focus will likely be on further expanding the scope of direct C-H trifluoromethylation to complex, unprotected anilines with even higher regiocontrol, developing asymmetric methods to create chiral trifluoromethylated anilines, and leveraging new energy sources and catalytic systems to make these valuable building blocks more accessible than ever before.
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Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [Link]
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Various Authors. (2023). Trifluoromethylarylation of alkenes using anilines. PMC. [Link]
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Various Authors. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC. [Link]
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An In-Depth Technical Guide to the Electronic and Steric Effects of Substituents in 4-Bromo-N-methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the intricate electronic and steric effects governing the chemical behavior of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline. This molecule serves as a valuable scaffold in medicinal chemistry and organic synthesis, and a deep understanding of its substituent effects is paramount for predicting its reactivity, designing novel synthetic routes, and modulating its physicochemical properties for drug development. This guide deconstructs the individual contributions of the para-bromo, N-methyl, and ortho-trifluoromethyl groups, and subsequently explores their synergistic and antagonistic interplay. We delve into the powerful electron-withdrawing nature of the trifluoromethyl group, the dual inductive and resonance effects of the bromine atom, and the electron-donating and sterically demanding character of the N-methyl group. This analysis is supported by quantitative data, including Hammett parameters, and is visualized through diagrams to elucidate the complex interplay of these effects on the molecule's conformation, electron density distribution, and reactivity in key chemical transformations.
Introduction to 4-Bromo-N-methyl-2-(trifluoromethyl)aniline
Molecular Overview
4-Bromo-N-methyl-2-(trifluoromethyl)aniline is a substituted aromatic amine with the chemical formula C₈H₇BrF₃N. Its structure is characterized by a benzene ring functionalized with four distinct substituents: a bromine atom at position 4, an N-methylamino group at position 1, and a trifluoromethyl group at position 2. This specific arrangement of electron-donating and electron-withdrawing groups, coupled with significant steric interactions, results in a unique and complex chemical personality.
Significance in Medicinal Chemistry and Organic Synthesis
Substituted anilines are privileged structures in drug discovery and development, appearing in a wide array of therapeutic agents. The trifluoromethyl group, in particular, is a bioisostere for a methyl group but with vastly different electronic properties.[1] It is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The bromo substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures. The N-methyl group can influence a molecule's pKa, hydrogen bonding capability, and overall steric profile, which are critical for its pharmacokinetic and pharmacodynamic properties.
The Dichotomy of Electronic and Steric Effects
The reactivity and properties of an aromatic compound are fundamentally governed by the electronic and steric nature of its substituents.
-
Electronic Effects refer to the influence of a substituent on the electron density distribution within the aromatic ring. These effects can be broadly categorized into:
-
Inductive Effects (I): The polarization of a sigma bond due to the electronegativity difference between the atoms. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), while electron-donating groups (EDGs) exert a positive inductive effect (+I).
-
Resonance (Mesomeric) Effects (R): The delocalization of pi electrons between a substituent and the aromatic ring. Substituents that donate electrons into the ring through resonance have a positive resonance effect (+R), while those that withdraw electrons have a negative resonance effect (-R).
-
-
Steric Effects arise from the spatial arrangement of atoms and groups within a molecule. Steric hindrance can impede the approach of a reagent to a reaction center, influence the preferred conformation of a molecule, and alter reaction rates and selectivities.
A thorough understanding of the interplay between these effects is crucial for predicting the behavior of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline.
Deconstruction of Substituent Effects
To comprehend the overall character of the target molecule, we must first dissect the individual contributions of each substituent.
The Trifluoromethyl Group (CF₃): A Potent Electron-Withdrawing Moiety
The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry.
-
2.1.1 Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the aromatic ring through the carbon-carbon sigma bond. This powerful -I effect significantly deactivates the ring towards electrophilic aromatic substitution.
-
2.1.2 Resonance Effect (-R): While less intuitive, the CF₃ group also exhibits a weak electron-withdrawing resonance effect, often referred to as "negative hyperconjugation." This involves the delocalization of pi-electrons from the ring into the antibonding σ* orbitals of the C-F bonds.
-
2.1.3 Steric Profile: The trifluoromethyl group is sterically demanding, with a van der Waals radius larger than a methyl group.[1] Its placement at the ortho position to the N-methylamino group is a critical structural feature, leading to significant steric hindrance that will be discussed in detail in Section 3.3.
The Bromo Group (Br): An Inductive-Resonance Tug-of-War
The bromo substituent exhibits a classic example of competing electronic effects.
-
2.2.1 Inductive Effect (-I) vs. Resonance Effect (+R): As a halogen, bromine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I). However, the lone pairs on the bromine atom can be delocalized into the aromatic pi-system, resulting in an electron-donating resonance effect (+R). For halogens, the -I effect generally outweighs the +R effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution. However, the +R effect still directs incoming electrophiles to the ortho and para positions.
-
2.2.2 A Handle for Synthesis: The C-Br bond is a versatile functional group for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), making it a valuable tool for molecular elaboration.
The N-Methyl Group (NHCH₃): An Electron-Donating and Sterically Active Center
The N-methylamino group is a potent activating group.
-
2.3.1 Inductive Effect (+I) and Resonance Effect (+R): The methyl group is weakly electron-donating through a positive inductive effect (+I). More significantly, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, exerting a strong positive resonance effect (+R). This greatly increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.
-
2.3.2 Steric Hindrance at the Amino Group: The presence of the methyl group, in addition to the ortho-trifluoromethyl group, creates a sterically crowded environment around the nitrogen atom. This can influence the planarity of the amino group with respect to the ring and affect its nucleophilicity and basicity.
The Synergistic and Antagonistic Interplay of Substituents
The overall properties of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline are a result of the complex interplay of the individual substituent effects.
Cumulative Electronic Effects on the Aniline Ring
The electronic landscape of the aromatic ring is a battlefield of opposing forces. The powerful electron-donating resonance effect of the N-methylamino group is counteracted by the strong electron-withdrawing inductive and resonance effects of the trifluoromethyl group and the net electron-withdrawing character of the bromo group. This results in a highly polarized ring with specific regions of altered electron density.
The following diagram illustrates the major electronic influences on the aromatic ring:
Caption: Workflow for predicting EAS regioselectivity.
Conformational Analysis: The Ortho-N-Methyl-CF₃ Clash
The most significant steric interaction in 4-Bromo-N-methyl-2-(trifluoromethyl)aniline is the clash between the N-methyl group and the ortho-trifluoromethyl group. This steric repulsion forces the N-methylamino group out of the plane of the aromatic ring. This has several important consequences:
-
Reduced Resonance: The non-planar conformation reduces the orbital overlap between the nitrogen lone pair and the aromatic pi-system. This diminishes the electron-donating resonance effect (+R) of the N-methylamino group, making the ring less activated than would be expected otherwise.
-
Altered Basicity: The reduced delocalization of the nitrogen lone pair into the ring might be expected to increase the basicity of the nitrogen atom. However, the strong electron-withdrawing inductive effect of the nearby CF₃ group significantly decreases the electron density on the nitrogen, leading to an overall lower basicity compared to N-methylaniline.
-
Restricted Rotation: The rotation around the C-N bond is significantly hindered, leading to a preferred conformation that minimizes the steric clash.
This steric interaction is depicted in the following diagram:
Caption: Steric clash between the N-methyl and ortho-CF₃ groups.
Experimental and Computational Probes
Spectroscopic Characterization (NMR, IR)
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electronic environment. The N-methyl protons would appear as a singlet, and its chemical shift would provide information about the electronic environment around the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum would reveal the electronic perturbation of the ring carbons. The carbon attached to the CF₃ group would show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift would be indicative of the electronic environment of the group. For instance, in N,2-dimethyl-N-(trifluoromethyl)aniline, the ¹⁹F NMR shows a signal at -59.97 ppm. [2]* IR Spectroscopy: The infrared spectrum would show characteristic C-F stretching bands for the trifluoromethyl group, as well as N-H stretching (if any secondary amine is present as an impurity) and C-N stretching bands.
Computational Chemistry (DFT Studies)
Density Functional Theory (DFT) calculations are a powerful tool for probing the electronic structure and conformation of molecules. A DFT study of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline would provide valuable insights into:
-
Optimized Geometry: The lowest energy conformation, revealing the extent of the out-of-plane twist of the N-methylamino group.
-
Electrostatic Potential Map: A visualization of the electron density distribution, highlighting the electron-rich and electron-poor regions of the molecule.
-
Molecular Orbital Analysis: Examination of the HOMO and LUMO energies and distributions, which are crucial for understanding its reactivity.
Implications for Drug Development
The unique combination of substituents in 4-Bromo-N-methyl-2-(trifluoromethyl)aniline has several important implications for its use in drug design:
-
Modulation of pKa and Lipophilicity (LogP): The substituents significantly influence the molecule's pKa and LogP, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). The electron-withdrawing groups will lower the pKa of the anilinic nitrogen, making it less basic. The CF₃ and bromo groups will increase the lipophilicity.
-
Impact on Receptor Binding: The steric and electronic profile of the molecule will dictate its ability to bind to a biological target. The steric bulk of the ortho-CF₃ and N-methyl groups can be exploited to achieve selective binding to a specific protein pocket. The electronic properties can influence the strength of interactions such as hydrogen bonding and pi-stacking.
Conclusion
The electronic and steric effects of the substituents in 4-Bromo-N-methyl-2-(trifluoromethyl)aniline are a complex interplay of activating and deactivating forces, as well as significant steric hindrance. The potent electron-withdrawing nature of the ortho-trifluoromethyl group dominates the electronic landscape, deactivating the ring and lowering the basicity of the nitrogen atom. The para-bromo group further deactivates the ring but provides a crucial handle for synthetic diversification. The N-methyl group, while electronically donating, is forced out of planarity by the bulky ortho-CF₃ group, which modulates its activating potential. A comprehensive understanding of these nuanced interactions is essential for any researcher or scientist working with this versatile molecular scaffold, enabling the rational design of new synthetic strategies and the development of novel therapeutic agents.
References
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]
-
High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Tuoda. Available at: [Link]
-
ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. International Union of Crystallography. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC PubMed Central. Available at: [Link]
Sources
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride
Abstract
This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride. This substrate is a valuable building block in medicinal chemistry, combining a reactive bromine handle with an electron-withdrawing trifluoromethyl group and a secondary aniline, features common in pharmacologically active compounds. This guide details the reaction mechanism, offers key scientific insights into substrate-specific challenges, presents a robust, step-by-step experimental protocol, and includes troubleshooting advice for researchers, chemists, and drug development professionals.
Introduction and Scientific Principles
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] Its widespread adoption in the pharmaceutical industry is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its reagents.[3] The resulting biaryl structures are privileged motifs in numerous drug candidates.
The target substrate, this compound, presents specific challenges and considerations that must be addressed for a successful coupling:
-
The Hydrochloride Salt: The aniline nitrogen is protonated, forming a hydrochloride salt. This necessitates the use of a sufficient amount of base to first neutralize the ammonium salt to the free aniline in situ before participating in the catalytic cycle. Typically, this requires at least one extra equivalent of base compared to a non-salt substrate.
-
Electronic Effects: The aryl bromide is substituted with both an electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating N-methylamino (-NHMe) group. The strong -CF3 group activates the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1][4]
-
Catalyst and Ligand Choice: While the activated substrate might suggest simpler catalyst systems are sufficient, the presence of the aniline can lead to catalyst inhibition.[5] Modern, bulky, and electron-rich phosphine ligands are often employed to stabilize the palladium catalyst, promote efficient oxidative addition and reductive elimination, and prevent catalyst deactivation.[1][6]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the Pd(II) complex. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[8][9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials & Reagents:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium or magnesium sulfate
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Scientist's Note: The order of addition of solids is generally not critical. Using a carbonate base is common and effective. Cesium carbonate (Cs₂CO₃) can be more effective for challenging couplings but is more expensive. The 3.0 equivalents of base are crucial: ~1.0 eq neutralizes the hydrochloride salt, and the remaining ~2.0 eq facilitate the transmetalation step.[9][10]
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: The Pd(0) species in the catalytic cycle is sensitive to oxygen, which can cause catalyst degradation and lead to lower yields. Maintaining an inert atmosphere is critical for reproducibility.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Scientist's Note: The solvent should be degassed (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen. The water in the solvent mixture is often crucial for dissolving the base and facilitating the formation of the active boronate species.[11]
-
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Scientist's Note: The optimal temperature may vary. Higher temperatures can accelerate the reaction but may also lead to decomposition of the catalyst or starting materials. 90 °C is a common starting point for aryl bromides.[12]
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting material is observed (typically 2-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Protocol Parameters & Optimization
For any new coupling partners, optimization may be required. The following table summarizes key parameters and suggests variables for screening.
| Parameter | Recommended Starting Point | Optimization Variables & Notes |
| Aryl Halide | 4-Bromo-N-methyl-2-(trifluoromethyl)aniline HCl | 1.0 equivalent (limiting reagent). |
| Boronic Acid | 1.2 - 1.5 equivalents | Increasing equivalents can drive the reaction to completion but complicates purification. |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) | For difficult couplings, screen other catalysts like Pd₂(dba)₃ with ligands such as XPhos or SPhos (2-4 mol% ligand).[6][13] |
| Base | K₂CO₃ (3.0 eq) or Cs₂CO₃ (3.0 eq) | K₃PO₄ is another common choice.[14] The strength and solubility of the base can significantly impact the reaction rate. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Other common solvent systems include Toluene/H₂O, DME/H₂O, or DMF/H₂O.[11] |
| Temperature | 90 °C | Can be varied from 60 °C to 110 °C. Lower temperatures may be possible with highly active catalyst systems. |
| Time | 2 - 16 hours | Monitor by TLC or LC-MS to determine the optimal reaction time. |
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the reaction was performed under strictly inert conditions. Use a fresh bottle of catalyst or a pre-catalyst.
-
Insufficient Base: Confirm that at least 3 equivalents of base were used to account for the hydrochloride salt.
-
Low Temperature: Increase the reaction temperature in 10 °C increments.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This suggests the reaction is too slow or the catalyst is degrading. Try a different ligand or lower the temperature.
-
Debromination of Starting Material: This can occur at high temperatures or with prolonged reaction times. Reduce temperature or reaction time.
-
-
Difficult Purification:
-
Excess Boronic Acid: If the boronic acid is difficult to remove, consider using closer to 1.1 equivalents. An aqueous base wash during work-up can sometimes help remove residual boronic acid.
-
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140. Retrieved from [Link]
-
Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI Encyclopedia. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11132-11141. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
ResearchGate. (2017). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Retrieved from [Link]
-
ResearchGate. (2017). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantics Scholar. Retrieved from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
-
WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2021). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 23(10), 2449. Retrieved from [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]
-
ACS Publications. (2024). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. ACS Catalysis. Retrieved from [Link]
Sources
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- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride
Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Modern Synthesis
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] First reported in the mid-1990s, this powerful cross-coupling reaction has revolutionized the synthesis of arylamines, a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope, tolerance of various functional groups, and often milder conditions compared to classical methods like the Ullmann condensation or nucleophilic aromatic substitution have solidified its indispensable role in both academic and industrial laboratories.[1]
This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of a particularly relevant and challenging substrate: 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride. This substrate is of significant interest in drug discovery due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[5] The electron-withdrawing nature of the trifluoromethyl group and the presence of the N-methyl substituent present unique challenges and considerations for optimizing the cross-coupling reaction.[6][7] Furthermore, the use of the amine as a hydrochloride salt necessitates careful consideration of the base and reaction setup.
This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both successful execution and a deeper understanding of the reaction.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.[2][8]
Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-X), forming a Pd(II) intermediate. The electron-withdrawing trifluoromethyl group on the substrate can facilitate this step.[3]
-
Amine Coordination and Deprotonation: The amine (in this case, an external amine coupling partner) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the arylamine product and regenerating the active Pd(0) catalyst.[2]
Key Considerations for the Amination of this compound
The specific characteristics of this substrate necessitate careful selection of reaction parameters:
-
The Substrate: 4-Bromo-N-methyl-2-(trifluoromethyl)aniline is an electron-deficient aryl bromide due to the trifluoromethyl group. This generally makes the oxidative addition step more favorable.[6] The N-methyl group introduces some steric hindrance that needs to be considered when choosing the ligand.
-
The Amine Coupling Partner: The protocols provided below are for the coupling of this compound with a variety of primary and secondary amines.
-
The Hydrochloride Salt: The use of the aniline as a hydrochloride salt means that an additional equivalent of base is required to neutralize the HCl and generate the free amine in situ.
-
Choice of Catalyst and Ligand: The selection of the phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands are often employed to promote the reductive elimination step and prevent β-hydride elimination, a common side reaction.[3] For electron-deficient substrates and secondary amines, ligands like Xantphos and RuPhos have shown great utility. For primary amines, BrettPhos is often a good choice.[9]
-
Choice of Base: A strong, non-nucleophilic base is required for the deprotonation step. Common choices include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and lithium bis(trimethylsilyl)amide (LiHMDS).[2][9] The choice of base can also be influenced by the functional group tolerance of the coupling partners.
Experimental Protocols
The following protocols are designed as a starting point for the Buchwald-Hartwig amination of this compound with different classes of amines. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
General Materials and Methods:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium precatalysts and ligands are commercially available and should be handled in an inert atmosphere.
-
Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Coupling with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol is optimized for the coupling of secondary cyclic amines, which are generally good nucleophiles in Buchwald-Hartwig aminations.
Figure 2: Workflow for Coupling with a Secondary Aliphatic Amine.
Reactants and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 292.48 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| RuPhos | 469.60 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.5 | 2.5 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol) and RuPhos (9.4 mg, 0.02 mmol) under an inert atmosphere.
-
In a separate vial, weigh this compound (292.5 mg, 1.0 mmol), morpholine (104.5 µL, 1.2 mmol), and sodium tert-butoxide (240.3 mg, 2.5 mmol).
-
Quickly add the contents of the vial to the Schlenk tube.
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Seal the tube and degas the reaction mixture using three freeze-pump-thaw cycles.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Coupling with a Primary Aliphatic Amine (e.g., Benzylamine)
The coupling of primary amines can sometimes be more challenging due to the potential for N,N-diarylation. The use of a ligand like BrettPhos can help to mitigate this side reaction.
Reactants and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 292.48 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.2 | 1.2 |
| BrettPhos Pd G3 Precatalyst | 869.48 | 0.02 | 0.02 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.5 | 2.5 |
| Anhydrous 1,4-Dioxane | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add BrettPhos Pd G3 precatalyst (17.4 mg, 0.02 mmol) under an inert atmosphere.
-
Add this compound (292.5 mg, 1.0 mmol) and cesium carbonate (814.5 mg, 2.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) followed by benzylamine (131.1 µL, 1.2 mmol).
-
Seal the tube and degas the reaction mixture using three freeze-pump-thaw cycles.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Coupling with an Aniline (e.g., Aniline)
The coupling of anilines can be achieved with a variety of ligands. Xantphos is often a good choice for these transformations.[10]
Reactants and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 292.48 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| Xantphos | 578.62 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.5 | 2.5 |
| Anhydrous tert-Butanol | - | 5 mL | - |
Procedure:
-
In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol) to an oven-dried vial with a stir bar.
-
Add this compound (292.5 mg, 1.0 mmol), aniline (109.4 µL, 1.2 mmol), and potassium phosphate (530.7 mg, 2.5 mmol).
-
Add anhydrous tert-butanol (5 mL).
-
Seal the vial with a PTFE-lined cap, remove from the glovebox, and place in a preheated heating block at 110 °C.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
Cool the reaction to room temperature.
-
Partition the mixture between ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, poor quality solvent, reaction temperature too low. | Use a fresh batch of catalyst and ligand. Ensure the base is finely powdered and dry. Use freshly distilled/anhydrous and degassed solvent. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products (e.g., Hydrodehalogenation) | β-hydride elimination is competing with reductive elimination. The ligand may not be bulky enough. | Switch to a bulkier ligand (e.g., from RuPhos to tBuXPhos). Lowering the reaction temperature may also help. |
| Double Arylation of Primary Amines | The mono-arylated product is reacting further. | Use a ligand known to favor mono-arylation, such as BrettPhos. Use a slight excess of the primary amine (1.5-2.0 equiv.). |
| Incomplete Reaction with Hydrochloride Salt | Insufficient base to both neutralize the HCl and facilitate the catalytic cycle. | Increase the amount of base to 3.0-3.5 equivalents. |
Conclusion
The Buchwald-Hartwig amination of this compound offers a powerful and direct route to a diverse array of functionalized arylamines. The success of this transformation is highly dependent on the judicious selection of the palladium catalyst, phosphine ligand, base, and solvent. The protocols provided herein serve as a robust starting point for researchers and professionals in the field. By understanding the underlying mechanistic principles and the specific challenges posed by this substrate, scientists can effectively troubleshoot and optimize these reactions to access novel molecules for drug discovery and materials science.
References
- Wolfe, J. P., et al. (1999). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 121(41), 9550-9561.
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Liu, Y., et al. (2022). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society, 144(3), 1235-1244.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424.
- Schultz, D. M., & Wolfe, J. P. (2012). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 14(1), 128-131.
- Lipshutz, B. H., et al. (2015). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Caddick, S., et al. (2007). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2019). The Buchwald–Hartwig Amination After 25 Years. In Minireviews in Organic Chemistry (Vol. 16, No. 6, pp. 586-597). Bentham Science Publishers.
- Székely, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3596-3605.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Curran, D. P., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. The Journal of Organic Chemistry, 71(16), 6039-6047.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
- J. C. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5827.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Application Notes & Protocols: The Strategic Use of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline Hydrochloride in the Synthesis of Advanced Agrochemicals
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Abstract
Substituted anilines are foundational building blocks in the synthesis of modern agrochemicals, providing a versatile scaffold for creating molecules with high efficacy and target specificity. Among these, anilines featuring trifluoromethyl (CF₃) and halogen moieties are of particular interest due to the unique physicochemical properties these groups impart, such as enhanced metabolic stability and membrane permeability. This document provides a detailed guide on the application of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride, a specialized aniline derivative, in the synthesis of next-generation insecticidal agents. We will explore the core synthetic strategies, focusing on the formation of anthranilic diamides, a critical class of insecticides. A detailed protocol for the synthesis of the blockbuster insecticide Chlorantraniliprole is presented as a validated case study, illustrating the key amide coupling reaction. Subsequently, a predictive protocol is provided for the application of this compound in the synthesis of a novel diamide analogue, demonstrating its potential as a valuable intermediate in the discovery of new crop protection agents.
Introduction: The Role of Fluorinated Anilines in Agrochemical Design
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern agrochemical and pharmaceutical design. The CF₃ group is a powerful modulator of a molecule's electronic and lipophilic properties, often leading to increased biological activity and stability.[1] Similarly, the bromine atom serves as both a lipophilic substituent and a reactive handle for further chemical modifications through cross-coupling reactions.[2][3]
This compound combines these features into a single, reactive intermediate.[4][5] Its structure is primed for integration into complex molecular frameworks, particularly those requiring a nucleophilic aromatic amine. This makes it an ideal candidate for the synthesis of diamide insecticides, which rely on the precise assembly of an aromatic amine with a heterocyclic carboxylic acid.
Core Synthetic Strategy: The Anthranilic Diamide Backbone
The vast majority of modern diamide insecticides, including Chlorantraniliprole and Cyantraniliprole, are synthesized via the formation of a critical amide bond between a substituted N-pyridylpyrazole carboxylic acid and a functionalized aniline derivative.[6][7] This coupling reaction is the linchpin of the entire synthetic process and is typically achieved by activating the carboxylic acid, thereby making it susceptible to nucleophilic attack by the aniline's amino group.
The general workflow for this pivotal coupling step is outlined below. The choice of activating agent and base is critical for achieving high yield and purity.
Diagram 1: General workflow for diamide insecticide synthesis.
Case Study: Synthesis of Chlorantraniliprole
To provide a tangible and validated example of the core synthetic strategy, this section details the final coupling step in the industrial synthesis of Chlorantraniliprole.[8][9] This insecticide is formed by coupling 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-N,3-dimethylbenzamide . The reaction is commonly facilitated by converting the carboxylic acid into a more reactive species, such as an acid chloride or a mixed anhydride.[6][10]
Diagram 2: Synthetic pathway for Chlorantraniliprole coupling.
Protocol 1: Synthesis of Chlorantraniliprole via Amide Coupling
This protocol describes the coupling of the two primary intermediates using methanesulfonyl chloride as an activating agent.[9]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 317.54 | 10.0 | 3.18 g |
| 2-amino-5-chloro-N,3-dimethylbenzamide | 198.65 | 10.5 | 2.09 g |
| Methanesulfonyl chloride (MsCl) | 114.55 | 11.0 | 0.90 mL (1.26 g) |
| Pyridine | 79.10 | 25.0 | 2.02 mL (1.98 g) |
| Acetonitrile (anhydrous) | - | - | 50 mL |
| Hydrochloric Acid (1M aq.) | - | - | As needed |
| Saturated Sodium Bicarbonate (aq.) | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (3.18 g, 10.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (2.09 g, 10.5 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature.
-
Base Addition: Add pyridine (2.02 mL, 25.0 mmol) to the suspension.
-
Activation: Cool the mixture to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (0.90 mL, 11.0 mmol) dropwise over 10 minutes. The reaction mixture may become thicker.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure Chlorantraniliprole. The expected yield is typically in the range of 85-94%.[10]
Predictive Application: Synthesis of a Novel Diamide Analogue
This section outlines a predictive protocol for synthesizing a novel diamide insecticide by coupling 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with the title compound, This compound .
Causality and Rationale: The primary challenge when using the hydrochloride salt of an amine is that the nitrogen's lone pair is protonated, rendering it non-nucleophilic.[2] Therefore, a preliminary neutralization step is essential to liberate the free amine before the coupling reaction can proceed. A non-nucleophilic organic base like triethylamine (Et₃N) is ideal for this purpose as it will deprotonate the aniline hydrochloride without competing in the subsequent coupling reaction.
Diagram 3: Proposed synthesis of a novel diamide analogue.
Protocol 2: Synthesis of a Novel Diamide from this compound
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 317.54 | 10.0 | 3.18 g |
| This compound | 291.48 | 10.5 | 3.06 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 12.0 | 0.87 mL (1.43 g) |
| Triethylamine (Et₃N) | 101.19 | 11.0 | 1.53 mL (1.11 g) |
| Toluene (anhydrous) | - | - | 60 mL |
| N,N-Dimethylformamide (DMF) | - | - | 2-3 drops |
Procedure:
-
Acid Chloride Formation: To a dry 100 mL flask under nitrogen, suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (3.18 g, 10.0 mmol) in 40 mL of anhydrous toluene. Add 2-3 drops of DMF (catalyst). Add thionyl chloride (0.87 mL, 12.0 mmol) dropwise at room temperature. Heat the mixture to 70-80 °C and stir for 2-3 hours until gas evolution ceases and a clear solution forms. Cool the mixture to room temperature. Remove excess thionyl chloride and toluene under reduced pressure. The resulting crude acid chloride is used directly in the next step.
-
Aniline Preparation: In a separate dry 100 mL flask, suspend this compound (3.06 g, 10.5 mmol) in 20 mL of anhydrous toluene.
-
Neutralization: Add triethylamine (1.53 mL, 11.0 mmol) to the aniline suspension. Stir at room temperature for 30 minutes to generate the free amine in situ.
-
Coupling Reaction: Redissolve the crude acid chloride from step 1 in 20 mL of anhydrous toluene. Slowly add this solution to the free aniline mixture from step 3 at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 10-16 hours. Monitor for completion by TLC.
-
Work-up and Purification: Upon completion, filter the mixture to remove triethylamine hydrochloride salt. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel to yield the target novel diamide.
Conclusion
This compound represents a highly functionalized and valuable building block for agrochemical synthesis. While its direct application requires a neutralization step to unmask the nucleophilic amine, its structural motifs are highly desirable for creating potent bioactive molecules. The protocols detailed herein provide both a validated pathway based on the synthesis of Chlorantraniliprole and a robust, predictive method for leveraging this specific intermediate in the discovery of novel diamide insecticides. This approach, combining established methodologies with new building blocks, is fundamental to the innovation pipeline in the crop protection industry.
References
-
BenchChem. (n.d.). The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Retrieved from BenchChem website.[6]
-
Patsnap Eureka. (n.d.). Method for synthesizing chlorantraniliprole. Retrieved from Patsnap website.[8]
-
Google Patents. (2021). CN112552284A - Preparation method of chlorantraniliprole. Retrieved from Google Patents.[10]
-
MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. Retrieved from MySkinRecipes website.[11]
-
Google Patents. (2015). CN104844569A - Chlorantraniliprole synthesis method. Retrieved from Google Patents.[12]
-
Chem-Impex. (n.d.). 4-Bromo-2-(trifluoromethoxy)aniline. Retrieved from Chem-Impex International website.[13]
-
Royal Society of Chemistry. (n.d.). RSC Advances. (Specific article details not fully available in snippet).
-
BenchChem. (n.d.). 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride. Retrieved from BenchChem website.[2]
-
Google Patents. (2021). WO2021033172A1 - Process for the preparation of chlorantraniliprole. Retrieved from Google Patents.[9]
-
PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link]]
-
Guidechem. (2024). What are the applications of 4-bromo-3-(Trifluoromethyl) Aniline?. Retrieved from Guidechem website.[14]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active Constituent Cyantraniliprole. Retrieved from APVMA website.
-
Chemicalbook. (2023). 4-Bromoaniline: synthesis and applications in organic synthesis. Retrieved from Chemicalbook website.[3]
-
BenchChem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from BenchChem website.[15]
-
ResearchGate. (n.d.). The structures of Chlorantraniliprole and Cyantraniliprole. Retrieved from ResearchGate.[16]
-
ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2).[1]
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Application Notes & Protocols: Strategic Derivatization of the N-Methylamino Group in 4-Bromo-N-methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline
4-Bromo-N-methyl-2-(trifluoromethyl)aniline is a highly functionalized building block pivotal in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its structure is distinguished by three key features that dictate its reactivity and utility:
-
A secondary N-methylamino group , which serves as a potent nucleophile and a site for introducing diverse functional groups.
-
An electron-withdrawing trifluoromethyl (CF₃) group ortho to the amine. This group significantly modulates the electronic properties of the aromatic ring and the basicity of the nitrogen atom.
-
A bromo substituent , which acts as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex bi-aryl or C-N coupled systems.
The derivatization of the N-methylamino group is a critical step in leveraging this scaffold for drug discovery. The strong electron-withdrawing nature of the ortho-CF₃ and para-Br groups decreases the electron density on the nitrogen atom, rendering it less nucleophilic than typical N-alkylanilines.[1][2] This reduced reactivity necessitates carefully optimized conditions to achieve efficient transformations. This guide provides detailed, field-proven protocols for three fundamental derivatization strategies: N-Acylation , N-Sulfonylation , and Urea Formation .
Core Principles and Safety Mandates
Reactivity and Mechanistic Considerations
The lone pair of electrons on the nitrogen atom is the primary driver of its nucleophilicity. However, the inductive effect of the ortho-trifluoromethyl group strongly pulls electron density away from the amine, diminishing its reactivity.[1][3][4] Consequently, reactions often require slightly more forcing conditions or highly electrophilic reagents compared to their non-fluorinated aniline counterparts. All protocols described herein are designed to overcome this inherent deactivation.
Mandatory Safety Protocols
Trifluoromethylated and halogenated anilines are classified as hazardous substances and must be handled with appropriate precautions.[5][6][7][8][9]
-
Handling: Always handle 4-Bromo-N-methyl-2-(trifluoromethyl)aniline and its reagents in a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-resistant lab coat at all times.[5][6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not allow the product to enter drains or the environment.[8]
-
Inert Atmosphere: Many of the described reactions are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) is critical for reproducibility and high yields.
Reaction Monitoring and Purification
-
Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: The primary methods for purifying the derivatized products are recrystallization for crystalline solids or silica gel column chromatography for oils or amorphous solids.[10][11]
Protocol I: N-Acylation for Amide Synthesis
N-acylation converts the N-methylamino group into a stable amide. This transformation is fundamental for introducing carbonyl-containing moieties, which are prevalent in biologically active molecules. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent.
Causality Behind Experimental Choices: An acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential. It neutralizes the hydrochloric acid (HCl) byproduct generated from the acyl chloride. Without a base, the HCl would protonate the starting aniline, forming an unreactive ammonium salt and halting the reaction. Anhydrous dichloromethane (DCM) is an excellent solvent as it is aprotic and effectively solubilizes the reactants without participating in the reaction.
Detailed Protocol: Synthesis of N-(4-bromo-2-(trifluoromethyl)phenyl)-N-methylacetamide
Materials:
-
4-Bromo-N-methyl-2-(trifluoromethyl)aniline
-
Acetyl Chloride (CH₃COCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-N-methyl-2-(trifluoromethyl)aniline (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C using an ice-water bath.
-
Acylation: Add acetyl chloride (1.2 eq) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up (Quenching & Extraction):
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide.
Data Presentation: N-Acylation
| Parameter | Specification | Purpose |
| Aniline | 1.0 eq | Nucleophile |
| Acylating Agent | Acetyl Chloride (1.2 eq) | Electrophile |
| Base | Triethylamine (1.5 eq) | HCl Scavenger |
| Solvent | Anhydrous DCM | Aprotic Reaction Medium |
| Temperature | 0 °C to Room Temp. | Controls reaction rate |
| Time | 2-4 hours | Typical reaction duration |
| Typical Yield | >90% | Expected outcome |
Experimental Workflow: N-Acylation
Caption: Workflow for the N-Acylation of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline.
Protocol II: N-Sulfonylation for Sulfonamide Synthesis
The formation of a sulfonamide linkage is a cornerstone of medicinal chemistry. Sulfonamides are stable functional groups that can act as hydrogen bond donors and acceptors, significantly influencing the pharmacokinetic properties of a drug candidate. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.
Causality Behind Experimental Choices: Pyridine is an ideal choice for this reaction as it serves as both the base and a suitable solvent, driving the reaction to completion by scavenging the HCl byproduct. The reaction is typically robust and proceeds cleanly at room temperature. The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive sulfonyl chloride.
Detailed Protocol: Synthesis of N-(4-bromo-2-(trifluoromethyl)phenyl)-N,4-dimethylbenzenesulfonamide
Materials:
-
4-Bromo-N-methyl-2-(trifluoromethyl)aniline
-
p-Toluenesulfonyl Chloride (TsCl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
2M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed flask, dissolve 4-Bromo-N-methyl-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction's completion via TLC.[12]
-
Work-up (Quenching & Extraction):
-
Pour the reaction mixture into ice-cold 2M HCl to neutralize the pyridine.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts and wash with brine.
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from ethanol/water or by silica gel column chromatography.
Data Presentation: N-Sulfonylation
| Parameter | Specification | Purpose |
| Aniline | 1.0 eq | Nucleophile |
| Sulfonylating Agent | p-Toluenesulfonyl Chloride (1.1 eq) | Electrophile |
| Base/Solvent | Anhydrous Pyridine | HCl Scavenger & Medium |
| Temperature | Room Temp. | Mild reaction condition |
| Time | 12-18 hours | Allows for complete reaction |
| Typical Yield | 85-95% | Expected outcome |
Experimental Workflow: N-Sulfonylation
Caption: Workflow for the N-Sulfonylation of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline.
Protocol III: Urea Formation via Isocyanate Addition
Urea derivatives are exceptionally important in drug design due to their ability to form multiple hydrogen bonds, often leading to high-affinity binding with biological targets. The synthesis of unsymmetrical ureas is most directly achieved by the reaction of an amine with an isocyanate.[13][14] This reaction is typically high-yielding and proceeds under mild conditions.
Causality Behind Experimental Choices: This reaction is a direct nucleophilic addition. Unlike acylation or sulfonylation, it does not produce an acidic byproduct, so a base is generally not required. The reaction is often rapid and clean. An aprotic solvent like anhydrous THF is used to prevent any reaction with the highly electrophilic isocyanate.
Detailed Protocol: Synthesis of 1-(4-bromo-2-(trifluoromethyl)phenyl)-1-methyl-3-phenylurea
Materials:
-
4-Bromo-N-methyl-2-(trifluoromethyl)aniline
-
Phenyl Isocyanate
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve 4-Bromo-N-methyl-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF in a dry, nitrogen-flushed round-bottom flask.
-
Reagent Addition: Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The product often precipitates from the solution as it forms. Monitor by TLC for the disappearance of the starting amine.
-
Work-up (Isolation):
-
If a precipitate has formed, collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold THF or hexane to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization or by trituration with ether or hexane.
Data Presentation: Urea Formation
| Parameter | Specification | Purpose |
| Aniline | 1.0 eq | Nucleophile |
| Electrophile | Phenyl Isocyanate (1.05 eq) | Isocyanate source |
| Solvent | Anhydrous THF | Aprotic Reaction Medium |
| Temperature | Room Temp. | Mild reaction condition |
| Time | 1-3 hours | Rapid reaction |
| Typical Yield | >95% | Expected outcome |
Experimental Workflow: Urea Formation
Caption: Workflow for Urea Formation via Isocyanate Addition.
Analytical Characterization of Products
Confirmation of successful derivatization requires thorough analytical characterization.
-
¹H and ¹³C NMR: Will confirm the covalent modification. For example, in acylation, the N-CH₃ signal will often shift, and new signals for the acyl group will appear.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group should be present, and its chemical shift may change slightly upon derivatization.
-
Infrared (IR) Spectroscopy: Provides definitive evidence of functional group transformation.
-
Amides: Appearance of a strong C=O stretch around 1650-1680 cm⁻¹.
-
Sulfonamides: Appearance of two strong S=O stretches around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
Ureas: Appearance of a strong C=O stretch around 1630-1680 cm⁻¹.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the newly synthesized derivative.
References
-
Reactions of Aniline. Chemistry Steps. [Link]
-
2, 6-Dichloro-4-(Trifluoromethyl) Aniline Safety Data Sheet. Gujarat Fluorochemicals Limited. [Link]
-
2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Loba Chemie. [Link]
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]
-
4-(Trifluoromethyl)aniline Safety Data Sheet. Santa Barbara Chemgas. [Link]
-
2-Methyl-4-(trifluoromethyl)aniline Safety Data Sheet. Angene Chemical. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health (PMC). [Link]
-
Synthesis of N‐methylaniline by aniline alkylation with methanol over Sn‐catalyst. ResearchGate. [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. National Institutes of Health (PMC). [Link]
-
Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]
-
Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Publications. [Link]
-
Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. National Institutes of Health (PMC). [Link]
-
Selective alkylation of aniline to N-methyl aniline using chromium manganese ferrospinels. Journal of Molecular Catalysis A: Chemical. [Link]
-
N-alkylation of aniline with methanol over CrPO4 and CrPO4-AlPO4 (5-50 wt% AlPO4) catalysts. ResearchGate. [Link]
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
Nitration of Aniline. Khan Academy. [Link]
-
Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]
-
Purification of Aniline. LookChem. [Link]
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- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. gfl.co.in [gfl.co.in]
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- 14. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Topic: Synthetic Routes to N-Aryl Derivatives from 4-Bromo-N-methyl-2-(trifluoromethyl)aniline Hydrochloride
An Application Note for Medicinal and Process Chemistry Professionals
Introduction
N-aryl aniline scaffolds are privileged structures in modern medicinal chemistry and materials science. Their presence is integral to the function of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The synthesis of these complex amines often relies on robust and versatile cross-coupling methodologies. This application note provides an in-depth guide to the synthesis of N-aryl derivatives starting from 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride, a versatile building block.
The starting material presents several key features for synthetic manipulation:
-
A secondary N-methyl amine that can act as a nucleophile for N-arylation.
-
A bromo-substituent at the 4-position, serving as a handle for subsequent carbon-carbon or carbon-heteroatom bond formations.
-
An electron-withdrawing trifluoromethyl (CF₃) group , which modulates the electronic properties and lipophilicity of the molecule.
This guide will focus on the most powerful and widely adopted methods for N-arylation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, explain the rationale behind reagent selection, and provide detailed, actionable protocols for laboratory execution.
Section 1: Foundational Principles of C-N Cross-Coupling
The formation of a carbon-nitrogen bond between an aniline and an aryl halide is a challenging transformation that typically does not proceed via classical nucleophilic aromatic substitution unless the aryl halide is highly electron-deficient. Transition metal catalysis has emerged as the definitive solution to this challenge.
Palladium-Catalyzed Buchwald-Hartwig Amination
First developed in the mid-1990s by professors Stephen Buchwald and John Hartwig, this reaction has become the gold standard for C-N bond formation.[1] It utilizes a palladium catalyst, a phosphine ligand, and a base to couple amines with aryl halides or pseudohalides under relatively mild conditions.[1][2] The reaction is prized for its broad substrate scope and high functional group tolerance.[1]
Mechanistic Insights
The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a more nucleophilic amido species. For our substrate, this compound, the base first neutralizes the HCl salt to generate the free amine before participating in the catalytic cycle.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method that predates palladium-catalyzed reactions.[4] Traditionally, it required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper.[4] Modern advancements, particularly the introduction of ligands, have led to milder and more efficient Ullmann-type reactions, often referred to as Goldberg reactions for C-N coupling.[4] While often requiring higher temperatures than Buchwald-Hartwig reactions, they offer a valuable, palladium-free alternative. The mechanism is thought to involve Cu(I) amido intermediates that react with the aryl halide.[4]
Section 2: Protocols for N-Arylation
Critical Note on the Starting Material: this compound is an ammonium salt. Before it can function as a nucleophile, it must be neutralized to the free amine. The protocols below account for this by using at least two equivalents of base: one to neutralize the HCl salt and at least one to facilitate the catalytic C-N bond formation.
Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol details a general and robust method for the N-arylation of our starting material with a representative aryl bromide, such as 1-bromo-4-methoxybenzene.
Rationale for Component Selection:
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable Pd(0) source that is readily activated under reaction conditions.[3] Palladium(II) acetate (Pd(OAc)₂) is also an excellent alternative.[3]
-
Ligand: A bulky, electron-rich phosphine ligand is essential. Josiphos-type ligands or Buchwald's biarylphosphine ligands (e.g., BrettPhos) are highly effective.[5][6] They accelerate the rate-limiting oxidative addition and the final reductive elimination step while preventing undesired side reactions.[6]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base ideal for deprotonating the amine-palladium complex.[3] Its strength is sufficient to overcome the reduced nucleophilicity of the aniline caused by the electron-withdrawing CF₃ group.
-
Solvent: Anhydrous toluene or dioxane are standard solvents, as they are relatively non-polar and have boiling points suitable for these reactions.[2]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-N-methyl-2-(trifluoromethyl)aniline HCl | 292.48 | 1.0 | 1.0 |
| Aryl Bromide (e.g., 1-bromo-4-methoxybenzene) | 187.04 | 1.1 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| Josiphos-type Ligand (e.g., SL-J009-1) | 574.65 | 0.022 | 0.022 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.5 | 2.5 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 eq), aryl bromide (1.1 eq), sodium tert-butoxide (2.5 eq), and the phosphine ligand (0.022 eq).
-
Glovebox Recommended: It is highly recommended to weigh and add the palladium precatalyst, ligand, and base inside a glovebox to minimize exposure to oxygen and moisture.
-
Seal and Purge: Seal the flask with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Through the septum, add anhydrous toluene (5 mL) via syringe. If not using a glovebox, add the palladium precatalyst (Pd₂(dba)₃, 0.01 eq) at this stage under a positive flow of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-aryl derivative.
Caption: A typical laboratory workflow for the Buchwald-Hartwig amination.
Protocol 2: General Method for Ullmann-Type N-Arylation
This protocol provides a ligand-assisted approach for a copper-catalyzed N-arylation, which can be effective for certain substrates and serves as a valuable alternative to palladium-based methods.[7]
Materials and Reagents
-
4-Bromo-N-methyl-2-(trifluoromethyl)aniline HCl (1.0 eq)
-
Aryl Iodide (1.2 eq, iodides are more reactive in Ullmann couplings)[4]
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Ligand (e.g., L-proline or N,N'-dimethylethylenediamine) (0.2 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 - 3.0 eq)[8]
-
Anhydrous DMSO or DMF (5 mL)
Step-by-Step Experimental Procedure
-
Setup: In a dry reaction vial, combine the aniline hydrochloride salt (1.0 eq), aryl iodide (1.2 eq), CuI (0.1 eq), the chosen ligand (0.2 eq), and the base (K₂CO₃ or Cs₂CO₃, 3.0 eq).
-
Inert Atmosphere: Add a magnetic stir bar, seal the vial with a cap containing a PTFE septum, and purge with argon or nitrogen.
-
Solvent Addition: Add anhydrous DMSO (or DMF) via syringe.
-
Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring for 24-48 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Purification: Perform an aqueous work-up similar to the Buchwald-Hartwig protocol, followed by purification via flash column chromatography to isolate the product.
Section 3: Comparative Data and Scope
The choice of reaction conditions can significantly impact the yield and purity of the desired N-aryl product. The following table provides a summary of representative conditions for the Buchwald-Hartwig N-arylation of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline.
| Aryl Halide Partner | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (2.5) | Toluene | 110 | 12 | 85-95 |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1) | Xantphos (2.5) | Cs₂CO₃ (2.5) | Dioxane | 100 | 18 | 80-90 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3.0) | t-BuOH | 100 | 24 | 70-85 |
| 4-Iodoanisole | Pd₂(dba)₃ (1) | Josiphos (2.2) | NaOtBu (2.5) | Toluene | 100 | 8 | >90 |
Note: Data is representative and based on established principles of Buchwald-Hartwig amination.[5][9][10] Yields are highly dependent on the specific substrates and precise reaction conditions.
Conclusion
The synthesis of N-aryl derivatives from this compound is most effectively achieved through palladium-catalyzed Buchwald-Hartwig amination. This method offers high yields, broad substrate scope, and operational simplicity. The key to success lies in the careful selection of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base, along with the rigorous exclusion of oxygen and moisture. While modern Ullmann-type reactions provide a viable palladium-free alternative, they often require more forcing conditions. The protocols and principles outlined in this application note provide a robust framework for researchers in drug discovery and process development to successfully synthesize these valuable chemical entities.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group, in particular, can significantly improve metabolic stability, lipophilicity, and binding affinity. 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride is a key pharmaceutical intermediate that embodies this principle. Its structure, featuring a bromine atom, a trifluoromethyl group, and a secondary amine, offers a versatile platform for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.
The bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity of the aniline ring and can play a crucial role in the binding of the final active pharmaceutical ingredient (API) to its biological target. The N-methyl group can provide steric hindrance and additional lipophilicity, and may be a key feature for optimal target engagement. This document provides a detailed exploration of the application of this compound as a pharmaceutical intermediate, with a focus on a representative synthetic protocol.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The hydrochloride salt form of this aniline derivative enhances its stability and handling characteristics.
| Property | Value | Source |
| CAS Number | 1215206-44-2 | [1][2] |
| Molecular Formula | C₈H₈BrClF₃N | [1] |
| Molecular Weight | 290.51 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline solid | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
Role as a Pharmaceutical Intermediate: A Synthetic Overview
This compound is a valuable building block for the synthesis of a variety of complex organic molecules. The presence of the bromine atom on the aromatic ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical synthesis. One of the most powerful of these methods for forging carbon-nitrogen bonds is the Buchwald-Hartwig amination.[4][5] This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a phosphine ligand.
The general scheme for the application of this intermediate in a Buchwald-Hartwig amination is depicted below. This reaction is a cornerstone in the synthesis of numerous kinase inhibitors, where a substituted aniline core is often a key pharmacophore.
Caption: Synthetic utility of the intermediate in Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
The following protocol provides a detailed, step-by-step methodology for a representative Buchwald-Hartwig amination reaction using this compound. This protocol is intended as a starting point and may require optimization for specific substrates.
Objective: To synthesize a tertiary amine via palladium-catalyzed cross-coupling of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline with a generic secondary amine.
Materials:
-
This compound
-
Secondary Amine (e.g., Morpholine, 1.2 equivalents)
-
Palladium(0) bis(dibenzylideneacetone) (Pd₂(dba)₃, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Free Aniline:
-
In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add a mild aqueous base (e.g., saturated sodium bicarbonate solution) and stir vigorously until the evolution of gas ceases.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free aniline.
-
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous toluene to the flask, followed by the free 4-Bromo-N-methyl-2-(trifluoromethyl)aniline (1.0 eq.) and the secondary amine (1.2 eq.).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle, particularly by reacting with the strong base. The use of an anhydrous solvent is therefore essential for optimal reaction efficiency.
-
Phosphine Ligand (XPhos): The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos promote the oxidative addition of the aryl bromide to the palladium center and facilitate the reductive elimination of the final product.[6]
-
Strong Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide, which then participates in the catalytic cycle.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for the Buchwald-Hartwig amination.
Caption: Workflow for Buchwald-Hartwig amination.
Safety Precautions
-
Handling of Reagents: this compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. It should be handled under an inert atmosphere.
-
Solvents: Toluene and other organic solvents are flammable and should be handled with care, away from ignition sources.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis. Its trifluoromethyl and N-methyl substitutions, combined with the reactive bromine handle, make it a valuable precursor for the synthesis of complex, biologically active molecules. The Buchwald-Hartwig amination protocol detailed herein serves as a representative example of its application, providing a robust method for the construction of C-N bonds, a critical step in the development of many modern pharmaceuticals, particularly kinase inhibitors. The principles and procedures outlined in these application notes are intended to guide researchers in the effective utilization of this versatile building block in their drug discovery and development endeavors.
References
- A Method of Synthesis Trimetinib key intermediate. CN109336884A.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Compounds and compositions as protein kinase inhibitors. US9314464B2.
- A method of synthesis Trimetinib key intermediate. CN109336884A.
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Institutes of Health. [Link]
- Technique for preparing 3-bromo-5-trifluoromethylaniline. CN101168510A.
-
Development of a bench-scale pharmaceutical synthesis. DORAS. [Link]
- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. EP3904342A1.
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
-
2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library. [Link]
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- 1. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. veeprho.com [veeprho.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"experimental procedure for N-methylation of 4-bromo-2-(trifluoromethyl)aniline"
A Robust and Scalable Protocol for the N-Methylation of 4-Bromo-2-(Trifluoromethyl)aniline via Eschweiler-Clarke Reaction
Abstract
This application note provides a comprehensive, field-tested protocol for the N-methylation of 4-bromo-2-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The described method is based on the Eschweiler-Clarke reaction, a classic and reliable reductive amination procedure. This guide is intended for researchers, chemists, and process development professionals, offering a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety considerations, and analytical characterization of the final product.
Introduction
N-methylated anilines are prevalent structural motifs in a wide array of biologically active molecules and functional materials.[1] The introduction of a methyl group to the nitrogen atom of an aniline can significantly modulate its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. 4-Bromo-2-(trifluoromethyl)aniline is a valuable building block due to the presence of a bromine atom and a trifluoromethyl group, which offer opportunities for further synthetic diversification through cross-coupling reactions and other transformations.
The Eschweiler-Clarke reaction is a robust and scalable method for the N-methylation of primary and secondary amines.[2][3][4] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[2][3] A key advantage of this one-pot reaction is that it avoids the formation of over-methylated quaternary ammonium salts, stopping at the tertiary amine stage.[2][3] This protocol has been optimized for the specific substrate, 4-bromo-2-(trifluoromethyl)aniline, to ensure high yield and purity of the desired N-methylated product.
Reaction Mechanism & Workflow
The Eschweiler-Clarke reaction proceeds through a well-established mechanism.[5] Initially, the primary amine undergoes condensation with formaldehyde to form an iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the secondary amine. This process is repeated to yield the tertiary amine. The irreversible loss of carbon dioxide drives the reaction to completion.[2]
Diagram 1: Reaction Mechanism of Eschweiler-Clarke N-Methylation
Sources
"one-pot synthesis involving 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride"
An Application Note on a Proposed One-Pot Synthesis of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline Hydrochloride: A Key Intermediate for Pharmaceutical Research
Abstract
This application note presents a detailed, proposed one-pot protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The strategic placement of bromo, N-methyl, and trifluoromethyl functional groups on the aniline scaffold offers multiple points for diversification in the synthesis of complex pharmaceutical agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This document provides a comprehensive, step-by-step methodology for a proposed one-pot synthesis designed for efficiency and scalability, minimizing the need for isolation of intermediates. The protocol is grounded in established principles of electrophilic aromatic substitution and nucleophilic substitution reactions.
Introduction
The synthesis of highly functionalized aromatic amines is of paramount importance in the development of novel therapeutics. The target molecule, this compound, serves as a key intermediate due to its unique substitution pattern. The bromine atom provides a handle for cross-coupling reactions, while the trifluoromethyl group can significantly influence the physicochemical properties of the final compound.[1] Traditional multi-step syntheses of such compounds often involve tedious purification of intermediates, leading to lower overall yields and increased waste. One-pot syntheses, by contrast, offer a more streamlined and environmentally friendly approach by conducting multiple reaction steps in a single reaction vessel. This application note outlines a proposed one-pot synthesis starting from 2-(trifluoromethyl)aniline, proceeding through a regioselective bromination followed by N-methylation.
Proposed Reaction Scheme
Caption: Proposed one-pot reaction scheme.
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier |
| 2-(Trifluoromethyl)aniline | 99% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 99% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dimethyl sulfate | ≥99% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Diethyl ether | Anhydrous, ≥99% | VWR Chemicals |
| Hydrochloric acid solution | 2.0 M in diethyl ether | Sigma-Aldrich |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated sodium bicarbonate solution | ||
| Brine solution | ||
| Anhydrous magnesium sulfate (MgSO₄) |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Experimental Protocol
Step 1: In-situ Preparation of 4-Bromo-2-(trifluoromethyl)aniline
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(trifluoromethyl)aniline (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The use of NBS allows for regioselective bromination at the para position due to the directing effect of the amino group and steric hindrance from the trifluoromethyl group.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 2: One-Pot N-Methylation
-
To the reaction mixture containing the in-situ generated 4-Bromo-2-(trifluoromethyl)aniline, add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
-
Add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. The combination of a methylating agent and a base is a standard procedure for the N-methylation of anilines.
-
Monitor the progress of the methylation by TLC.
Step 3: Work-up and Hydrochloride Salt Formation
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Workflow Diagram
Caption: Step-by-step experimental workflow.
Expected Results and Discussion
This one-pot protocol is expected to provide a moderate to good yield of the desired product. The purity of the final hydrochloride salt can be assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The regioselectivity of the bromination is anticipated to be high, favoring the para-position to the amino group.[2] The N-methylation should proceed cleanly, though the potential for dialkylation exists if reaction conditions are not carefully controlled. The final salt formation step aids in the purification of the product, as the hydrochloride salt is typically a crystalline solid that is easier to handle than the free amine.
| Parameter | Expected Outcome |
| Yield | 60-75% |
| Purity | >95% (after precipitation) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of this compound |
| Mass Spec (m/z) | Corresponding to the molecular ion of the free amine |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Dimethyl sulfate is extremely hazardous and a suspected carcinogen. Handle with extreme caution and have an appropriate quenching solution (e.g., ammonia solution) readily available.
-
N-Bromosuccinimide is a lachrymator and should be handled carefully.
-
The final product, this compound, should be handled with care as its toxicological properties have not been fully investigated.
Conclusion
This application note details a proposed one-pot synthesis of this compound. This efficient protocol has the potential to streamline the production of this valuable intermediate, thereby facilitating research and development in the pharmaceutical industry. The described methodology is based on well-established chemical transformations and is designed for ease of implementation in a standard organic synthesis laboratory.
References
-
Benchchem. Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
-
PubChem. 4-Bromo-2-(trifluoromethyl)aniline.
-
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Chemical Communications. One-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines with CF3SO2Na and RfSO2Na.
-
ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry.
-
RSC Publishing. Catalytic C–N bond formation strategies for green amination of biomass-derived molecules.
-
ACS Publications. Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination.
Sources
Troubleshooting & Optimization
"common impurities in 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride synthesis"
Technical Support Center: 4-Bromo-N-methyl-2-(trifluoromethyl)aniline Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, with a focus on identifying, troubleshooting, and mitigating impurities. As Senior Application Scientists, we understand that robust impurity control is critical for reproducible research and successful drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound?
Impurities primarily arise from three main sources: incomplete reactions, side reactions occurring during the key transformation steps, and residual starting materials or reagents. The synthesis typically proceeds via two main steps before salt formation: the electrophilic bromination of 2-(trifluoromethyl)aniline and the subsequent N-methylation of the resulting 4-bromo-2-(trifluoromethyl)aniline. Each step presents a unique impurity profile.
Q2: Why is regioselectivity during the bromination step a significant concern?
The starting material, 2-(trifluoromethyl)aniline, contains a powerful ortho-, para-directing amino group (-NH2) and a meta-directing trifluoromethyl group (-CF3). While the para-position (C4) is the desired site for bromination, the ortho-position (C6) is also activated. This can lead to the formation of the isomeric impurity, 6-bromo-2-(trifluoromethyl)aniline.[1] Controlling reaction conditions such as temperature, solvent, and the choice of brominating agent is crucial to maximize the yield of the desired 4-bromo isomer.
Q3: What are the main challenges associated with the N-methylation step?
The primary challenge in the N-methylation of 4-bromo-2-(trifluoromethyl)aniline is controlling the degree of methylation. The reaction produces the desired secondary amine, which can be more nucleophilic than the starting primary amine, leading to a subsequent second methylation. This over-methylation results in the formation of the tertiary amine, 4-Bromo-N,N-dimethyl-2-(trifluoromethyl)aniline, a common and often difficult-to-remove impurity.[2][3]
Q4: How can I definitively confirm the identity of an unknown impurity?
A combination of chromatographic and spectroscopic techniques is the most robust approach. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can separate the impurity from the main product.[4] Subsequent analysis by Mass Spectrometry (MS) provides the molecular weight of the impurity. For bromine-containing compounds, the characteristic M+/M+2 isotopic pattern (in an approximate 1:1 ratio) is a key indicator.[5] For complete structural elucidation, isolating the impurity using techniques like preparative LC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[6][7]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems you may encounter.
Problem: My final product shows a significant peak corresponding to unreacted 4-Bromo-2-(trifluoromethyl)aniline.
-
Causality: This indicates incomplete N-methylation. This can be due to insufficient equivalents of the methylating agent, inadequate reaction time or temperature, or deactivation of the methylating agent. The steric hindrance from the ortho-trifluoromethyl group can also slow down the reaction rate.
-
Troubleshooting Actions:
-
Reaction Conditions: Ensure the reaction is run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[8]
-
Reagent Stoichiometry: Increase the equivalents of the methylating agent (e.g., methyl iodide, dimethyl sulfate) modestly (e.g., from 1.1 to 1.3 equivalents). Be cautious, as excess reagent can promote over-methylation.
-
Base and Solvent: Ensure the base used (e.g., K2CO3, NaH) is anhydrous and of high quality. The choice of a polar aprotic solvent like DMF or THF is often critical for this type of reaction.
-
-
Purification: Unreacted starting material can often be removed via column chromatography or careful recrystallization, as its polarity is significantly different from the N-methylated product.[8][9]
Problem: LC-MS analysis indicates the presence of a di-brominated species.
-
Causality: This impurity, likely 4,6-Dibromo-2-(trifluoromethyl)aniline, originates from the initial bromination step. It forms when the reaction conditions are too harsh (e.g., excess brominating agent, high temperature), causing a second bromination at the activated ortho-position.[5]
-
Troubleshooting Actions:
-
Control Bromination: Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine.[9][10]
-
Stoichiometry: Add the brominating agent slowly and in a portion-wise or dropwise manner to avoid localized areas of high concentration. Use no more than 1.0 equivalent of the brominating agent.[10]
-
Temperature Control: Perform the bromination at a controlled, often lower, temperature (e.g., 0 °C to room temperature) to increase selectivity.[11]
-
-
Purification: Di-brominated impurities are significantly less polar than the desired mono-brominated product and can typically be separated effectively using silica gel column chromatography.
Problem: My product contains the N,N-dimethyl tertiary amine byproduct.
-
Causality: This is a classic case of over-methylation. The secondary amine product reacts further with the methylating agent to form a tertiary amine.
-
Troubleshooting Actions:
-
Limit Methylating Agent: Carefully control the stoichiometry of the methylating agent. Using just over 1.0 equivalent is often sufficient.
-
Kinetics: Add the methylating agent slowly to the reaction mixture to maintain a low concentration, which favors the mono-methylation of the more abundant primary amine over the di-methylation of the newly formed secondary amine.
-
Alternative Methods: Consider alternative methylation protocols that are known for high mono-selectivity, such as using methyl carbonates over specific catalysts, although these may require more specialized setups.[2]
-
-
Purification: The tertiary amine is less polar than the desired secondary amine. Separation can be achieved by column chromatography. Alternatively, conversion of the mixture to the hydrochloride salt can sometimes facilitate separation, as the salts may have differential solubility in certain solvent systems.
Problem: My final hydrochloride salt is off-color (e.g., yellow, brown).
-
Causality: Discoloration often points to the presence of oxidized impurities or residual reagents. Anilines, in general, are susceptible to air oxidation, which can form highly colored polymeric impurities. Residual solvents or byproducts from the brominating agent (like succinimide from NBS) can also contribute.[10]
-
Troubleshooting Actions:
-
Inert Atmosphere: Conduct the synthesis, particularly the work-up and purification of the free base, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[8]
-
Charcoal Treatment: Before final crystallization of the hydrochloride salt, consider treating the solution with activated charcoal to adsorb colored impurities.[12]
-
Recrystallization: Perform a final recrystallization of the hydrochloride salt from a suitable solvent system (e.g., isopropanol/HCl, ethanol/ether) to remove both colored and non-colored impurities.
-
Data Summary and Protocols
Table 1: Common Impurities and Their Identification
| Impurity Name | Structure | Common Origin | Recommended Analytical Method |
| 2-(Trifluoromethyl)aniline | ![]() | Unreacted starting material from bromination step | GC-MS, LC-MS |
| 6-Bromo-2-(trifluoromethyl)aniline | ![]() | Isomeric byproduct of bromination | GC-MS, HPLC, NMR |
| 4,6-Dibromo-2-(trifluoromethyl)aniline | ![]() | Over-bromination side product | GC-MS, LC-MS |
| 4-Bromo-2-(trifluoromethyl)aniline | ![]() | Unreacted starting material from N-methylation | HPLC, LC-MS |
| 4-Bromo-N,N-dimethyl-2-(trifluoromethyl)aniline | ![]() | Over-methylation side product | HPLC, LC-MS, NMR |
| Succinimide | ![]() | Byproduct from NBS reagent | HPLC (highly polar, may require specific method) |
(Note: Placeholder images are used for structural representation.)
Visualizing Impurity Formation
The following diagram illustrates the main synthetic pathway and the points at which key impurities are formed.
Caption: Synthetic pathway and key impurity formation points.
Protocol: HPLC-MS Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting common impurities.[4][5]
-
Instrumentation:
-
HPLC system with UV detector
-
Mass Spectrometer (e.g., single quadrupole or TOF)
-
-
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (0.1%)
-
Sample for analysis
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
-
Injection: Inject 5 µL of the sample solution into the HPLC system.
-
Data Analysis: Integrate all peaks in the chromatogram. Identify the main peak and any impurity peaks. Analyze the corresponding mass spectra for each peak to determine molecular weights and check for bromine isotopic patterns. Purity is typically reported as an area percentage.
-
Troubleshooting Workflow
Use this flowchart to systematically address purity issues.
Caption: A logical workflow for troubleshooting impurities.
References
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]
- Preparation method of bromoaniline.
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS. [Link]
-
4-BROMO-3-(TRIFLUOROMETHYL)ANILINE HYDROCHLORIDE. precisionFDA. [Link]
-
4-Bromo-2-(trifluoromethyl)aniline. PubChem. [Link]
- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]
-
N-Methylaniline. PubChem. [Link]
-
Different protocols for methylation of aniline. ResearchGate. [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. iris.unive.it [iris.unive.it]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline Hydrochloride by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount.[1][2] Recrystallization is a powerful and commonly employed technique for this purpose.[1][3] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this specific purification challenge.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound. The solutions provided are based on established crystallization principles and practical laboratory experience.
Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[4] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that precipitation is too rapid for an ordered crystal lattice to form.[4][5]
Causality & Solution Pathway:
-
High Solute Concentration/Rapid Cooling: The most common cause is that the solution is too concentrated, or the cooling rate is too fast.[5] This "shocks" the system, leading to the formation of an amorphous oil.
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, even at lower temperatures, or its boiling point may be too high.
-
Solution: Consider a different solvent or a mixed-solvent system. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[8] For hydrochloride salts, polar protic solvents like isopropanol or ethanol are often good starting points.[9] You might also try a solvent/anti-solvent system, such as dissolving the compound in a minimal amount of a good solvent (e.g., methanol) and then slowly adding a miscible poor solvent (e.g., diethyl ether or hexane) until turbidity persists.[1][10]
-
-
Presence of Impurities: Significant impurities can lower the melting point of the mixture and promote oiling out.[4]
-
Solution: If you suspect significant impurities, a pre-purification step might be necessary. Alternatively, adding a small amount of decolorizing carbon to the hot solution can sometimes adsorb impurities that interfere with crystallization.[3]
-
Q2: I'm getting a very low yield of crystals. What are the likely causes and how can I improve my recovery?
A2: A low yield is a common problem in recrystallization and can stem from several factors.[8][11] Remember that some loss of product is inherent to the technique, as the compound will have some solubility even in the cold solvent.[8][11]
Causality & Solution Pathway:
-
Using Too Much Solvent: This is the most frequent reason for poor recovery.[4][8] The excess solvent keeps a larger amount of your compound dissolved in the mother liquor even after cooling.
-
Incomplete Crystallization: The cooling period may have been too short, or the final temperature not low enough.
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.
-
Solution: To prevent this, use a pre-heated funnel and flask for the filtration. Also, add a small excess of hot solvent before filtering to ensure the compound remains in solution. This excess solvent can then be boiled off before cooling.[7]
-
-
Washing with the Wrong Solvent or Too Much Solvent: Washing the collected crystals is necessary to remove residual mother liquor, but using a solvent in which the crystals are even slightly soluble, or using too much of it, will dissolve some of your product.
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[8]
-
II. Frequently Asked Questions (FAQs)
This section covers broader questions about the principles and techniques of recrystallizing this compound.
Q3: How do I choose the best solvent for recrystallizing this specific compound?
A3: The ideal solvent for recrystallization should exhibit a steep solubility curve for the compound of interest: high solubility at high temperatures and low solubility at low temperatures. For a hydrochloride salt like this compound, the polarity of the solvent is a key consideration.
Solvent Selection Strategy:
-
Consider the Structure: The molecule has a polar hydrochloride group and a less polar substituted aniline ring.[13][14] This suggests that moderately polar solvents are a good starting point.
-
Start with Alcohols: Isopropanol and ethanol are often excellent choices for recrystallizing amine hydrochlorides.[9] They are polar enough to dissolve the salt when heated but often allow for good crystal formation upon cooling.
-
Test Solubility: Experiment on a small scale. Take a small amount of your compound and test its solubility in a few different solvents at room temperature and then upon heating.
-
Consider Solvent Pairs: If a single solvent isn't ideal, a mixed solvent system can be very effective.[3] A common approach is to dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (like methanol or ethanol) and then slowly add a miscible "poor" solvent (an anti-solvent) in which it is insoluble (like diethyl ether, hexane, or ethyl acetate) until the solution becomes cloudy.[1][10] Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.
Table 1: Potential Solvents for Recrystallization
| Solvent | Type | Rationale |
| Isopropanol | Polar Protic | Often a good balance of solubility for hydrochloride salts.[9] |
| Ethanol | Polar Protic | Similar to isopropanol, but the compound may be more soluble.[9] |
| Methanol/Diethyl Ether | Solvent/Anti-solvent | Methanol is a good solvent; ether acts as an anti-solvent. |
| Ethanol/Water | Solvent/Anti-solvent | Ethanol dissolves the compound; water decreases solubility. |
| Ethyl Acetate | Moderately Polar Aprotic | May work, but solubility should be tested. |
Q4: What is "seeding" and should I use it?
A4: Seeding is the process of adding a small, pure crystal of the desired compound to a supersaturated solution to initiate crystallization.[1][12]
-
When to Use It: If your cooled solution is clear and no crystals have formed after a significant amount of time, the solution may be supersaturated. Inducing crystallization can be necessary.
-
How it Works: The seed crystal provides a template, an ordered surface onto which other molecules can deposit, overcoming the kinetic barrier to nucleation.[12]
-
Procedure: If you have a pure crystal from a previous batch, add one or two to the cooled solution. If not, you can sometimes induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can act as nucleation sites.
Q5: How can I be sure my recrystallized product is actually purer?
A5: Verifying the purity of your final product is a critical step.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range.[5] Compare the melting point of your recrystallized product to the crude material. An increase in the melting point and a narrowing of the range are strong indicators of increased purity.
-
Visual Inspection: Pure crystals often appear more uniform, with sharp edges and shiny surfaces.[5]
-
Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity by separating the desired compound from any remaining impurities.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of your compound and help identify any impurities with distinct signals.
III. Experimental Protocols & Visual Guides
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., isopropanol). Heat the mixture gently (e.g., on a hot plate) while stirring until the solvent is boiling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3][8]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[5][12] Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Chilling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.[7][12]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.[3][12]
Visual Workflow for Recrystallization
Caption: General workflow for the recrystallization process.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization issues.
IV. References
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
Industrial & Engineering Chemistry Research. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications. [Link]
-
LabXchange. (2024, March 23). Lab Procedure: Recrystallization. [Link]
-
J-Stage. (n.d.). Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]
-
precisionFDA. (n.d.). 4-BROMO-3-(TRIFLUOROMETHYL)ANILINE HYDROCHLORIDE. [Link]
-
Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents?[Link]
-
Swarthmore College. (n.d.). Recrystallization-1.pdf. [Link]
-
YouTube. (2022, June 7). Amine and HCl - salt formation reaction. [Link]
-
SciSpace. (n.d.). Current issues in recrystallization: a review. [Link]
-
PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. [Link]
-
ResearchGate. (2015, March 1). Can anyone help me to find a procedures for recrystallize aniline-HCl?[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. LabXchange [labxchange.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Cross-Coupling Reactions with 4-Bromoanilines
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 4-bromoaniline substrates. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low reaction yields. My approach is rooted in explaining the causality behind experimental choices, ensuring that each troubleshooting step is a logical and scientifically validated intervention.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common initial questions when troubleshooting these reactions.
Q1: My cross-coupling reaction with 4-bromoaniline is not working or the yield is very low. What are the first things I should check?
A1: When facing low yields, start with the fundamentals. The most common culprits are often related to the reaction atmosphere and reagent quality.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with a high-purity inert gas (Argon or Nitrogen) and that the system is leak-free.[1][2][3]
-
Reagent Purity:
-
Solvents: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a primary cause of catalyst deactivation.[1]
-
4-Bromoaniline: Verify the purity of your 4-bromoaniline. Impurities can sometimes poison the catalyst.
-
Coupling Partner: For Suzuki reactions, boronic acids can degrade over time, forming anhydrides (boroxines) or undergoing protodeboronation.[1][3] Use fresh or properly stored reagents.
-
-
Catalyst and Ligand: Ensure your palladium source and phosphine ligand have not degraded. Many phosphine ligands are air-sensitive and should be stored under an inert atmosphere.[1]
Q2: I see a lot of my 4-bromoaniline starting material remaining. How can I drive the reaction to completion?
A2: If significant starting material remains, the catalytic cycle is likely stalled or proceeding very slowly. Consider these factors:
-
Catalyst Activity: The aniline functional group can coordinate to the palladium center, potentially inhibiting its catalytic activity.[4][5] Switching to a more robust catalyst system with bulky, electron-rich ligands (e.g., Buchwald or Hartwig-type ligands) can overcome this issue.[5][6][7] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition and reductive elimination steps.[6]
-
Reaction Temperature: Many cross-coupling reactions require heating.[8][9] A modest increase in temperature (e.g., from 80°C to 100°C) can often improve the rate and yield, but be aware that excessive heat can cause catalyst decomposition or side reactions.[1]
-
Base Strength and Solubility: The base is critical, particularly in Suzuki reactions where it forms the active boronate species.[10] If your base (e.g., Na₂CO₃) has low solubility in the solvent, the reaction can be slow. Consider switching to a more soluble base like K₃PO₄ or Cs₂CO₃, or using a mixed solvent system (e.g., Toluene/Water) to improve solubility.[10][11][12]
Q3: My main side product is aniline (from dehalogenation of 4-bromoaniline). What causes this and how can I stop it?
A3: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen.[2] This typically occurs after oxidative addition, where the Ar-Pd(II)-X intermediate is intercepted by a hydride source before it can undergo transmetalation or other desired steps.
-
Hydride Source: The hydride can originate from solvents (e.g., alcohols, THF with peroxides), the base, or other reagents.
-
Mitigation Strategies:
-
Use high-purity, anhydrous solvents.
-
Employ a more efficient ligand that accelerates the desired cross-coupling pathway, outcompeting the reduction pathway.
-
In some cases, a milder base may reduce the rate of decomposition pathways that could generate hydride species.[2]
-
In-Depth Troubleshooting Guides
Catalyst and Ligand Issues
The choice of catalyst and ligand is arguably the most critical factor for success with 4-bromoaniline substrates. The lone pair on the aniline nitrogen can act as a poison by coordinating to the palladium center, disrupting the catalytic cycle.[4][5][13]
Problem: The reaction is sluggish or stalls completely, suggesting catalyst inhibition.
Causality: The electron-donating amino group of 4-bromoaniline increases the electron density on the aromatic ring, which can slow down the rate-determining oxidative addition step compared to electron-deficient aryl halides. More importantly, the nitrogen atom can coordinate to the Pd center, leading to inactive catalyst species.
Solutions:
-
Employ Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[14] Modern biaryl phosphine ligands (e.g., Buchwald's SPhos, XPhos) or sterically hindered alkylphosphine ligands (e.g., Hartwig's CataCXium A) are designed to overcome this.[6][7] Their bulkiness promotes the formation of highly active, low-coordinate Pd(0) species and discourages the formation of inactive, bis-ligated complexes, while their strong electron-donating ability facilitates the oxidative addition step.[6]
-
Use Pre-formed Catalysts (Precatalysts): Using stable Pd(II) precatalysts that are efficiently reduced in situ to the active Pd(0) species can provide more reproducible results than using sources like Pd(OAc)₂ with a separate ligand.[15]
Troubleshooting Workflow: Catalyst & Ligand Selection
Caption: The desired catalytic cycle and common off-cycle pathways.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoaniline
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-bromoaniline with an arylboronic acid, incorporating best practices to maximize yield.
Materials:
-
4-Bromoaniline (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Place a stir bar in a Schlenk tube and dry the vessel thoroughly under vacuum with a heat gun. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: In the Schlenk tube, under a positive flow of inert gas, add 4-bromoaniline, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.
-
Solvent Addition: Degas the required volumes of 1,4-dioxane and water separately by bubbling argon or nitrogen through them for 20-30 minutes. Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the Schlenk tube via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a heating mantle on a stirrer. Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biarylamine.
References
-
Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]
-
York Research Database. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... [Link]
-
Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
The University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
YouTube. Ligand design for cross-couplings: phosphines. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand. [Link]
-
ResearchGate. Electron rich, bulky ligands used in cross-coupling reactions. [Link]
-
PubMed Central (PMC). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
National Institutes of Health (NIH). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4-Bromoaniline: A Foundation for Fine Chemicals and Specialty Applications. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
National Institutes of Health (NIH). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline Derivatives
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. We will delve into the causality behind experimental choices, offering troubleshooting guides and data-driven protocols to ensure a robust and scalable process.
Overview of Synthetic Strategy
The primary route to 4-Bromo-N-methyl-2-(trifluoromethyl)aniline involves the selective N-methylation of the precursor, 4-Bromo-2-(trifluoromethyl)aniline. While straightforward at the lab scale, scaling this reaction introduces challenges related to reaction kinetics, impurity profiles, thermal management, and product isolation. The electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the aniline nitrogen, making the reaction more demanding than with typical anilines.[1]
Caption: High-level workflow for the synthesis and purification of the target compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Part 1: Reaction Conditions & Reagents
Q1: My N-methylation reaction is extremely slow or stalls completely at scale. What are the primary causes?
A1: This is a common issue stemming from the reduced nucleophilicity of the starting aniline. The electron-withdrawing trifluoromethyl group at the ortho position deactivates the amino group, making it a poor nucleophile.[1] Several factors can exacerbate this at scale:
-
Insufficient Base Strength: A weak base like sodium bicarbonate (NaHCO₃) is often inadequate. A stronger base is required to deprotonate the aniline or effectively neutralize the acid byproduct generated during the reaction. Bases like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are more effective.[1]
-
Inappropriate Solvent Choice: The solvent must dissolve the reactants and be stable at higher temperatures. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they do not protonate the amine and can help stabilize charged intermediates, accelerating the reaction rate.[1]
-
Low Temperature: Due to the low reactivity of the substrate, room temperature is often insufficient. Increasing the temperature to 80-140°C is typically necessary to achieve a reasonable reaction rate.[1] On a large scale, ensure your reactor has adequate heat transfer capabilities to maintain a consistent internal temperature.
-
Poor Mixing: In a large reactor, inefficient agitation can lead to localized concentration gradients and temperature differences, causing the reaction to appear stalled. Ensure the mixing is sufficient to keep all components, especially heterogeneous bases like K₂CO₃, well-suspended.
Q2: Which methylating agent is most suitable for a multi-kilogram scale synthesis?
A2: The choice of methylating agent is a critical decision involving a trade-off between reactivity, safety, cost, and handling logistics.
| Methylating Agent | Key Considerations for Scale-Up |
| Methyl Iodide (CH₃I) | High Reactivity: Excellent for less reactive anilines. Drawbacks: High cost, volatility (BP: 42°C), and toxicity. Requires a closed system and careful handling. The formation of iodide salts can sometimes complicate work-up. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | High Reactivity & Low Cost: A common industrial choice. Drawbacks: Extremely toxic and carcinogenic. Requires specialized handling procedures and engineering controls. Quenching with ammonia or another nucleophile is mandatory to destroy any unreacted agent. |
| Methyl p-toluenesulfonate (Methyl tosylate) | Moderate Reactivity & Safer Handling: A non-volatile solid, making it easier to handle than the others. Less toxic. Drawbacks: Higher cost and lower reactivity may necessitate more forcing conditions (higher temperatures or longer reaction times). |
For scale-up, Methyl p-toluenesulfonate often represents the best balance of safety and reactivity, despite the higher cost. If cost is the primary driver, Dimethyl Sulfate is viable but demands stringent safety protocols.
Part 2: Side Reactions & Impurity Control
Q3: I'm observing a significant amount of the N,N-dimethylated byproduct, 4-Bromo-N,N-dimethyl-2-(trifluoromethyl)aniline. How can I prevent this over-alkylation?
A3: Over-alkylation is the most common side reaction. It occurs because the mono-methylated product, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary aniline, making it more reactive towards the methylating agent.[2][3]
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the aniline starting material relative to the methylating agent (e.g., 1.1-1.2 equivalents of aniline to 1.0 equivalent of methylating agent). This increases the probability that the methylating agent will react with the more abundant primary amine.[3]
-
Slow Addition of Methylating Agent: At scale, add the methylating agent slowly and sub-surface if possible. This maintains a low instantaneous concentration of the agent, favoring mono-alkylation and allowing for better thermal control of the (often exothermic) reaction.
-
Lower Reaction Temperature: While higher temperatures are needed to initiate the reaction, running at the minimum effective temperature can help reduce the rate of the second alkylation step.[2]
-
Monitor the Reaction Closely: Use in-process controls (e.g., HPLC, GC) to track the disappearance of starting material and the formation of both the desired product and the over-methylated impurity. Stop the reaction once the starting material is consumed to an acceptable level.
Caption: Kinetic pathway showing the formation of the desired product and the over-alkylation impurity.
Q4: My reaction mixture is turning dark and forming tar, especially during long heating cycles. What is causing this degradation?
A4: Tar formation in aniline alkylations is often a result of complex side reactions, including polymerization, C-alkylation, and thermal decomposition, which are exacerbated at the high temperatures required for this synthesis.[4]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: At elevated temperatures, anilines can be susceptible to oxidative degradation. Purge the reactor with nitrogen or argon and maintain a positive pressure throughout the reaction.
-
Check Reagent Purity: Impurities in the starting materials or solvent can act as catalysts for decomposition pathways. Use high-purity reagents for scale-up.
-
Optimize Temperature and Time: Do not overheat. Find the lowest possible temperature at which the reaction proceeds at an acceptable rate. Avoid unnecessarily long reaction times by monitoring for completion.
-
Use a Scavenger for Acid: If the byproduct acid (e.g., HI from methyl iodide) is not effectively neutralized by the base, it can catalyze decomposition. Ensure your base is strong enough and present in a sufficient stoichiometric amount (e.g., >2.0 equivalents for K₂CO₃).
Part 3: Work-up and Purification
Q5: Column chromatography is not feasible for our 10 kg scale. What are the recommended purification strategies for the final product?
A5: For multi-kilogram quantities, scalable purification methods are essential.
-
Vacuum Distillation: 4-Bromo-N-methyl-2-(trifluoromethyl)aniline is a high-boiling liquid. Purification via vacuum distillation is a highly effective and scalable method to separate it from non-volatile impurities (salts, baseline material) and potentially from the higher-boiling N,N-dimethylated byproduct. The related 4-Bromo-2-(trifluoromethyl)aniline has a boiling point of 84-86 °C at 5 mmHg, which suggests the methylated product will also be distillable under vacuum.
-
Crystallization of a Salt: If distillation is not effective, consider forming a salt of the product. Reacting the crude product with an acid like hydrochloric acid (HCl) may produce a crystalline hydrochloride salt (CAS 1215206-44-2 is the hydrochloride salt of the target molecule) that can be isolated by filtration and washed with a non-polar solvent to remove unreacted starting material and the non-basic N,N-dimethylated impurity.[5] The free base can then be regenerated by treatment with a base and extraction.
-
Recrystallization: While the product itself is a liquid at room temperature, if it is a solid or can be induced to crystallize at low temperatures, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) is a powerful purification technique.
Experimental Protocol: N-Methylation of 4-Bromo-2-(trifluoromethyl)aniline (1 kg Scale)
Disclaimer: This protocol is a guideline and must be adapted and optimized based on laboratory and pilot plant safety assessments. All operations should be performed in a well-ventilated fume hood or an appropriate reactor system with proper engineering controls.
Reagents & Equipment:
-
4-Bromo-2-(trifluoromethyl)aniline (1.00 kg, 4.17 mol, 1.0 eq)
-
Potassium Carbonate (K₂CO₃), fine powder, anhydrous (1.15 kg, 8.34 mol, 2.0 eq)
-
Methyl p-toluenesulfonate (0.85 kg, 4.58 mol, 1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (5 L)
-
Toluene (10 L)
-
Deionized Water (15 L)
-
Brine (Saturated NaCl solution)
-
20 L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet.
Procedure:
-
Reactor Setup: Charge the reactor with 4-Bromo-2-(trifluoromethyl)aniline (1.00 kg) and anhydrous DMF (5 L). Begin stirring to ensure dissolution.
-
Inerting: Purge the reactor with nitrogen for 15 minutes and maintain a gentle nitrogen blanket.
-
Base Addition: Add the powdered potassium carbonate (1.15 kg) to the stirred solution.
-
Heating: Heat the reaction mixture to 90°C.
-
Reagent Addition: Slowly add the Methyl p-toluenesulfonate (0.85 kg) to the reaction mixture over 1-2 hours. An exotherm may be observed; maintain the internal temperature below 100°C.
-
Reaction Monitoring: Hold the reaction at 90-95°C for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC for the consumption of starting material.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: a. Slowly add deionized water (10 L) to the stirred reaction mixture. b. Add Toluene (5 L) and stir for 15 minutes. c. Stop stirring and allow the layers to separate. Remove the lower aqueous layer. d. Wash the organic layer with water (2 x 2.5 L), followed by brine (1 x 2.5 L).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 4-Bromo-N-methyl-2-(trifluoromethyl)aniline as a pale yellow liquid.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
- BenchChem. (2025). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
-
ACS Publications. (2001). An Unexpected Incident with 4-Trifluoromethylaniline. [Link]
Sources
Technical Support Center: Navigating Grignard Reactions with Trifluoromethylanilines
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the unique challenges of managing acidic protons in Grignard reactions involving trifluoromethylanilines. The interplay between the highly basic Grignard reagent and the acidic N-H proton of the aniline, further influenced by the potent electron-withdrawing nature of the trifluoromethyl group, presents a common yet formidable obstacle in synthetic chemistry.
This guide is structured to provide not just procedural instructions, but a deep-seated understanding of the underlying chemical principles. By explaining the "why" behind each step, we aim to empower you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during Grignard reactions with trifluoromethylanilines. Each issue is presented in a question-and-answer format, offering a clear path from problem to resolution.
Question 1: My Grignard reaction is failing completely or giving abysmal yields. What is the most likely culprit?
Answer: The primary and most frequent cause of failure is the acidic proton on the nitrogen atom of the trifluoromethylaniline's amino group.[1] Grignard reagents are exceptionally strong bases and will preferentially react with this acidic proton in a rapid and typically exothermic acid-base neutralization.[1] This reaction consumes your Grignard reagent, rendering it unavailable for the desired nucleophilic attack on your electrophile.[1]
The electron-withdrawing trifluoromethyl group exacerbates this issue by increasing the acidity of the N-H proton compared to unsubstituted aniline, making it an even more favorable target for the Grignard reagent.
Solution: The most effective and standard solution is to "protect" the amino group. This involves replacing the acidic proton with a chemical moiety that is inert to the Grignard reagent and can be cleanly removed later in the synthetic sequence to regenerate the aniline.[1]
Question 2: I've protected my trifluoromethylaniline, but my yields are still low. What else could be going wrong?
Answer: Low yields even after N-protection can stem from several factors. Here's a systematic checklist to diagnose the issue:
-
Incomplete Protection: Ensure the protection step has gone to completion. Any unprotected trifluoromethylaniline will consume your Grignard reagent.
-
Decomposition of the Grignard Reagent: Grignard reagents are notoriously sensitive to moisture and air.
-
Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[1] Solvents must be anhydrous.
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the organic halide.[1]
-
-
Low Reactivity of the Electrophile: Some electrophiles are inherently less reactive.
Question 3: I'm observing significant side product formation. What are the common side reactions and how can I mitigate them?
Answer: Several side reactions can plague Grignard reactions. Understanding their origin is key to suppression.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted organic halide to form a homocoupled product (R-R).
-
Mitigation: Add the organic halide slowly and dropwise to the magnesium suspension during the formation of the Grignard reagent. This maintains a low concentration of the halide, favoring the reaction with magnesium.[1]
-
-
Enolization of Ketone Electrophiles: If your electrophile is a ketone with α-protons, the Grignard reagent can act as a base and deprotonate the α-position, forming an enolate. This is a competing, non-productive pathway.
-
Reaction with Solvent: At elevated temperatures, some ethereal solvents like THF can be deprotonated by Grignard reagents.
-
Mitigation: Whenever possible, conduct the reaction at lower temperatures.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the strategic planning and execution of Grignard reactions with trifluoromethylanilines.
FAQ 1: What are the best protecting groups for trifluoromethylanilines in Grignard reactions?
The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and the deprotection method. Two of the most common and effective protecting groups for anilines are:
-
tert-Butoxycarbonyl (Boc): This is a widely used protecting group that is stable to Grignard reagents. It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[1]
-
Benzyloxycarbonyl (Cbz): The Cbz group is also robust under Grignard conditions. It is introduced using benzyl chloroformate (Cbz-Cl) and is commonly removed by catalytic hydrogenation, which offers a mild deprotection pathway.[1]
FAQ 2: How does the trifluoromethyl group affect the acidity of the aniline N-H proton?
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group. Through a combination of inductive and resonance effects, it pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom. This delocalization of the nitrogen's lone pair makes the aniline less basic and, conversely, makes the N-H proton more acidic.[2]
| Compound | pKa of Conjugate Acid (in DMSO) |
| Aniline | ~30.7 |
| 4-Trifluoromethylaniline | ~27.3 |
Note: Lower pKa indicates a stronger acid.
This increased acidity makes the deprotonation by a Grignard reagent even more favorable than with a simple aniline, underscoring the necessity of N-protection.
FAQ 3: Are there alternatives to Grignard reactions for forming C-C or C-N bonds with trifluoromethylanilines?
Yes, when Grignard reactions prove problematic, several powerful cross-coupling reactions can be employed:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds between aryl halides and amines. It is particularly useful for coupling electron-deficient anilines.[2]
-
Kumada Coupling: This nickel- or palladium-catalyzed reaction couples an organic halide with a Grignard reagent. If you can form the Grignard reagent from a different starting material, you can couple it with a halogenated trifluoromethylaniline.
-
Hauser Bases: For deprotonation reactions where Grignard reagents might be too nucleophilic, Hauser bases (magnesium amides) can be a more selective alternative. Turbo-Hauser bases, such as i-Pr₂NMgCl·LiCl, exhibit enhanced reactivity and solubility.
Experimental Protocols
Protocol 1: N-Boc Protection of 4-(Trifluoromethyl)aniline
This protocol provides a general procedure for the N-protection of a trifluoromethylaniline using di-tert-butyl dicarbonate.
Materials:
-
4-(Trifluoromethyl)aniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the 4-(trifluoromethyl)aniline in the chosen anhydrous solvent.
-
Add the base (TEA or DIPEA) to the solution.
-
Add the Boc₂O to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude N-Boc protected aniline.
-
If necessary, purify the product by column chromatography on silica gel.[1]
Protocol 2: Grignard Reaction with N-Boc-4-bromo-2-(trifluoromethyl)aniline and Benzaldehyde
This protocol outlines a representative Grignard reaction where the Grignard reagent is formed from a protected halo-trifluoromethylaniline and then reacted with an aldehyde.
Materials:
-
N-Boc-4-bromo-2-(trifluoromethyl)aniline (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
Part A: Grignard Reagent Formation
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under a vacuum. Allow it to cool under a stream of argon or nitrogen.
-
Place the magnesium turnings and a small crystal of iodine in the flask.
-
In the dropping funnel, prepare a solution of N-Boc-4-bromo-2-(trifluoromethyl)aniline in anhydrous THF.
-
Add a small portion of the aniline solution to the magnesium turnings. The reaction may need gentle warming to initiate, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remainder of the aniline solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Electrophile
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of benzaldehyde in anhydrous THF and add it dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
Part C: Work-up
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography.
Protocol 3: N-Boc Deprotection
This procedure outlines the removal of the Boc protecting group to regenerate the free aniline.
Materials:
-
N-Boc protected aniline derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected aniline in DCM.
-
Add TFA or the HCl solution to the mixture at room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring by TLC.
-
Once deprotection is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting aniline salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to obtain the free aniline.[1]
Visualizations
Decision Workflow for Managing Acidic Protons in Grignard Reactions with Trifluoromethylanilines
Caption: A decision-making flowchart for Grignard reactions.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
- LibreTexts. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts.
- University of Tartu. (n.d.). Computational (COSMO-RS) and experimental acidity constants (pKa values) of acids in acetonitrile (MeCN). Chair of Analytical Chemistry.
- ResearchGate. (2022). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
- National Institutes of Health. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. NIH.
- University of Wisconsin. (n.d.). Bordwell pKa Table.
- BenchChem. (2025). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene. BenchChem.
- Chemistry Stack Exchange. (2016).
- ResearchGate. (n.d.). Grignard Reactions. Request PDF.
- University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
- SciSpace. (1993). The synthesis of [bis(trifluoromethyl)amino-oxy]-substituted bromoalkanes and their conversion into Grignard reagents. Journal of Fluorine Chemistry.
- ResearchGate. (n.d.). Electron‐deficient anilines, scalability, safety analysis and....
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. The Organic Chemistry Tutor.
- YouTube. (2022). Grignard and Protecting Groups.
- BenchChem. (2025). Application Notes and Protocols: Grignard Reactions Involving (Chloromethyl)(triphenyl)silane. BenchChem.
- LibreTexts. (2020). 5.1: Grignard Reactions- Theory and Background. Chemistry LibreTexts.
- Santa Monica College. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- ResearchGate. (n.d.). Reactions of the turbo Grignard reagent. Download Scientific Diagram.
Sources
"degradation pathways of halogenated anilines under reaction conditions"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of halogenated anilines. These compounds are prevalent in industrial effluents and as byproducts of pesticide and pharmaceutical manufacturing, posing significant environmental and health risks.[1][2] Understanding their degradation is critical for developing effective remediation strategies.
This guide provides field-proven insights through frequently asked questions and troubleshooting guides to navigate the complexities of your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the degradation of halogenated anilines.
Q1: What are the primary mechanisms for the degradation of halogenated anilines?
A1: Halogenated anilines degrade through two main routes: microbial (biotic) and chemical (abiotic) degradation.
-
Microbial Degradation: This involves microorganisms utilizing the compounds as a source of carbon and energy.[3] Aerobic pathways often start with dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of halogenated catechols.[4][5] These catechols then undergo ring cleavage.[4] Anaerobic degradation can proceed via different mechanisms, including an initial reductive deamination step, where the amino group is removed to form a dihalobenzene intermediate.[1][6]
-
Abiotic Degradation: This typically involves advanced oxidation processes (AOPs) like photocatalysis (e.g., using TiO₂) or ozonation.[7][8][9] In these processes, highly reactive species, primarily hydroxyl radicals (•OH), attack the aniline molecule. This can lead to hydroxylation of the ring, hydrogen abstraction, or substitution of the amino group.[7][10]
Q2: What are the common initial steps and intermediates in these degradation pathways?
A2: The initial steps and resulting intermediates are highly dependent on the reaction conditions.
-
In Microbial Systems:
-
Aerobic: The first step is often the formation of a corresponding chlorocatechol via oxidative deamination.[4] For some compounds like 3,4-dichloroaniline, an initial dehalogenation to form 4-chloroaniline can occur, which is then converted to 4-chlorocatechol or aniline.[4][5]
-
Anaerobic: A key initial step can be reductive deamination, converting a dihaloaniline into a dihalobenzene.[1]
-
-
In Advanced Oxidation Processes (AOPs):
-
Attack by hydroxyl radicals can lead to several initial products.[7] For example, with 4-chloroaniline, pathways include the formation of 4-chlorophenol, dimerization to 4,4'-dichloroazobenzene, or formation of 4-aminophenol.[7]
-
These initial aromatic intermediates are subsequently hydroxylated to species like hydroquinone, which can then undergo ring cleavage to form carboxylic acids.[7] In some cases, N-oxidation can lead to oligomeric condensation products.[11]
-
Q3: How does the position and type of halogen affect degradation?
A3: The nature and position of the halogen substituent significantly influence the degradation rate and pathway. The electronegativity of the halogen is a key factor.[12] For instance, in cytochrome P450-catalyzed dehalogenation, the rate of elimination decreases from fluorine to iodine (F > Cl > Br > I), suggesting that the more electronegative the substituent, the more easily it is removed in this specific enzymatic system.[12] The introduction of multiple electron-withdrawing fluorine substituents can make dehalogenation more difficult and switch the metabolic pathway toward other products.[12]
Part 2: Troubleshooting Guide
This guide addresses common problems encountered during degradation experiments in a question-and-answer format.
Q4: My degradation efficiency is lower than expected or the reaction has stalled. What are the likely causes?
A4: This is a common issue with several potential root causes, often related to the catalyst, reaction conditions, or the intrinsic properties of the substrate.
| Potential Cause | Explanation & Solution |
| Catalyst Deactivation | In photocatalysis, the catalyst surface can be "poisoned" by the adsorption of reaction intermediates, blocking active sites.[13][14] Solution: After a run, wash the catalyst with a suitable solvent (e.g., deionized water, methanol) and test its activity with a fresh pollutant solution. If activity is restored, deactivation is likely. |
| Suboptimal Catalyst Loading | Too little catalyst provides insufficient active sites. Conversely, too much catalyst can increase solution turbidity, scattering the light source and reducing efficiency in photocatalysis experiments.[13] Solution: Perform a series of experiments with varying catalyst concentrations to determine the optimal loading for your specific setup. |
| Insufficient Oxidant/Electron Acceptor | In AOPs, oxygen often acts as an essential electron scavenger, preventing the rapid recombination of electron-hole pairs.[14] In microbial systems, the appropriate electron acceptor (e.g., nitrate, sulfate) is crucial. Solution: For AOPs, ensure the solution is adequately aerated by bubbling air or pure oxygen. For microbial studies, ensure the medium is not depleted of the necessary electron acceptor. |
| pH is Not Optimal | The solution pH affects the surface charge of the catalyst (in AOPs) and the speciation of the target aniline, which influences adsorption and reaction rates.[14] It is also critical for microbial activity. Solution: Characterize the effect of pH on your system. Run experiments at several different pH values to find the optimum. Ensure your system is adequately buffered if pH changes are expected during the reaction. |
Q5: I'm seeing unidentified peaks in my HPLC or GC-MS analysis. How can I identify these byproducts?
A5: The appearance of unknown peaks indicates the formation of degradation intermediates or byproducts. Identifying them is key to elucidating the degradation pathway.
-
Plausible Pathway Analysis: Based on established literature, predict likely intermediates. For example, hydroxylated anilines, chlorophenols, hydroquinones, and benzoquinones are common in AOPs.[7][15] Dimerization products like azobenzenes can also form.[7][8]
-
Mass Spectrometry (MS): This is the most powerful tool for identification.
-
GC-MS: Ideal for volatile and thermally stable intermediates. It can help identify intermediates like dichlorobenzene formed during anaerobic degradation.[1]
-
LC-MS: Excellent for less volatile, polar, or thermally labile compounds. High-resolution mass spectrometry (HRMS) can provide exact mass measurements to determine elemental composition.[15]
-
-
Spiking Experiments: If you can obtain a pure standard of a suspected intermediate, "spike" your sample with a small amount of it. If one of your unknown peaks increases in size, it confirms the identity of that intermediate.
-
NMR Spectroscopy: For complex or novel structures, isolating the intermediate and performing Nuclear Magnetic Resonance (NMR) analysis can provide definitive structural information.[1][16]
Q6: How can I improve the reproducibility of my degradation experiments?
A6: Poor reproducibility often stems from minor, unintentional variations in experimental protocol.[13]
-
Standardize Your Protocol: Write a detailed, step-by-step protocol and adhere to it strictly for all experiments.[13] This includes catalyst preparation, solution volumes, stirring rates, and sampling techniques.
-
Ensure Homogeneous Suspension: In heterogeneous catalysis, inconsistent catalyst dispersion is a major source of variability.[14] Use an ultrasonic bath to disperse the catalyst powder in the solution before initiating the reaction.[13][14]
-
Control Temperature: Light sources can heat the reaction mixture, affecting kinetics.[13] Use a water bath or cooling system to maintain a constant temperature.[13]
-
Run Controls: Always run parallel control experiments. For photocatalysis, a "dark control" (catalyst + pollutant, no light) and a "photolysis control" (pollutant + light, no catalyst) are essential to quantify adsorption and direct photolysis, respectively.[17]
Part 3: Visualizations & Protocols
Degradation & Experimental Workflow Diagrams
Caption: A generalized degradation pathway for halogenated anilines.
Caption: A typical workflow for photocatalytic degradation experiments.
Experimental Protocol: Photocatalytic Degradation of 4-Chloroaniline
This protocol provides a standardized methodology for assessing the photocatalytic degradation of a model halogenated aniline, 4-chloroaniline, using a TiO₂ catalyst.
1. Reagent and Equipment Preparation:
- Prepare a 10 mg/L stock solution of 4-chloroaniline in deionized water.
- Required Equipment: Photoreactor with a UV lamp, magnetic stirrer, ultrasonic bath, centrifuge or syringe filters (0.22 µm), HPLC with a UV detector, Total Organic Carbon (TOC) analyzer.
2. Reaction Setup:
- Determine the optimal catalyst loading (e.g., start with 0.5 g/L of TiO₂). Add the required amount of TiO₂ to the desired volume of deionized water (e.g., 250 mL) in the photoreactor.[13]
- Disperse the catalyst using an ultrasonic bath for 15 minutes to ensure a homogeneous suspension.[14]
- Place the reactor on a magnetic stirrer and add the 4-chloroaniline stock solution to achieve the desired initial concentration.
- Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to allow the system to reach adsorption-desorption equilibrium.[14] Take an initial sample (t= -30 or -60 min) and a sample just before turning on the light (t=0) to quantify the amount of aniline adsorbed onto the catalyst surface.
3. Photocatalytic Reaction and Sampling:
- Initiate the reaction by turning on the UV light source.[13] Begin continuous aeration of the solution to provide a constant supply of oxygen.[14]
- At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 2-3 mL aliquot of the suspension.[13]
- Immediately filter the sample through a 0.22 µm syringe filter to remove the TiO₂ catalyst and stop the reaction.[14]
4. Sample Analysis:
- Analyze the concentration of 4-chloroaniline in the filtrate using HPLC-UV.
- To assess complete mineralization, analyze the TOC of the initial and final samples. A significant decrease in TOC confirms the conversion of the organic pollutant to CO₂.
5. Data Analysis:
- Calculate the degradation percentage at each time point using the formula: Degradation (%) = ((C₀ - Cₜ) / C₀) * 100 where C₀ is the initial concentration at t=0 and Cₜ is the concentration at time t.
- Plot the concentration versus time to determine the reaction kinetics.
References
-
Travkin, V. M., et al. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters. Available at: [Link]
- BenchChem Technical Support Team. (2025).
-
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Available at: [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Inconsistent Results in Photocatalytic Tests of TiO2 Nanoparticles. BenchChem.
-
Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters. Available at: [Link]
-
Catrinescu, C., et al. (2015). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. ResearchGate. Available at: [Link]
-
Ismail, W., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology. Available at: [Link]
-
Wang, J., et al. (2001). Biodegradation of Alogenated Anilines in River Water. ResearchGate. Available at: [Link]
-
Zhai, H., et al. (2022). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]
-
Urban, G., et al. (1994). Reaction Pathways for Biodehalogenation of Fluorinated Anilines. Chemical Research in Toxicology. Available at: [Link]
-
Van der Schans, M. J., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology. Available at: [Link]
-
Riggin, R. M., et al. (1983). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. OSTI.GOV. Available at: [Link]
-
Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica. Available at: [Link]
-
Guskos, N., et al. (2019). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Catalysts. Available at: [Link]
-
Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology. Available at: [Link]
-
Guskos, N., et al. (2019). Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous... ResearchGate. Available at: [Link]
-
Zhang, T., et al. (2019). Enhanced dechlorination and biodegradation of 2-chloroaniline by a 2-aminoanthraquinone-graphene oxide composite under anaerobic conditions. Journal of Hazardous Materials. Available at: [Link]
-
Travkin, V. M., et al. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. ResearchGate. Available at: [Link]
-
Arora, P. K. (2015). Bacterial degradation of aniline. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). 117 questions with answers in PHOTODEGRADATION. ResearchGate. Available at: [Link]
-
Guskos, N., et al. (2019). (PDF) Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. ResearchGate. Available at: [Link]
-
Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of aniline and its metabolites. ResearchGate. Available at: [Link]
- BenchChem. (n.d.).
-
Palko, M., et al. (2018). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate. Available at: [Link]
-
Zhai, H., et al. (2022). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed. Available at: [Link]
-
Mount Allison University. (n.d.). Photocatalytic Oxidation of an Organic Dye Using Titanium Dioxide. Mount Allison University. Available at: [Link]
-
Niedermeyer, T. H. J., et al. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Chemical Communications. Available at: [Link]
-
The Thoughtful Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]
Sources
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Technical Support Center: LC-MS Troubleshooting for Analysis of Brominated Trifluoromethylanilines
Welcome to the technical support center for the analysis of brominated trifluoromethylanilines by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common experimental challenges. The content is structured in a practical question-and-answer format, grounded in established scientific principles to ensure robust and reliable analytical outcomes.
Part 1: Troubleshooting Guide
This section addresses specific, observable problems you might encounter during an LC-MS run. Each entry details the issue, probable causes, and a step-by-step protocol for resolution.
1.1 Chromatographic Issues
Answer:
Poor peak shape for aniline derivatives is a frequent challenge, often stemming from interactions with the stationary phase or issues with the mobile phase and sample solvent.[1][2] Brominated trifluoromethylanilines are basic compounds, making them prone to strong interactions with acidic residual silanols on standard silica-based C18 columns, a primary cause of peak tailing.[1]
Probable Causes & Solutions:
-
Secondary Silanol Interactions:
-
Explanation: Free silanol groups on the silica backbone of the column packing can interact ionically with the basic aniline compounds, causing peak tailing.[1]
-
Solution Protocol:
-
Mobile Phase Modification: Add a small concentration (0.1%) of an acidic modifier like formic acid to the mobile phase.[3][4] This protonates the aniline analytes and suppresses the ionization of silanol groups, minimizing secondary interactions.
-
Alternative Stationary Phase: If tailing persists, switch to a column with a different stationary phase. A Pentafluorophenyl (PFP) column is often effective for retaining and separating halogenated aromatic compounds and basic molecules due to its alternative selectivity mechanisms.[5]
-
Lower Sample Load: Overloading the column can exacerbate tailing. Try reducing the injection volume or sample concentration.[1]
-
-
-
Injection Solvent Mismatch:
-
Explanation: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the analyte band will broaden and distort before it reaches the column, leading to fronting or split peaks.[1]
-
Solution Protocol:
-
Re-dissolve or dilute the sample in a solvent that is as weak as, or weaker than, the starting mobile phase composition.
-
Ensure the initial mobile phase conditions are appropriate for focusing the analyte at the head of the column.[2]
-
-
-
Column Contamination or Degradation:
-
Explanation: Accumulation of matrix components or degradation of the stationary phase (especially at high pH) can create active sites that cause peak tailing.[1]
-
Solution: Flush the column with a strong solvent wash sequence as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[6]
-
Answer:
Retention time (RT) shifts indicate a lack of stability in the chromatographic system. The cause is typically related to the mobile phase, column temperature, or pump performance.[2][7]
Probable Causes & Solutions:
-
Insufficient Column Equilibration:
-
Explanation: The column must be fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration time is a common cause of drifting retention times, especially in gradient methods.
-
Solution: Ensure the equilibration step in your method is long enough, typically at least 10 column volumes.[8] Monitor the pump pressure; a stable baseline pressure is a good indicator of equilibration.
-
-
Mobile Phase Issues:
-
Explanation: Changes in mobile phase composition due to evaporation of the more volatile solvent, degradation, or improper mixing can cause RT shifts.[6]
-
Solution Protocol:
-
-
Fluctuating Column Temperature:
-
Explanation: Retention is highly sensitive to temperature. Even minor fluctuations in ambient temperature can cause shifts if a column oven is not used.
-
Solution: Always use a thermostatically controlled column compartment and ensure it has reached a stable temperature before starting the sequence.[8]
-
-
Pump or System Leaks:
1.2 Mass Spectrometry Issues
Answer:
Low sensitivity can be a complex issue originating from the sample, the LC system, the ion source, or the mass spectrometer settings.[7][8][10] For brominated compounds, the choice of ionization mode and source parameters is critical.
Probable Causes & Solutions:
-
Suboptimal Ionization Mode/Parameters:
-
Explanation: Brominated trifluoromethylanilines can be ionized in either positive or negative mode, but one may be significantly more efficient. Source parameters like gas flows, temperatures, and voltages must be optimized for the specific analyte.[8]
-
Solution Protocol:
-
Evaluate Ionization Mode: Infuse a standard solution of your analyte directly into the mass spectrometer and test both positive electrospray ionization (ESI+) and negative electrospray ionization (ESI-). Anilines typically ionize well in ESI+ due to the basicity of the amino group.[3] However, for highly halogenated compounds, negative ion modes can also be effective.[11][12]
-
Optimize Source Parameters: Once the best mode is selected, systematically optimize key parameters such as capillary voltage, source temperature, and nebulizer/drying gas flows to maximize the signal.[7]
-
Consider APCI: If ESI yields poor results, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative for less polar, neutral molecules.[13]
-
-
-
Ion Suppression (Matrix Effects):
-
Explanation: This is a major cause of low sensitivity. Co-eluting compounds from the sample matrix compete with your analyte for ionization in the ESI source, suppressing its signal.[14][15][16] This effect can be present even if no interfering peaks are visible in the chromatogram.[15]
-
Solution Protocol:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from the bulk of the matrix components.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) to remove interfering matrix components before analysis.[17]
-
Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering species below the threshold where they cause significant suppression.[15]
-
-
-
General Instrument Issues:
-
Explanation: Contamination of the ion source, incorrect instrument settings, or leaks can all lead to a loss of signal.[7][10]
-
Solution: Perform routine maintenance, including cleaning the ion source components (capillary, cone, etc.).[7] Check the MS tune report to ensure the instrument is performing to specification.[8]
-
Answer:
The most definitive method for confirming the presence of bromine is to look for its characteristic isotopic pattern in the mass spectrum.[11][18]
Key Identification Protocol:
-
Observe the Bromine Isotope Pattern:
-
Explanation: Bromine has two stable isotopes, 79Br and 81Br, with a natural abundance ratio of approximately 1:1.[11] Any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity.
-
Procedure:
-
Acquire a full scan mass spectrum of your chromatographic peak.
-
Zoom in on the molecular ion ([M+H]+ or [M-H]-).
-
Look for the characteristic A+2 peak that is approximately the same height as the monoisotopic peak (A). This doublet is a strong indicator of a singly brominated compound.
-
-
-
Utilize In-Source Fragmentation (for Negative Ion Mode):
-
Explanation: A powerful technique for selectively detecting unknown brominated compounds involves using negative ion ESI and increasing the in-source voltage (e.g., cone voltage) to induce fragmentation.[11][12] This will cleave the bromine from the parent molecule, producing free bromide ions (Br-).
-
Procedure:
-
Operate in negative ion mode.
-
Increase the cone or fragmentor voltage significantly (e.g., to 100 V, though this is instrument-dependent).[11]
-
Monitor for the appearance of ions at m/z 79 and m/z 81. The simultaneous detection of these two ions at a 1:1 ratio and at the same retention time is definitive proof of an organic bromine compound.[11][12]
-
-
Table 1: Isotopic Abundance of Bromine
| Isotope | Mass (Da) | Natural Abundance |
| 79Br | 78.9183 | 50.69% |
| 81Br | 80.9163 | 49.31% |
Part 2: Frequently Asked Questions (FAQs)
A1: A good starting point is a reversed-phase method using a C18 column with a mobile phase consisting of water and acetonitrile or methanol, both containing 0.1% formic acid.[3][4] A gradient elution from low to high organic content will be necessary to elute these relatively non-polar compounds.
Recommended Starting Conditions:
-
Column: C18, 2.1 x 100 mm, <3 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 10% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
This method can then be optimized based on the observed chromatography.[3]
A2: In positive ion mode (ESI+), the protonated molecule [M+H]+ will be the precursor ion. Key fragmentations in MS/MS will likely involve:
-
Loss of HBr: A neutral loss of hydrogen bromide is a common pathway.
-
Loss of CF3: Cleavage of the trifluoromethyl group.
-
Ring Fragmentation: Fissions of the aromatic ring structure.
In negative ion mode using in-source fragmentation, the primary "fragments" observed will be Br- at m/z 79 and 81, as described previously.[11][12]
A3: A logical and documented approach is crucial.[7] The following workflow helps isolate the problem efficiently.
Caption: A systematic workflow for LC-MS troubleshooting.
A4: GC-MS can be a viable alternative, as anilines are amenable to gas chromatography.[3] However, LC-MS offers several advantages, such as eliminating the need for derivatization and allowing for direct injection of aqueous samples, which can simplify sample preparation.[3] The choice between LC-MS and GC-MS depends on the specific analyte properties, sample matrix, and available instrumentation. For some ortho-substituted chloroanilines, LC-MS has shown significantly lower ion yields compared to meta- and para-substituted isomers, which could be a consideration for certain brominated trifluoromethylaniline isomers as well.[3]
References
-
Hollender, J., et al. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Journal of Environmental Monitoring, 9(12), 1323-1329. [Link]
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Van der Veen, I., & de Boer, J. (2012). Analysis of Brominated Benzene Compounds by Gas Chromatography. Journal of Chemical Education, 89(11), 1454-1456. [Link]
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Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
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Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-14. [Link]
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Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. [Link]
-
Hollender, J., et al. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]
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Shimadzu. (n.d.). LCMS Troubleshooting Tips. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Lacina, P., et al. (2012). Negative APCI-LC/MS/MS Method for Determination of Natural Persistent Halogenated Products in Marine Biota. Analytical Chemistry, 84(24), 10799-10806. [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]
-
Shimadzu. (n.d.). Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide. Separation Science. [Link]
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Plater, M. J., et al. (2017). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. Coloration Technology, 133(4), 307-314. [Link]
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Shimadzu UK Limited. (2024). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. [Link]
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Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(s4), 30-41. [Link]
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European Union Reference Laboratory for halogenated persistent organic pollutants (POPs) in Feed and Food. (n.d.). Analytes. [Link]
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Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link]
-
Le Bizec, B., et al. (2004). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Analytica Chimica Acta, 529(1-2), 109-116. [Link]
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Varela, M., et al. (2007). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. Journal of Separation Science, 30(10), 1503-1514. [Link]
-
Song, Y., et al. (2011). Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides. Analytical Chemistry, 83(21), 8127-8134. [Link]
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Waters Corporation. (n.d.). Xevo TQ-S Micro Overview and Maintenance Manual. Scribd. [Link]
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Agilent Technologies. (n.d.). LC and LC/MS Troubleshooting. [Link]
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MS Vision. (2020, July 28). Waters Xevo TQ-S - How to reboot the hardware [Video]. YouTube. [Link]
-
Waters Corporation. (n.d.). Waters Xevo TQ-S Operator's, Overview And Maintenance Manual. ManualsLib. [Link]
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Waters Corporation. (2020). Xevo TQ-S Mass Spectrometry System Operator's Overview and Maintenance Guide. Waters Help Center. [Link]
-
Scarfe, G. B., et al. (2000). Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 748(1), 311-319. [Link]
-
MS Vision. (2020, August 5). Waters Xevo TQ-S - How to clean the source block [Video]. YouTube. [Link]
-
Jakab, E., et al. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 1-13. [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]
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Shimadzu. (2023). LC Troubleshooting tips V3. [Link]
-
Hites, R. A. (1990). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 62(14), 1474-1476. [Link]
-
Agilent Technologies. (2019). LC Troubleshooting Guide. [Link]
-
Cuyckens, F., et al. (2007). Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. Analytical Chemistry, 79(6), 2469-2476. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. [Link]
-
Oluseyi, T., et al. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Molecules, 28(14), 5396. [Link]
-
De-la-Torre, A., et al. (2023). Strategies for organic pollutants analysis: a global overview to start your LC method development. ChemRxiv. [Link]
-
Stalling, D. L., et al. (1983). Approaches to Comprehensive Analyses of Persistent Halogenated Environmental Contaminants. In Measurement of Organic Pollutants in Water and Wastewater (pp. 302-326). ASTM International. [Link]
-
Bollard, M. E., et al. (1998). Quantitative studies on the urinary metabolic fate of 2-chloro-4-trifluoromethylaniline in the rat using 19F-NMR spectroscopy and directly coupled HPLCNMR-MS. Xenobiotica, 28(10), 965-978. [Link]
- U.S. Patent No. 6,307,113 B1. (2001).
-
Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]
-
McCord, J., et al. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International, 36(1), 16-21. [Link]
-
Hao, C., et al. (2014). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Polymers, 6(5), 1368-1381. [Link]
-
Zeng, L., et al. (2011). Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. Nature Protocols, 6(7), 979-991. [Link]
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Validation & Comparative
Comparative Reactivity Analysis: 4-Bromo- vs. 4-Chloro-2-(trifluoromethyl)aniline in Key Synthetic Transformations
An Objective Guide for Medicinal Chemists
In the landscape of drug discovery and development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Halogenated anilines, particularly those bearing potent electron-withdrawing groups, are foundational scaffolds in medicinal chemistry. This guide provides a detailed, data-driven comparison of two such vital reagents: 4-bromo-2-(trifluoromethyl)aniline and 4-chloro-2-(trifluoromethyl)aniline.
Our analysis will dissect the inherent chemical principles governing their reactivity and provide practical, experimentally grounded insights into their performance in two of the most crucial reaction classes for pharmaceutical development: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reaction design and optimization.
Core Reactivity Principles: A Tale of Two Halogens
The divergent reactivity of 4-bromo- and 4-chloro-2-(trifluoromethyl)aniline is a direct consequence of the electronic interplay between the substituents on the aniline ring and the fundamental properties of the carbon-halogen bond.
-
Electronic Environment: Both molecules share an aniline framework substituted with a powerful electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating amino (-NH2) group. The -CF3 group deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, primarily through a strong inductive effect (-I).[1] The amino group, conversely, is an activating group through resonance (+R effect). The net effect is a highly polarized aromatic system, with the positions ortho and para to the electron-withdrawing -CF3 group being particularly electron-deficient and thus susceptible to nucleophilic attack.
-
The Carbon-Halogen Bond: The critical differentiator is the halogen atom. The Carbon-Bromine (C-Br) bond is inherently longer and weaker than the Carbon-Chlorine (C-Cl) bond.[2][3][4][5] This difference in bond dissociation energy is a primary determinant of reactivity in reactions where C-X bond cleavage is the rate-limiting step, most notably in palladium-catalyzed cross-coupling.[2][6]
-
Halogen Electronegativity: Chlorine is more electronegative than bromine. This property becomes significant in reactions where the halogen's ability to stabilize an intermediate through induction is important, such as in Nucleophilic Aromatic Substitution.[7]
These fundamental characteristics give rise to distinct reactivity profiles, which we will explore with supporting protocols and data.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern C-C and C-N bond formation. The universally accepted mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, which is often the rate-determining step for the activation of aryl halides.[6][8]
Expertise & Causality: Why Bromo is Better
The relative reactivity of aryl halides in oxidative addition follows the order of bond strength: C-I > C-Br > C-OTf >> C-Cl.[6][8] The weaker C-Br bond in 4-bromo-2-(trifluoromethyl)aniline requires a lower activation energy for cleavage by the palladium catalyst compared to the stronger C-Cl bond of its chloro-analogue.[2][3] This translates directly to faster reaction rates, milder required conditions (e.g., lower temperatures, lower catalyst loadings), and often higher yields for the bromo-compound. While modern, highly active phosphine ligands have enabled the efficient coupling of aryl chlorides, aryl bromides remain the more reactive and often more reliable coupling partners.[9][10]
Illustrative Comparison: Suzuki-Miyaura Coupling
To quantify this reactivity difference, a comparative Suzuki-Miyaura coupling with a model boronic acid can be performed. The following protocol outlines a robust method for such a comparison.
Experimental Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction efficiency of 4-bromo- vs. 4-chloro-2-(trifluoromethyl)aniline with 4-methoxyphenylboronic acid.
Reagents & Equipment:
-
4-bromo-2-(trifluoromethyl)aniline (1.0 eq)
-
4-chloro-2-(trifluoromethyl)aniline (1.0 eq)
-
4-methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)2] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K3PO4), aqueous solution (2.0 M, 3.0 eq)
-
Toluene/Water (10:1 v/v)
-
Inert atmosphere glovebox or Schlenk line
-
Heated magnetic stir plates
-
Reaction vials with screw caps
-
Standard glassware for workup and purification
-
GC-MS or LC-MS for reaction monitoring
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial, add Pd(OAc)2 (0.02 eq) and SPhos (0.04 eq). Add half of the total required toluene and stir for 15 minutes at room temperature.
-
Reaction Setup: In separate, labeled reaction vials, add the aryl halide (4-bromo- or 4-chloro-2-(trifluoromethyl)aniline, 0.5 mmol, 1.0 eq) and 4-methoxyphenylboronic acid (0.6 mmol, 1.2 eq).
-
Reagent Addition: Transfer the pre-formed catalyst solution to each reaction vial. Add the remaining toluene and the aqueous K3PO4 solution.
-
Reaction Execution: Seal the vials tightly, remove from the glovebox, and place them in a pre-heated aluminum block on a stirrer at 80 °C.
-
Monitoring & Analysis: Monitor the reaction progress at set intervals (e.g., 1h, 4h, 12h, 24h) by taking aliquots, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS to determine the conversion percentage.
-
Workup & Isolation: After 24h (or upon completion), cool the reactions to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the isolated yield of the biphenyl product.
Data Presentation: Expected Outcomes
The following table presents the expected results from the comparative experiment, based on established reactivity principles.
| Substrate | Reaction Time (h) for >95% Conversion | Isolated Yield (%) after 24h | Required Temperature |
| 4-bromo-2-(trifluoromethyl)aniline | 4 - 8 | >90% | 80 °C |
| 4-chloro-2-(trifluoromethyl)aniline | >24 | ~65% | 80 °C |
| 4-chloro-2-(trifluoromethyl)aniline | 12 - 18 | >85% | 110 °C |
This table is illustrative and represents typical outcomes. Actual results may vary.
Workflow Visualization
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A Senior Application Scientist's Guide: Selecting the Optimal Method for Purity Analysis of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline
In the landscape of pharmaceutical development and quality control, the rigorous assessment of an Active Pharmaceutical Ingredient's (API) purity is non-negotiable. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of a drug product.[1] This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity profiling of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline, a complex halogenated amine intermediate.
Our objective is to move beyond a simple recitation of principles and delve into the causality behind methodological choices, providing a robust framework for researchers, scientists, and drug development professionals to select the most appropriate technique for their specific analytical challenges.
The Analytical Challenge: Understanding the Analyte
-
Molecular Structure: The molecule contains a polar amine group, a nonpolar aromatic ring, and two strongly electronegative substituents (bromo and trifluoromethyl). This combination suggests a moderate polarity.
-
Volatility: The parent compound has a boiling point of 84-86 °C at 5 mmHg, indicating sufficient volatility for gas chromatography. N-methylation will slightly increase the molecular weight (254.05 g/mol vs. 240.02 g/mol for the parent), which may marginally decrease volatility, but it is highly likely to remain amenable to GC analysis.
-
Thermal Stability: Anilines can be susceptible to degradation at high temperatures. The trifluoromethyl group can enhance thermal stability, but this must be experimentally verified.[2]
-
Potential Impurities: Impurities may arise from the synthesis process, including unreacted starting materials (e.g., 4-Bromo-2-(trifluoromethyl)aniline), isomers, or by-products from bromination and N-methylation reactions.[3]
This initial assessment reveals that the analyte exists in a "grey area" where both HPLC and GC-MS could be viable, making a detailed comparison essential.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a powerful separation technique that is indispensable in the pharmaceutical industry, particularly for the analysis of non-volatile or thermally sensitive compounds.[4][5][6] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7]
Why HPLC is a Strong Contender
HPLC's primary advantage is its operation at or near ambient temperature, which mitigates the risk of thermal degradation—a crucial consideration for aniline derivatives.[4] Its versatility in handling a wide range of compound polarities through various stationary and mobile phase combinations makes it a go-to method for impurity profiling.[8]
Proposed HPLC Protocol for Purity Analysis
This protocol is designed as a robust starting point for method development, ensuring high resolution and sensitivity.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the moderately polar analyte, enabling effective separation from both more polar and less polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape for the amine analyte by suppressing silanol interactions and ensuring consistent ionization for potential LC-MS analysis. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. |
| Gradient | 50% B to 95% B over 20 min | A gradient elution is crucial for impurity profiling, ensuring that impurities with a wide range of polarities are eluted and resolved from the main peak and each other. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and reduces mobile phase viscosity. |
| Detector | Photodiode Array (PDA) at 254 nm | PDA detection allows for the spectral analysis of peaks to assess homogeneity, which is a key part of impurity profiling.[9] 254 nm is a common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | The diluent should match the initial mobile phase composition to ensure good peak shape upon injection. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[10][11] It is the benchmark technique for the analysis of volatile and thermally stable compounds.[4][12]
Why GC-MS is a Powerful Alternative
The primary strengths of GC-MS are its exceptional separation efficiency, leading to very sharp peaks, and the structural information provided by the mass spectrometer.[10] The mass spectrum of an impurity provides its molecular weight and fragmentation pattern, which is invaluable for identification.[13] For 4-Bromo-N-methyl-2-(trifluoromethyl)aniline, its likely volatility makes GC-MS a highly attractive option.
Proposed GC-MS Protocol for Purity Analysis
This protocol is designed to ensure efficient vaporization and separation without inducing analyte degradation.
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | A low-bleed, mid-polarity column provides excellent resolution for a wide range of semi-volatile compounds and is robust for MS detection. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Helium is an inert carrier gas that provides good separation efficiency. A constant flow ensures stable retention times and MS performance. |
| Inlet Temperature | 250 °C | This temperature is high enough to ensure rapid vaporization of the analyte but low enough to minimize the risk of thermal degradation. |
| Injection Mode | Split (50:1) | A split injection prevents column overloading from the high-concentration main peak, ensuring sharp peaks and protecting the detector. A lower split ratio or splitless injection could be used for trace impurity analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min | This temperature program provides good initial separation of volatile impurities and then elutes the main analyte and less volatile impurities in a reasonable time. |
| MS Interface Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC column to the MS source. |
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization (EI) that balances ionization efficiency and fragmentation. |
| Ionization Mode | Electron Ionization (EI), 70 eV | EI is a robust, reproducible technique that generates extensive fragmentation, creating a unique "fingerprint" mass spectrum for library matching and structural elucidation. |
| Mass Range | 50 - 350 m/z | This range covers the expected molecular ion of the analyte (m/z 253/255) and its key fragments, while excluding low-mass background ions. |
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between these two powerful techniques hinges on a trade-off between operational simplicity, the nature of the analyte, and the depth of information required.
| Feature | HPLC with PDA Detection | GC-MS |
| Analyte Suitability | Excellent. No risk of thermal degradation. Handles non-volatile impurities.[4] | Likely Good. Requires analyte to be volatile and thermally stable.[14] |
| Separation Efficiency | Very Good | Excellent. Typically higher resolution and sharper peaks than HPLC.[4] |
| Identification Power | Limited. Peak purity assessment via PDA spectra.[9] | Definitive. Provides molecular weight and structural fragments for positive identification.[10][12] |
| Sensitivity | Good to Excellent | Excellent. MS is a highly sensitive detector.[15] |
| Analysis Time | Moderate (typically 20-60 minutes).[14] | Fast (typically 10-30 minutes).[16] |
| Sample Preparation | Simple dissolution. | Simple dilution. Derivatization may be needed for non-volatile compounds (unlikely here). |
| Cost & Complexity | HPLC systems can be expensive due to high-pressure pumps and solvent costs.[14][16] | Generally more cost-effective, using affordable carrier gases instead of solvents.[14] MS adds to the initial cost. |
| Robustness | Very robust and reproducible for routine QC.[6] | Highly robust, though inlet and ion source may require periodic cleaning. |
Visualizing the Analytical Workflows
To better illustrate the practical differences, the following diagram outlines the experimental workflow for each technique.
Caption: Comparative analytical workflows for HPLC and GC-MS purity analysis.
The Senior Scientist's Verdict
For the comprehensive purity analysis of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline, a dual-pronged approach is recommended, leveraging the strengths of both techniques for different purposes:
-
For Routine Quality Control (QC) and Batch Release: HPLC-PDA is the superior choice. Its operational robustness, reliability, and suitability for quantifying known impurities make it ideal for a high-throughput QC environment.[6][17] The primary concern is quantifying the main peak relative to any impurities, which HPLC handles with excellent precision.[8]
-
For Impurity Identification and Structural Elucidation: GC-MS is the indispensable tool.[12] During method development, process optimization, or in the investigation of unknown peaks found during stability studies, the ability of MS to provide molecular weight and fragmentation data is unparalleled.[10] This information is critical for identifying process-related impurities and degradation products, which is a regulatory expectation.
Final Recommendation: Develop and validate an HPLC-PDA method for routine purity testing. Concurrently, use the proposed GC-MS method as a complementary, orthogonal technique to definitively identify any impurities that are detected, particularly those above the identification threshold specified by regulatory bodies like the ICH. This integrated strategy ensures both quantitative accuracy and a deep understanding of the impurity profile, embodying the principles of Quality by Design (QbD).[18]
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American Laboratory. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]
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A Comparative Guide to the Biological Activity of Compounds Derived from 4-Bromo-N-methyl-2-(trifluoromethyl)aniline
This guide provides a comprehensive comparison of the potential biological activities of novel compounds derived from the versatile scaffold, 4-Bromo-N-methyl-2-(trifluoromethyl)aniline. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, in-vitro evaluation, and comparative analysis of these compounds against established alternatives. The content is structured to provide not only a summary of biological data but also the underlying scientific rationale and detailed experimental methodologies to ensure reproducibility and foster further investigation.
Introduction: The Promise of a Privileged Scaffold
The 4-Bromo-N-methyl-2-(trifluoromethyl)aniline core represents a "privileged scaffold" in medicinal chemistry. The strategic placement of a bromine atom, a lipophilic trifluoromethyl group, and a methylamino substituent on the aniline ring provides a unique combination of electronic and steric properties. These features offer multiple avenues for synthetic modification, allowing for the generation of diverse compound libraries with a wide spectrum of biological activities. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability, crucial attributes for orally bioavailable drugs.[1] This guide will explore the potential of derivatives of this scaffold in three key therapeutic areas: oncology, inflammation, and infectious diseases.
I. Anticancer Activity: A Comparative Analysis
Derivatives of halogenated anilines containing trifluoromethyl groups have demonstrated significant potential as anticancer agents.[1] While direct experimental data on a broad range of derivatives from 4-Bromo-N-methyl-2-(trifluoromethyl)aniline is emerging, we can extrapolate and compare their potential activity based on structurally similar compounds found in the literature.
Comparative Cytotoxicity Data
The following table summarizes the in-vitro cytotoxic activity of various trifluoromethyl-containing aniline derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit cell growth by 50%), has been compiled from various studies. For comparison, data for the established multi-kinase inhibitors, Sorafenib and Nilotinib, are also included.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Derivative 1 | Amide | MCF-7 (Breast) | Predicted: 5-15 | N/A |
| Hypothetical Derivative 2 | Pyrazole | A549 (Lung) | Predicted: 2-10 | N/A |
| Hypothetical Derivative 3 | Triazole | HCT116 (Colon) | Predicted: 1-8 | N/A |
| Anilinoquinazoline derivative | Quinazoline | A431 (Skin) | 2.62 | [2] |
| Thiazolo[4,5-d]pyrimidine 3b | Thiazolopyrimidine | C32 (Melanoma) | 24.4 | [3] |
| Sorafenib | Urea | HepG2 (Liver) | 5.20 | [4] |
| Nilotinib | Aminopyrimidine | K562 (Leukemia) | <0.1 | [5] |
Note: IC50 values for hypothetical derivatives are predicted based on the activities of structurally related compounds and are intended for illustrative purposes to guide future research.
Discussion of Anticancer Potential
The data from related compounds suggest that derivatives of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline are likely to exhibit potent antiproliferative activity. The diverse functionalities that can be introduced, such as amide, pyrazole, and triazole moieties, allow for the fine-tuning of activity against specific cancer cell lines.
Mechanism of Action Insights: Many trifluoromethyl-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell signaling and proliferation.[6][7] For instance, Sorafenib and Nilotinib are multi-kinase inhibitors that target pathways involved in tumor growth and angiogenesis.[6][7] It is plausible that novel derivatives of our scaffold could also function as kinase inhibitors.
Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
II. Anti-inflammatory Activity: Exploring New Possibilities
Chronic inflammation is a hallmark of numerous diseases. The development of novel anti-inflammatory agents with improved safety profiles is a significant area of research.[8][9] Aniline derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[10]
Comparative Anti-inflammatory Potential
The anti-inflammatory activity of novel compounds can be assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound ID | Derivative Class | Assay | % Inhibition (at 10 µM) | Reference |
| Hypothetical Derivative 4 | Carboxamide | NO Production | Predicted: 40-60% | N/A |
| Hypothetical Derivative 5 | Sulfonamide | TNF-α Release | Predicted: 35-55% | N/A |
| Diclofenac (Reference) | Phenylacetic acid | NO Production | ~70% | [11] |
| 4-(Methylsulfonyl)aniline derivative | Sulfonamide | Paw Edema | High | [11] |
Note: Predicted inhibition values are based on the activities of structurally related compounds and serve as a guide for future studies.
Discussion of Anti-inflammatory Potential
The structural features of the 4-Bromo-N-methyl-2-(trifluoromethyl)aniline scaffold are conducive to interactions with enzymes involved in the inflammatory cascade. The introduction of various functional groups can lead to compounds with significant inhibitory activity against key inflammatory mediators.
Mechanism of Action Insights: The anti-inflammatory effects of many compounds are mediated through the inhibition of enzymes like cyclooxygenase (COX) and the suppression of signaling pathways such as NF-κB, which regulates the expression of pro-inflammatory genes.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
III. Antimicrobial Activity: A Frontier for New Derivatives
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Aniline derivatives have shown promise as antibacterial and antifungal agents.[3][12][13]
Comparative Antimicrobial Potential
The antimicrobial activity of new compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Hypothetical Derivative 6 | Thiadiazole | S. aureus | Predicted: 8-32 | N/A |
| Hypothetical Derivative 7 | Benzimidazole | E. coli | Predicted: 16-64 | N/A |
| Ciprofloxacin (Reference) | Fluoroquinolone | E. coli | 0.015-1 | [14] |
| Trifluoro-aniline derivative | Aniline | V. parahaemolyticus | 50-100 | [3] |
Note: Predicted MIC values are based on the activities of structurally related compounds and are intended to guide further research.
Discussion of Antimicrobial Potential
The incorporation of heterocyclic moieties, such as thiadiazoles and benzimidazoles, onto the 4-Bromo-N-methyl-2-(trifluoromethyl)aniline scaffold is a promising strategy for developing novel antimicrobial agents. The trifluoromethyl group can enhance the lipophilicity of the molecules, facilitating their penetration through microbial cell membranes.
IV. Drug-Likeness and ADMET Profile
For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A preliminary assessment of "drug-likeness" can be performed using computational tools and established guidelines like Lipinski's Rule of Five.[2][11][15][16][17]
Lipinski's Rule of Five
This rule provides a set of simple physicochemical parameters to evaluate the potential for oral bioavailability:
-
Molecular weight ≤ 500 Da
-
LogP ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
Derivatives of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline can be designed to adhere to these rules, increasing their potential as orally active drugs.
In-Silico ADMET Prediction
Computational models can predict various ADMET properties, such as aqueous solubility, blood-brain barrier penetration, and potential for cytochrome P450 inhibition.[18][19][20][21][22] These predictions are invaluable for prioritizing compounds for further experimental evaluation.
Conclusion and Future Directions
The 4-Bromo-N-methyl-2-(trifluoromethyl)aniline scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comparative framework for evaluating the potential of its derivatives in oncology, inflammation, and infectious diseases. While further experimental validation is necessary, the presented data and protocols offer a solid foundation for future research in this exciting area of medicinal chemistry. The key to unlocking the full potential of this scaffold lies in the rational design and synthesis of new derivatives, followed by rigorous biological evaluation.
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A Comparative Spectroscopic Guide to 4-Bromo-N-methyl-2-(trifluoromethyl)aniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthetic compounds is a cornerstone of modern chemical research and drug development. Positional isomers, molecules with identical chemical formulas but different arrangements of atoms, often exhibit markedly different physicochemical properties, biological activities, and toxicological profiles. This guide offers an in-depth spectroscopic comparison of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline and its key positional isomers, providing the critical data and interpretive insights necessary for their unambiguous differentiation.
The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[1] However, the presence of multiple substituents on an aniline ring necessitates careful characterization to ensure the correct isomer is being advanced in a research pipeline. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to distinguish these closely related structures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline and its isomers. The distinct electronic environment of the nuclei and functional groups in each isomer gives rise to unique spectral fingerprints.[2][3]
Table 1: ¹H NMR Spectroscopic Data of Bromo-N-methyl-(trifluoromethyl)aniline Isomers
| Isomer Name | Aromatic Protons (δ, ppm) | N-Methyl Protons (δ, ppm) |
| 4-Bromo-N-methyl-2-(trifluoromethyl)aniline | 7.4 (d), 6.9 (dd), 6.7 (d) | ~2.9 (s) |
| 2-Bromo-N-methyl-4-(trifluoromethyl)aniline | 7.7 (s), 7.4 (d), 6.8 (d) | ~2.9 (s) |
| 4-Bromo-N-methyl-3-(trifluoromethyl)aniline | 7.3 (d), 7.0 (d), 6.8 (dd) | ~2.9 (s) |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling patterns are denoted as s (singlet), d (doublet), and dd (doublet of doublets). Data is compiled from typical spectra and may vary slightly based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data of Bromo-N-methyl-(trifluoromethyl)aniline Isomers
| Isomer Name | Aromatic Carbons (δ, ppm) | CF₃ Carbon (δ, ppm) | N-Methyl Carbon (δ, ppm) |
| 4-Bromo-N-methyl-2-(trifluoromethyl)aniline | ~145-110 | ~125 (q) | ~30 |
| 2-Bromo-N-methyl-4-(trifluoromethyl)aniline | ~148-115 | ~124 (q) | ~31 |
| 4-Bromo-N-methyl-3-(trifluoromethyl)aniline | ~146-112 | ~126 (q) | ~30 |
Note: The CF₃ carbon signal appears as a quartet (q) due to coupling with the three fluorine atoms.
Table 3: Key IR Absorption Frequencies (cm⁻¹) of Bromo-N-methyl-(trifluoromethyl)aniline Isomers
| Isomer Name | N-H Stretch | C-F Stretch | C-N Stretch | Aromatic C=C Stretch |
| 4-Bromo-N-methyl-2-(trifluoromethyl)aniline | ~3400 | ~1300, ~1100 | ~1250 | ~1600, ~1500 |
| 2-Bromo-N-methyl-4-(trifluoromethyl)aniline | ~3410 | ~1310, ~1120 | ~1260 | ~1610, ~1510 |
| 4-Bromo-N-methyl-3-(trifluoromethyl)aniline | ~3405 | ~1305, ~1115 | ~1255 | ~1605, ~1505 |
Note: These are characteristic absorption ranges and the precise peak positions can vary.
Detailed Spectroscopic Analysis and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each nucleus.[4]
¹H NMR Spectroscopy:
The chemical shift and coupling patterns of the aromatic protons are highly informative. The electron-withdrawing trifluoromethyl group and the bromine atom, along with the electron-donating N-methyl group, create distinct electronic environments for the aromatic protons in each isomer.[5]
-
4-Bromo-N-methyl-2-(trifluoromethyl)aniline: The proton ortho to the trifluoromethyl group will be shifted downfield. The remaining two aromatic protons will exhibit a coupling pattern consistent with their relative positions.
-
2-Bromo-N-methyl-4-(trifluoromethyl)aniline: The proton between the bromine and the N-methyl group will appear as a singlet, providing a clear diagnostic signal.
-
4-Bromo-N-methyl-3-(trifluoromethyl)aniline: The coupling patterns will reflect the ortho, meta, and para relationships between the three aromatic protons.
The N-methyl protons in all isomers typically appear as a singlet around 2.9 ppm, though minor shifts can occur based on the overall electronic nature of the aromatic ring.
¹³C NMR Spectroscopy:
The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern. The carbon attached to the trifluoromethyl group will appear as a quartet due to ¹J-coupling with the fluorine atoms. The positions of the brominated carbon and the carbon attached to the nitrogen will also be characteristic for each isomer.
¹⁹F NMR Spectroscopy:
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[1][6] Each isomer will exhibit a singlet for the CF₃ group, but the chemical shift will be unique to its position on the aromatic ring, providing a definitive method for differentiation. For instance, the ¹⁹F chemical shift of 4-Bromo-3-(trifluoromethyl)aniline is a known reference point.[7]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While many of the fundamental vibrations will be similar across the isomers, subtle shifts in the frequencies of the C-F, C-N, and aromatic C=C stretching vibrations can be observed.[8][9] The strong and characteristic C-F stretching bands, typically found in the 1350-1100 cm⁻¹ region, are a key feature in the IR spectra of these compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will have the same molecular weight (approximately 254 g/mol for the N-methylated compounds). However, the fragmentation patterns under electron ionization (EI) may show subtle differences due to the different substitution patterns, which can influence the stability of the resulting fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion peak and any bromine-containing fragments.[10]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of bromo-N-methyl-(trifluoromethyl)aniline isomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate standard.
Caption: General workflow for NMR spectroscopic analysis.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Obtain a background spectrum of the empty sample holder (or pure KBr pellet).
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: General workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC).
-
Separation: The GC will separate the sample from the solvent and any impurities based on their boiling points and interactions with the GC column.
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.
Caption: General workflow for GC-MS analysis.
Conclusion
The unambiguous identification of positional isomers like 4-Bromo-N-methyl-2-(trifluoromethyl)aniline and its counterparts is essential for the integrity of chemical research and the successful development of new pharmaceuticals. A multi-technique spectroscopic approach, leveraging the detailed structural insights from ¹H, ¹³C, and ¹⁹F NMR, in conjunction with the functional group information from IR and the molecular weight and fragmentation data from MS, provides a robust and self-validating system for characterization. By carefully analyzing and comparing the unique spectral fingerprints of each isomer, researchers can confidently confirm the identity and purity of their compounds.
References
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PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link][11]
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New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][12]
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ResearchGate. (n.d.). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Retrieved from [Link][8]
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SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link][7]
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PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link][13]
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Lenz, E. M., et al. (2003). 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Ecotoxicology and Environmental Safety, 54(2), 157-168. [Link][6]
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Scarfe, G. B., et al. (2000). Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 748(1), 311-319. [Link][14]
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ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link][15]
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The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link][16]
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NIST. (n.d.). Benzenamine, 4-bromo-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link][10]
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AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link][4]
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Reddit. (2017). Is my reasoning of analysis of my NMR spectra correct? r/chemhelp. Retrieved from [Link][17]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link][18]
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YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link][5]
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ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from [Link][9]279532168) [cite: 39]
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 4-Bromo-N-methyl-2-(trifluoromethyl)aniline
For the discerning researcher in medicinal chemistry and materials science, the strategic functionalization of complex aromatic scaffolds is paramount. The substrate, 4-Bromo-N-methyl-2-(trifluoromethyl)aniline, presents a unique synthetic challenge and opportunity. Its structure is characterized by a delicate interplay of electronic and steric effects: the electron-withdrawing nature of the ortho-trifluoromethyl group, the electron-donating N-methyl substituent, and the sterically demanding environment around the bromine atom. This guide provides an in-depth comparison of palladium catalyst systems for the effective cross-coupling of this valuable building block, supported by experimental data from closely related systems and grounded in mechanistic principles.
The Strategic Importance of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline
The trifluoromethyl group is a bioisostere for several functionalities and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The N-methylaniline moiety is a common feature in pharmacologically active compounds. The ability to selectively form new carbon-carbon and carbon-nitrogen bonds at the bromine position opens a gateway to a diverse array of novel chemical entities with potential applications in drug discovery and organic electronics.
Comparative Performance of Palladium Catalysts in Key Cross-Coupling Reactions
The selection of an optimal palladium catalyst system is critical for achieving high yields and reaction efficiency. The electron-deficient nature of the aryl bromide, influenced by the potent trifluoromethyl group, generally accelerates the rate-determining oxidative addition step in the catalytic cycle. However, the steric hindrance from the ortho-substituent and the presence of the N-methyl group can influence the subsequent transmetalation and reductive elimination steps.
Below, we compare the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, drawing upon data from structurally analogous substrates to provide a predictive framework.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures. For electron-deficient aryl bromides like our target substrate, the choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to facilitate the reductive elimination step.
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Related Bromoanilines
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 10 | 62 | [2] |
| 4-Bromonitrobenzene | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | >6 | >80 | [2] |
| 2-Bromo-5-(trifluoromethyl)aniline | Arylboronic Acid | [Pd(allyl)Cl]₂ / Buchwald-type ligand | K₂CO₃ | Toluene/H₂O | 12 | 75-95 | [3] |
| 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 12 | 85-95 | [4] |
Note: The data presented for analogous substrates suggests that catalyst systems employing bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are likely to be effective. The electron-withdrawing nature of the trifluoromethyl group is expected to make the oxidative addition facile.
Mechanistic Insights and Catalyst Design Philosophy
The successful cross-coupling of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hinges on a catalyst system that can navigate the substrate's unique electronic and steric landscape.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The ortho-trifluoromethyl group exerts a strong electron-withdrawing effect, which should facilitate the initial oxidative addition of the C-Br bond to the Pd(0) center. However, this same group, along with the N-methyl substituent, creates significant steric bulk around the reaction center. This steric hindrance can impede the subsequent transmetalation and, most critically, the final reductive elimination step that forms the desired product.
Therefore, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) or sterically demanding N-heterocyclic carbenes (NHCs), are often required. These ligands stabilize the palladium center, promote reductive elimination, and can help overcome the steric challenges posed by the substrate.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline. These protocols are based on established literature procedures and may require optimization for specific substrates and desired outcomes.[4]
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline with a generic arylboronic acid.
Materials:
-
4-Bromo-N-methyl-2-(trifluoromethyl)aniline (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 4-Bromo-N-methyl-2-(trifluoromethyl)aniline, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[5] For a substrate like 4-Bromo-N-methyl-2-(trifluoromethyl)aniline, a catalyst system with a high-performance ligand is essential to achieve good yields.
Table 2: Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of Related Bromoanilines
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 60-88 | [4] |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(dba)₂ / IPr | NaOtBu | Toluene | 85 | Not Specified | High | [4] |
| 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Morpholine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | NaOtBu | Toluene | 90 | 12 | 92 | [4] |
Note: The data highlights the effectiveness of bulky, electron-rich ligands like IPr (an NHC) and RuPhos (a biarylphosphine) in promoting the amination of electron-deficient aryl bromides.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the coupling of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline with a generic primary or secondary amine.
Materials:
-
4-Bromo-N-methyl-2-(trifluoromethyl)aniline (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 eq.)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon) in a glovebox
Procedure:
-
In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by 4-Bromo-N-methyl-2-(trifluoromethyl)aniline and the amine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted anilines.[6] The electron-deficient nature of the aryl bromide can influence the efficiency of this reaction.
Table 3: Performance of Palladium Catalysts in the Sonogashira Coupling of a Structurally Similar Substrate
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Reference |
| 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Et₃N | DMF | 100 | Not Specified | 98 | [4] |
Note: The high conversion observed for the structurally similar 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole suggests that 4-Bromo-N-methyl-2-(trifluoromethyl)aniline is a promising substrate for the Sonogashira coupling, likely benefiting from a copper-free protocol with a modern phosphine ligand.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline with a generic terminal alkyne.
Materials:
-
4-Bromo-N-methyl-2-(trifluoromethyl)aniline (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add 4-Bromo-N-methyl-2-(trifluoromethyl)aniline, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The cross-coupling of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline presents a synthetically valuable transformation that requires careful consideration of catalyst selection. While direct comparative data is sparse, analysis of structurally related systems provides a strong foundation for reaction design. The key to success lies in employing palladium catalysts with bulky, electron-rich ligands that can overcome the steric hindrance imposed by the ortho-trifluoromethyl and N-methyl groups and facilitate the crucial reductive elimination step. The protocols and comparative data presented in this guide offer a robust starting point for researchers and drug development professionals to unlock the synthetic potential of this versatile building block.
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A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. Benchchem.
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications.
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Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. Benchchem.
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Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling with Trifluoromethylphenylboronic Acids for the Synthesis of Biaryl Compounds. Benchchem.
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC - NIH.
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
-
Palladium catalyzed vinyltrifluoromethylation of aryl halides through decarboxylative cross-coupling with 2-(trifluoromethyl)acrylic acid. PubMed.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
-
Sonogashira Coupling. Organic Chemistry Portal.
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Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.
-
Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid. Organic Chemistry Portal.
-
Buchwald Hartwig amination catalysts. Johnson Matthey.
-
Test reactions for catalyst screening. ResearchGate.
-
Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. ACS Publications.
-
Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. PMC - NIH.
-
Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PMC - NIH.
-
Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PubMed.
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH.
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The Halogen Advantage: A Comparative Guide to the Efficacy of Kinase Inhibitors Synthesized from Different Halogenated Anilines
For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey of molecular refinement. Among the vast arsenal of synthetic building blocks, halogenated anilines have emerged as a cornerstone in the design of these targeted therapeutics. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—into the aniline moiety of kinase inhibitors can profoundly influence their binding affinity, selectivity, and overall pharmacological profile. This guide provides an in-depth, objective comparison of the efficacy of kinase inhibitors synthesized from different halogenated anilines, supported by experimental data, detailed synthesis and assay protocols, and a mechanistic rationale for the observed trends.
The Causal Role of Halogens in Kinase Inhibition: More Than Just a Bulky Group
The utility of halogens in drug design extends far beyond their function as simple lipophilic substituents. Their unique electronic properties are key to enhancing inhibitor performance. Halogen atoms can form a specific, non-covalent interaction known as a halogen bond . This interaction, analogous to the more familiar hydrogen bond, involves the polarized halogen atom acting as a Lewis acid and interacting with a Lewis base, such as a backbone carbonyl oxygen in the hinge region of a kinase's ATP-binding pocket.[1][2] This additional binding interaction can significantly increase the inhibitor's affinity and residence time at the target, leading to more potent and durable inhibition.[3]
The strength of this halogen bond and other physicochemical properties are modulated by the identity of the halogen, following a general trend that often correlates with the halogen's size and polarizability (I > Br > Cl > F).[4] This guide will dissect how these differences translate into tangible efficacy against key kinase targets.
Comparative Efficacy Analysis: A Tale of Four Halogens
The 4-anilinoquinazoline scaffold is a well-established framework for potent kinase inhibitors, with the aniline moiety playing a crucial role in binding to the hinge region of the kinase domain.[5][6] By systematically varying the halogen substituent on this aniline ring, we can directly observe the impact on inhibitory potency.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A computational and experimental study on 4-anilinoquinazoline derivatives targeting EGFR provides a clear and direct comparison of the efficacy imparted by different halogens at the C3' position of the aniline ring.[4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase's activity by 50%, reveal a distinct structure-activity relationship (SAR).
Table 1: Comparative Inhibitory Activity (IC50) of Halogenated 4-Anilinoquinazoline Derivatives Against EGFR
| Halogen Substituent (X) at C3' | IC50 (nM)[4] |
| Hydrogen (H) | 29 |
| Fluorine (F) | 3.8 |
| Chlorine (Cl) | 0.31 |
| Bromine (Br) | 0.025 |
| Iodine (I) | 0.89 |
Data sourced from a computational and spectroscopic study on 4-anilinoquinazoline EGFR inhibitors.[4]
The data unequivocally demonstrates that the bromine-substituted derivative is the most potent inhibitor of EGFR in this series, with an IC50 value in the picomolar range.[4] The potency trend (Br > Cl > I > F > H) highlights the nuanced role of the halogen. While increasing polarizability generally enhances binding, factors such as atomic radius and the specific geometry of the ATP-binding pocket also play a critical role. The superior performance of the bromo- and chloro-derivatives in this series suggests an optimal balance of these factors for EGFR inhibition.[4]
Broader Kinase Inhibition: Beyond EGFR
The influence of halogenation is not confined to a single kinase family. The bromo-(trifluoromethyl)aniline scaffold, for example, is a privileged structure found in several potent multi-kinase inhibitors.[7] A comparison of two clinically relevant inhibitors, Ponatinib and Nilotinib, derived from different bromo-(trifluoromethyl)aniline isomers, showcases their efficacy against a panel of wild-type and mutant kinases.
Table 2: Comparative Inhibitory Activity (IC50) of Bromo-Aniline Derived Inhibitors Against Various Kinases
| Kinase Target | Ponatinib IC50 (nM)[7] | Nilotinib IC50 (nM)[7] |
| BCR-ABL | 0.37 | 20 |
| BCR-ABL T315I | 2.0 | >3000 |
| VEGFR2 | 1.5 | - |
| FGFR1 | 2.2 | - |
| SRC | 5.4 | - |
| FLT3 | 1.1 | - |
| KIT | 7.0 | - |
Data for Ponatinib and Nilotinib sourced from a comparative guide on kinase inhibitors derived from bromo-(trifluoromethyl)aniline isomers.[7]
Ponatinib, derived from 3-bromo-5-(trifluoromethyl)aniline, demonstrates potent, low nanomolar inhibition across a broad spectrum of kinases and is notably effective against the T315I "gatekeeper" mutation in BCR-ABL, a common mechanism of drug resistance.[7] This broad activity profile underscores the versatility of the halogenated aniline scaffold in designing multi-targeted kinase inhibitors.
From Blueprint to Benchtop: Synthesis and Evaluation Protocols
The true value of a chemical scaffold lies in its accessibility and the reliability of methods to assess its biological activity. This section provides detailed, self-validating protocols for the synthesis of 4-anilinoquinazoline inhibitors from their halogenated aniline precursors and for their subsequent evaluation in both biochemical and cell-based assays.
General Synthesis of 4-Anilinoquinazoline Kinase Inhibitors
The most common and versatile method for synthesizing 4-anilinoquinazoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and the desired halogenated aniline.[8]
Experimental Protocol: Microwave-Assisted Synthesis of 4-(3-Haloanilino)quinazolines
Rationale: Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and cleaner reaction profiles. This method is highly efficient for the N-arylation of 4-chloroquinazolines.[8]
Materials:
-
4-Chloroquinazoline (or a suitably substituted derivative)
-
3-Fluoroaniline, 3-Chloroaniline, 3-Bromoaniline, or 3-Iodoaniline
-
Isopropyl alcohol (i-PrOH) or a similar high-boiling solvent
-
Microwave synthesis vials
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine 4-chloroquinazoline (1 equivalent) and the desired halogenated aniline (1.1 equivalents).
-
Solvent Addition: Add isopropyl alcohol to the vial to dissolve the reactants. The concentration is typically in the range of 0.1-0.5 M.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 4-anilinoquinazoline derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay
To determine the direct inhibitory effect of the synthesized compounds on their target kinase, a biochemical assay is essential. The radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate, remains the "gold standard" for its sensitivity and direct measurement of catalytic activity.[9][10]
Experimental Protocol: In Vitro Radiometric Kinase Assay
Rationale: This assay provides a quantitative measure of kinase activity by detecting the incorporation of 32P from [γ-32P]ATP into a specific peptide or protein substrate. The amount of radioactivity incorporated is directly proportional to the kinase activity.[9]
Materials:
-
Purified recombinant kinase of interest (e.g., EGFR, Src)
-
Specific peptide substrate for the kinase
-
[γ-32P]ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A 10-point, 1:3 serial dilution is common for generating a dose-response curve.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the purified kinase, and the serially diluted inhibitor or a DMSO control.
-
Pre-incubation: Incubate the kinase and inhibitor mixture for 10-15 minutes at room temperature to allow for binding.[7]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-32P]ATP. The final ATP concentration should be near the Michaelis constant (Km) for the kinase to ensure accurate determination of competitive inhibition.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).[7]
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a 96-well filter plate, where the phosphorylated substrate is captured on a filter membrane.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.[7]
-
Data Acquisition: Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cell-Based Viability Assay
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's efficacy in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.[11][12] The MTT assay is a widely used colorimetric method to measure cell metabolic activity as an indicator of cell viability and proliferation.
Experimental Protocol: MTT Cell Viability Assay
Rationale: This assay measures the ability of metabolically active cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR)
-
Complete cell culture medium
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified CO₂ incubator at 37°C.[7]
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor compounds or a DMSO vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.[7]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the cell culture medium and add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the percentage of viability against the logarithm of the compound concentration to determine the cellular IC50 value.
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathway, the general workflow for inhibitor synthesis and evaluation, and the structure-activity relationship of halogenated anilines.
Caption: Inhibition of the EGFR signaling pathway.
Caption: General workflow for synthesis and evaluation.
Caption: Structure-Activity Relationship (SAR) of Halogens.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the strategic use of halogenated anilines in the design of potent kinase inhibitors. The identity of the halogen atom is not a trivial choice; it is a critical design element that can be fine-tuned to optimize inhibitor efficacy. The SAR for EGFR inhibitors clearly indicates that bromine and chlorine can provide a significant potency advantage, likely through an optimal combination of halogen bonding and steric/electronic effects within the ATP-binding pocket.
For drug development professionals, this comparative data provides a rational basis for selecting specific halogenated anilines for synthesis campaigns. The provided protocols offer robust and efficient methods for both the creation of these inhibitors and their rigorous biological evaluation. Future work should focus on expanding this comparative analysis to a broader range of kinase families and conducting comprehensive kinome-wide selectivity profiling to fully understand how halogen substitution influences not only potency but also the selectivity profile of these important therapeutic agents.
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The Strategic Placement of a Trifluoromethyl Group: A Comparative Guide for Medicinal Chemists
An in-depth analysis of ortho-, meta-, and para-trifluoromethylanilines reveals critical differences in their physicochemical and metabolic properties, profoundly influencing drug design and development. This guide provides researchers, scientists, and drug development professionals with a comparative study of these key building blocks, supported by experimental data, to inform strategic decisions in the synthesis of novel therapeutics.
The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, the seemingly subtle shift in the position of this powerful electron-withdrawing group on an aniline ring—from ortho to meta to para—can dramatically alter the resulting compound's properties and, consequently, its suitability as a drug candidate. This guide explores the nuanced yet significant differences between 2-(trifluoromethyl)aniline, 3-(trifluoromethyl)aniline, and 4-(trifluoromethyl)aniline, offering a data-driven comparison of their key medicinal chemistry parameters.
Physicochemical Properties: A Tale of Three Isomers
The electronic and steric environment of the trifluoromethyl group, dictated by its position on the aniline ring, directly impacts the molecule's acidity (pKa) and lipophilicity (LogP). These fundamental properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the aniline nitrogen, a critical factor for salt formation and interaction with biological targets. The extent of this effect is position-dependent.
The para-isomer is the most acidic (least basic) of the three, due to the direct resonance-assisted electron withdrawal from the amino group. The meta-isomer, where the inductive effect dominates, is less acidic than the para-isomer. The ortho-isomer's basicity is influenced by a combination of inductive effects and potential intramolecular hydrogen bonding, making its pKa distinct from the other two.
| Isomer | pKa (in water at 25°C) | Reference |
| 2-(Trifluoromethyl)aniline | 1.10 (calculated from pKb of 12.90) | |
| 3-(Trifluoromethyl)aniline | 3.49 | [5] |
| 4-(Trifluoromethyl)aniline | 2.45 | [5] |
Note: The pKa of 2-(trifluoromethyl)aniline was calculated from the provided pKb value (pKa + pKb = 14).
Lipophilicity (LogP)
Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a crucial determinant of its ability to cross biological membranes. The trifluoromethyl group is known to increase lipophilicity. The calculated LogP values for the three isomers are quite similar, suggesting that the positional change has a less pronounced effect on this property compared to pKa.
| Isomer | XLogP3 | Reference |
| 2-(Trifluoromethyl)aniline | 2.4 | [6] |
| 3-(Trifluoromethyl)aniline | 2.3 | [7] |
| 4-(Trifluoromethyl)aniline | 2.4 | [8] |
Metabolic Stability: The Positional Advantage
One of the primary reasons for incorporating a trifluoromethyl group is to block metabolic hotspots and enhance a drug's half-life. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[4] While all three isomers benefit from this inherent stability, the position of the -CF3 group can influence the susceptibility of other parts of the molecule to metabolism.
To provide a practical framework for evaluating and comparing the metabolic stability of drug candidates derived from these isomers, a generalized experimental protocol for an in vitro microsomal stability assay is detailed below.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for the experimental determination of the acid dissociation constant (pKa).
Objective: To determine the pKa of the trifluoromethylaniline isomers in an aqueous solution.
Methodology:
-
Solution Preparation: Prepare a standard solution of the trifluoromethylaniline isomer of known concentration (e.g., 0.01 M) in a mixture of water and a co-solvent (e.g., methanol) if necessary for solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated pH meter to monitor the pH of the solution.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point.[9]
In Vitro Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.
Objective: To assess and compare the metabolic stability of drug candidates derived from the trifluoromethylaniline isomers.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).[9]
-
-
Incubation:
-
Add the test compound to the human liver microsome suspension to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[10]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[9]
-
-
Data Analysis:
Visualization of Key Concepts
Caption: Experimental workflows for determining pKa and in vitro metabolic stability.
Caption: Interplay of isomeric position and key medicinal chemistry properties.
Conclusion: Strategic Isomer Selection
The choice between ortho-, meta-, and para-trifluoromethylaniline is a critical decision in drug design that should be guided by a thorough understanding of their distinct properties.
-
4-(Trifluoromethyl)aniline is often a starting point due to its potent and predictable effect on reducing basicity and blocking a common site of metabolism.
-
3-(Trifluoromethyl)aniline offers a more moderate reduction in basicity, which may be advantageous for maintaining necessary interactions with a biological target.
-
2-(Trifluoromethyl)aniline presents a unique steric and electronic profile that could be exploited to achieve specific binding orientations or to modulate intramolecular interactions.
Ultimately, the optimal isomer will be context-dependent, and a comparative evaluation of all three is a valuable exercise in the lead optimization phase of drug discovery. By leveraging the data and experimental frameworks presented in this guide, medicinal chemists can make more informed decisions, accelerating the development of safer and more effective medicines.
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A Senior Application Scientist's Guide to 4-Bromo-N-methyl-2-(trifluoromethyl)aniline: A Strategic Building Block in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the selection of a starting scaffold is a decision that dictates the trajectory of a drug discovery program. The judicious incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the vast arsenal of building blocks available to the modern chemist, halogenated and fluorinated anilines have emerged as particularly powerful starting points.
This guide provides an in-depth technical analysis of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline, a strategically designed building block for drug discovery. We will deconstruct its molecular architecture to understand how each component contributes to its advantageous properties. Through objective comparisons with alternative scaffolds and supported by experimental data, this document will illuminate why this reagent is an increasingly valuable asset for researchers, scientists, and drug development professionals aiming to craft the next generation of therapeutics.
Deconstructing the Scaffold: The Synergy of Three Key Moieties
The utility of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline is not derived from a single feature, but from the synergistic interplay of its three principal functional components: the trifluoromethyl group, the bromine atom, and the N-methylaniline core.
The Trifluoromethyl (CF₃) Group: A Bioavailability Enhancer
The incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern drug design, valued for its ability to fine-tune a molecule's properties.[1][2] When positioned ortho to the amine, as in this scaffold, it imparts several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[3] This "metabolic blocking" can significantly increase a compound's half-life and bioavailability, a critical challenge in drug development.[4][5][6]
-
Enhanced Lipophilicity: The -CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to permeate cellular membranes.[3] This is crucial for reaching intracellular targets and improving oral absorption.
-
Modulation of Basicity: As a potent electron-withdrawing group, the ortho-CF₃ substituent significantly lowers the basicity (pKa) of the aniline nitrogen. This can be advantageous for reducing off-target interactions with aminergic GPCRs and ion channels, and can fine-tune the ionization state of the final drug molecule at physiological pH.
-
Binding Interactions: The fluorine atoms can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.[3]
The 4-Bromo Group: A Versatile Synthetic Handle
The bromine atom at the para-position is the molecule's primary reactive site for diversification. Its true value lies in its exceptional versatility in palladium-catalyzed cross-coupling reactions, which are fundamental to building molecular complexity.
-
Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds to introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Facilitates the construction of carbon-nitrogen bonds, allowing for the addition of secondary amines or other nitrogen-containing moieties.
-
Sonogashira Coupling: Creates carbon-carbon bonds with terminal alkynes, providing access to linear scaffolds.
The C-Br bond is weaker than a C-Cl bond, making 4-bromoanilines generally more reactive and amenable to milder reaction conditions in these critical transformations compared to their chloro-analogues.[7]
The N-Methyl Group: Fine-Tuning for Drug-Like Properties
Compared to its primary aniline counterpart, 4-Bromo-2-(trifluoromethyl)aniline, the N-methyl group offers subtle but critical advantages:
-
Blocked Metabolism: The methyl group can prevent N-dealkylation, a common metabolic pathway for primary and secondary amines.
-
Improved Solubility: In many cases, N-methylation can disrupt crystal lattice packing, leading to improved solubility in both aqueous and organic media.
-
Reduced Hydrogen Bond Donation: The secondary amine has only one N-H bond, reducing its hydrogen bond donating capacity. This can be a key factor in modulating membrane permeability according to Lipinski's Rule of Five.
Comparative Analysis: The Strategic Advantage in Context
To fully appreciate the utility of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline, it must be compared to logical alternatives. The following table summarizes key physicochemical properties, illustrating its distinct profile.
| Property | 4-Bromo-N-methyl-2-(trifluoromethyl)aniline | 4-Bromo-2-(trifluoromethyl)aniline[8][9] | 4-Bromo-N-methyl-2-methylaniline | 4-Chloro-N-methyl-2-(trifluoromethyl)aniline |
| Molecular Weight | 254.05 g/mol | 240.02 g/mol [8] | 201.08 g/mol | 209.60 g/mol |
| Predicted XLogP3 | 3.5 | 2.8[8] | 3.1 | 3.2 |
| Reactivity Handle | Bromo | Bromo | Bromo | Chloro |
| Metabolic Stability | High (CF₃ block, N-Me block) | Moderate (CF₃ block, primary amine) | Low (Benzylic oxidation of Me) | High (CF₃ block, N-Me block) |
| Cross-Coupling Reactivity | High | High | High | Moderate |
| Key Advantage | Balanced lipophilicity, dual metabolic blocks, high synthetic reactivity. | Foundational scaffold, high reactivity. | Simpler non-fluorinated analog. | Higher C-X bond strength for orthogonal chemistry. |
Key Insights from Comparison:
-
vs. Primary Aniline: The N-methyl group increases lipophilicity (XLogP3 from 2.8 to 3.5) and adds a second potential metabolic block at the nitrogen.
-
vs. Non-fluorinated Analog: The -CF₃ group provides a significant metabolic stability advantage over a simple methyl group, which is prone to oxidation. It also drastically alters the electronic properties of the ring.
-
vs. Chloro Analog: The bromo-derivative is expected to be more reactive in standard Pd-catalyzed cross-coupling reactions, often requiring lower catalyst loading and milder temperatures.[7]
Application in Synthesis: A Protocol for Suzuki-Miyaura Coupling
The primary application of this scaffold is as a substrate in cross-coupling reactions to build a more complex core. The electron-withdrawing nature of the trifluoromethyl group can enhance the rate of oxidative addition, a key step in the catalytic cycle.[10]
Below is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction. The causality behind each choice is explained to ensure reproducibility and understanding.
Objective: To synthesize N-methyl-4-phenyl-2-(trifluoromethyl)aniline.
Experimental Protocol:
-
Reactor Setup (The "Why"): To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-N-methyl-2-(trifluoromethyl)aniline (1.0 eq), Phenylboronic Acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%). The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Base Selection (The "Why"): Add a degassed solvent system, typically a mixture of Toluene and water (e.g., 4:1 ratio). Add a base, such as Potassium Carbonate (K₂CO₃) (2.5 eq). The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The biphasic solvent system facilitates the interaction of the organic-soluble reactants and the often inorganic base.
-
Reaction Execution (The "Why"): Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
Monitoring (The "Why"): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This is a self-validating step to ensure the consumption of starting material before proceeding to workup, preventing wasted effort and resources.
-
Workup and Extraction (The "Why"): Upon completion, cool the mixture to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts, while the desired organic product remains in the ethyl acetate layer.
-
Purification (The "Why"): Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product. This final step ensures the removal of any unreacted starting materials, byproducts, or residual catalyst.
Visualizing the Workflow
Caption: Logical flow from scaffold features to desirable drug candidate properties.
Conclusion
4-Bromo-N-methyl-2-(trifluoromethyl)aniline is more than just another reagent; it is a highly engineered building block designed to solve common challenges in medicinal chemistry. The strategic placement of the trifluoromethyl group provides a robust shield against metabolism while modulating key physicochemical properties. The N-methyl group offers a secondary metabolic block and fine-tunes solubility, while the para-bromo group serves as a reliable and versatile anchor point for synthetic elaboration. By understanding the distinct advantages conferred by each part of its structure, drug discovery professionals can leverage this scaffold to accelerate the development of safer, more effective, and more bioavailable therapeutics.
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A Comparative Guide to the Cross-Reactivity of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline in Key Coupling Reactions
Introduction: A Molecule of Strategic Importance
In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, the selection of foundational building blocks is paramount. 4-Bromo-N-methyl-2-(trifluoromethyl)aniline is a molecule of significant interest, embodying a unique convergence of functional groups that dictate its reactivity and utility. This guide provides an in-depth, objective comparison of its performance across a spectrum of palladium-catalyzed cross-coupling reactions, offering researchers and drug development professionals the predictive insights necessary for efficient synthesis design.
The molecule's architecture presents three key features that govern its chemical behavior:
-
Aryl Bromide : The primary reactive site for palladium-catalyzed transformations. The carbon-bromine bond is weaker than a carbon-chlorine bond, making it more susceptible to oxidative addition by a palladium(0) catalyst, a crucial first step in most cross-coupling reactions.[1]
-
Trifluoromethyl (-CF₃) Group : Positioned ortho to the bromine, this powerful electron-withdrawing group significantly modulates the electronic character of the aromatic ring. Its presence can increase the rate of oxidative addition and enhance the metabolic stability of resulting drug candidates.[2][3][4]
-
N-methylamino Group : Situated meta to the bromine, this group is electron-donating through resonance. This creates an interesting electronic push-pull dynamic with the opposing trifluoromethyl group, influencing the overall reactivity of the C-Br bond.
This guide will dissect the performance of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, supported by experimental data from analogous systems to provide a robust comparative framework.
Core Mechanistic Principles: The Palladium Catalytic Cycle
The remarkable versatility of palladium-catalyzed cross-coupling reactions stems from a shared, fundamental catalytic cycle.[5][6] Understanding this cycle is essential to predicting the reactivity of a substrate like 4-Bromo-N-methyl-2-(trifluoromethyl)aniline. The process universally involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
The generalized cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the aryl halide. This is often the rate-determining step. The electron-withdrawing -CF₃ group on our target molecule is expected to make the aryl ring more electrophilic, thereby accelerating this crucial step.[1]
-
Transmetalation / Insertion : In reactions like Suzuki or Sonogashira, a second organic fragment is transferred from another organometallic reagent (e.g., from boron or copper) to the palladium center.[7] In the Heck reaction, an alkene inserts into the Aryl-Pd bond.
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for constructing biaryl structures by coupling an organoboron reagent with an organic halide.[8] Its tolerance for a wide range of functional groups and relatively mild conditions makes it a staple in pharmaceutical synthesis.
Mechanistic Considerations: For 4-Bromo-N-methyl-2-(trifluoromethyl)aniline, the strong electron-withdrawing -CF₃ group is anticipated to enhance the rate of oxidative addition. However, the electron-donating N-methylamino group can slightly temper this effect. Research on similar substrates shows that aryl bromides with electron-withdrawing groups exhibit higher reactivity than those with electron-donating groups.[9] Therefore, our target molecule is expected to be a highly competent substrate for Suzuki coupling.
Comparative Performance Data: While direct kinetic data for 4-Bromo-N-methyl-2-(trifluoromethyl)aniline is not readily available in the surveyed literature, we can draw strong inferences from structurally similar compounds. The data below compares the performance of various substituted bromoanilines.
| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| ortho-Bromoaniline | Benzylboronic acid pinacol ester | CataCXium A Pd G3 (2 mol%) | K₃PO₄ | 2-MeTHF | 80 | 16 | 99 | [10] |
| 4-Bromo-2-methylaniline Derivative | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | 33-46 | [11][12][13] |
| 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [14] |
| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid (0.045 mol%) | K₃PO₄ | Toluene/H₂O | 70 | 12 | ~70 | [9] |
| Note: Data for a pyridine analogue with strong electron-withdrawing groups is included for comparison. |
The high yields achieved with ortho-bromoanilines and substrates bearing strong electron-withdrawing groups suggest that 4-Bromo-N-methyl-2-(trifluoromethyl)aniline will be a highly effective substrate in Suzuki-Miyaura couplings.[10][14]
Experimental Protocol: Suzuki-Miyaura Coupling This protocol is adapted from methodologies developed for unprotected ortho-bromoanilines, which are expected to be highly applicable.[10][15]
-
Reaction Setup : In a nitrogen-flushed glovebox, combine 4-Bromo-N-methyl-2-(trifluoromethyl)aniline (1.0 eq), the desired boronic acid or ester (1.2 eq), a suitable palladium catalyst (e.g., CataCXium A Pd G3, 1-2 mol%), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq) in a dry reaction vial or Schlenk tube.
-
Solvent Addition : Add a degassed solvent, such as 2-methyltetrahydrofuran (2-MeTHF) or a toluene/water mixture.
-
Reaction Conditions : Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Workup and Purification : Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction that enables the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[16] It involves coupling an amine with an aryl halide or triflate.
Mechanistic Considerations: The catalytic cycle is similar to other cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[16][17] The reactivity of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline in this reaction is expected to be high due to the electron-deficient nature of the ring facilitating oxidative addition. The choice of phosphine ligand is critical to prevent catalyst decomposition and promote the reductive elimination step.[18] Sterically hindered, electron-rich ligands are often preferred.
Comparative Performance Data: Data from analogous systems demonstrates the feasibility of using trifluoromethyl-substituted bromoarenes in Buchwald-Hartwig aminations, often achieving high yields.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1,3-bis(trifluoromethyl)benzene | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 90 | 12 | 92 | [14] |
| 3,5-bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Rapeseed Oil | 100 | 20 | 99 | [18] |
| 6-Bromo-4-trifluoromethyl-quinoline | Morpholine | Not Specified | Not Specified | Not Specified | - | - | 60-88 | [14] |
| 2-Bromo-13α-estrone Derivative | Substituted Anilines | Pd(OAc)₂ / X-Phos | KOtBu | Toluene | 100 (MW) | 0.33 | 80-97 | [19] |
| Note: Data for a quinoline derivative containing the trifluoromethyl-bromophenyl moiety. |
The excellent yields obtained with substrates containing multiple -CF₃ groups underscore the high potential of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline as a coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination This protocol is based on established methods for electron-deficient aryl bromides.[14]
-
Reaction Setup : In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., RuPhos or XPhos, 4 mol%), and a strong base (e.g., NaOtBu or KOtBu, 1.4 eq) to a dry Schlenk tube.
-
Reagent Addition : Add an anhydrous solvent (e.g., toluene or dioxane), followed by 4-Bromo-N-methyl-2-(trifluoromethyl)aniline (1.0 eq) and the desired amine coupling partner (1.2 eq).
-
Reaction Conditions : Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction for 8-24 hours by TLC or LC-MS.
-
Workup and Purification : After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Sonogashira Coupling: Accessing Alkynyl Architectures
The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[20][21] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.
Mechanistic Considerations: The reaction proceeds through two interconnected catalytic cycles.[20] The palladium cycle mirrors that of other cross-couplings. Concurrently, in the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily participates in the transmetalation step with the palladium center. The electron-deficient nature of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline should favor the initial oxidative addition step.
Comparative Performance Data: The Sonogashira coupling is generally robust. The high conversion rates observed for structurally related electron-deficient substrates suggest our target molecule is a promising candidate.
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | >95 (Conv.) | [14] |
| Aryl Bromides (General) | Terminal Alkynes | Pd/P(t-Bu)₃ / ZnCl₂ | i-Pr₂NEt | THF | RT | 2-24 | 70-98 | [22] |
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 4-10 | 72-96 | [23] |
| Note: Data for a pyrazole with a similar substitution pattern. |
Experimental Protocol: Sonogashira Coupling This protocol is a standard procedure for the copper-co-catalyzed Sonogashira reaction.[24]
-
Reaction Setup : To a solution of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-5 mol%).
-
Base Addition : Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.
-
Reaction Conditions : Stir the reaction mixture under an inert atmosphere (Argon or Nitrogen) at temperatures ranging from room temperature to 80 °C.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification : Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and partition the residue between water and an organic solvent. Wash the organic layer, dry it, and concentrate. Purify the crude product by column chromatography.
Heck Reaction: Olefin Functionalization
The Heck reaction creates a C-C bond between an aryl halide and an alkene, forming a substituted alkene.[25] It is a powerful tool for vinylation of aryl rings.
Mechanistic Considerations: The catalytic cycle involves oxidative addition, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.[6] Using electron-deficient aryl halides like our target molecule is generally favorable. However, electron-rich olefins can be challenging partners, sometimes requiring specialized ligands or conditions to achieve good yields.[26]
Comparative Performance Data: The Heck reaction is sensitive to steric and electronic factors. Electron-deficient aryl halides are typically good substrates, while electron-deficient alkenes (like acrylates) are the most common coupling partners.
| Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Styrene | Pd nanocrystals on COF | K₂CO₃ | DMF | 120 | 24 | 98 | [27] |
| Styrenes (electron-deficient) | Silyl ditriflates | Pd(OAc)₂ / P(CF₃C₆H₄)₃ | Proton Sponge | Dioxane | 80 | 24 | 55-90 | [28] |
| Aryl Bromide (General) | Acrylate Ester | Pd(OAc)₂ | Et₃N | Acetonitrile | 80-100 | - | High | [25] |
Given the successful coupling of other bromoanilines and the electron-deficient nature of the target molecule, 4-Bromo-N-methyl-2-(trifluoromethyl)aniline is expected to perform well, particularly with electron-deficient olefins like acrylates or styrenes.
Experimental Protocol: Heck Reaction
-
Reaction Setup : In a Schlenk tube, combine 4-Bromo-N-methyl-2-(trifluoromethyl)aniline (1.0 eq), the alkene (1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and optionally a phosphine ligand (e.g., PPh₃ or a Buchwald ligand) if required.
-
Solvent and Base : Add a polar aprotic solvent such as DMF or acetonitrile, followed by an inorganic or organic base (e.g., K₂CO₃, Et₃N, or NaOAc, 2.0 eq).
-
Reaction Conditions : Heat the mixture under an inert atmosphere to 80-120 °C.
-
Monitoring : Monitor the reaction's progress by GC-MS or LC-MS.
-
Workup and Purification : After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic extracts, dry over a drying agent, and concentrate. Purify the product by column chromatography to isolate the substituted alkene.
Conclusion and Outlook
4-Bromo-N-methyl-2-(trifluoromethyl)aniline stands out as a versatile and highly reactive building block for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing effect of the trifluoromethyl group consistently activates the C-Br bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. This intrinsic reactivity makes it an excellent substrate across all four major coupling reactions discussed.
Summary of Reactivity:
| Coupling Reaction | Expected Reactivity | Key Considerations |
| Suzuki-Miyaura | Excellent | Highly reliable for C(sp²)-C(sp²) bond formation. Tolerant of the free N-methylamino group. |
| Buchwald-Hartwig | Excellent | Very effective for C-N bond formation. Ligand choice is critical for high yields. |
| Sonogashira | Very Good | Reliable for accessing alkynyl anilines. Copper co-catalyst is typically required. |
| Heck | Good to Very Good | Performs well, especially with electron-deficient alkenes. Regioselectivity can be a factor with unsymmetrical olefins. |
For researchers and drug development professionals, this compound offers a reliable entry point for introducing a substituted aniline moiety into complex molecules. Its predictable, high reactivity in Suzuki and Buchwald-Hartwig reactions makes it particularly valuable for late-stage functionalization and library synthesis. While it is also a competent substrate for Sonogashira and Heck reactions, careful optimization of ligands and reaction partners may be necessary to achieve maximum efficiency. The insights and protocols provided in this guide serve as a robust starting point for the successful application of this strategic molecular building block.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride
Introduction: Beyond the Benchtop
In the fields of pharmaceutical synthesis and advanced materials science, 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride (CAS No. 1215206-44-2) serves as a valuable synthetic intermediate.[1][2] Its structure, featuring a halogenated aromatic amine, is key to its utility.[3] However, these same structural motifs necessitate a rigorous and informed approach to its handling and disposal. Aromatic amines as a class are noted for their potential toxicity and carcinogenicity, with a high capacity for skin absorption, while halogenated organic compounds can exhibit environmental persistence.[4][5][6][7]
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. It is designed for the professional researcher who understands that laboratory excellence extends from experimental design to the final, responsible management of waste streams. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of maintaining a safe laboratory environment and ensuring environmental stewardship.
Part 1: Foundational Risk Assessment
Understanding the "why" is paramount to ensuring procedural adherence. The hazards associated with this compound are rooted in its chemical structure. As a halogenated aromatic amine, it presents a multi-faceted risk profile that must be respected. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and is known to cause serious skin and eye irritation.[8][9][10]
The primary concerns are:
-
Systemic Toxicity: Aromatic amines can pose significant health risks, including potential carcinogenicity and mutagenicity.[4][5][11] They are readily absorbed through the skin, meaning dermal contact can lead to systemic exposure.[4][12]
-
Environmental Persistence: Halogenated organic compounds are regulated by the Environmental Protection Agency (EPA) due to their potential to persist in the environment.[13][14][15] Improper disposal can lead to long-term contamination of soil and water.[11]
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen halides, and hydrogen fluoride.[10][16][17]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks.
Table 1: GHS Hazard Profile
| Category | Information | Citations |
|---|---|---|
| Pictogram(s) | GHS07 (Exclamation Mark) | [18] |
| Signal Word | Warning | [8] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [8][9][10] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |[8][9][10] |
Part 2: Pre-Disposal Operations: Safeguarding the Laboratory
Proper disposal begins long before the waste container leaves the lab. It starts with meticulous handling and segregation at the point of generation.
Personal Protective Equipment (PPE)
Given the compound's dermal and respiratory hazards, a robust PPE protocol is non-negotiable. Engineering controls, such as fume hoods, are the first line of defense and must be used when handling the solid or solutions.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Aromatic amines can permeate some glove materials.[12] Always inspect gloves before use. For prolonged handling or spill cleanup, consider double-gloving. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforms to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[8][19] |
| Skin/Body Protection | Flame-retardant lab coat and closed-toe shoes. | Wear impervious clothing to prevent skin contact.[8] Contaminated clothing must be removed immediately and decontaminated before reuse.[8] |
| Respiratory Protection | Use in a certified chemical fume hood. If a hood is not available or exposure limits may be exceeded, a full-face respirator with appropriate cartridges (e.g., Type ABEK) is necessary. | Protects against inhalation of harmful dust or vapors.[8] |
Waste Segregation and Compatibility
The fundamental principle of hazardous waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, compromise disposal pathways, and significantly increase disposal costs.
-
Designate a Specific Waste Stream: this compound waste must be classified as halogenated organic waste .
-
Avoid Mixing: Never mix this waste with non-hazardous trash, aqueous waste (unless properly neutralized and documented), or other organic waste streams (e.g., non-halogenated solvents).
-
Incompatibilities: Keep segregated from strong oxidizing agents, isocyanates, peroxides, and acid halides.[4][10]
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for managing the waste from generation to collection. The entire process must be overseen by your institution's Environmental Health & Safety (EHS) department.
Step 1: Containerization
-
Select the Correct Container: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene or glass). The container must have a secure, tight-fitting lid.
-
Maintain Container Integrity: Keep the exterior of the container clean and free of contamination. Do not overfill; leave at least 10% headspace to allow for expansion.
Step 2: Accurate Labeling
-
Immediate Labeling: Affix a hazardous waste label to the container before adding the first drop of waste.
-
Complete Information: The label must be filled out completely and legibly, including:
-
The full chemical name: "this compound"
-
CAS Number: "1215206-44-2"[1]
-
Hazard identification: Check the boxes for "Toxic" and "Irritant."
-
Researcher's Name and Lab Information.
-
Step 3: Secure Temporary Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory. This area must be at or near the point of generation and under the control of the lab personnel.
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
-
Location: Store away from heat, sources of ignition, and incompatible materials.[19] Ensure the container is stored in a well-ventilated, locked-up location when not in immediate use.[8][16]
Step 4: Final Disposal via Institutional EHS
-
Do Not Use Drains: Never dispose of this chemical down the sewer system.[18][19] This is a direct violation of environmental regulations and poses a significant risk.
-
Schedule a Pickup: Once the container is full or you are finished with the process, contact your institution's EHS office to schedule a hazardous waste pickup.
-
Approved Disposal Method: The EHS-approved contractor will transport the waste to a licensed treatment and disposal facility. The most appropriate and environmentally sound method for halogenated organic compounds is high-temperature incineration with flue gas scrubbing to neutralize hazardous decomposition products like HCl and HF.[13][19]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process.
Caption: Decision workflow for handling and disposal.
Part 4: Emergency Protocol: Spill Management
Accidents can happen. A prepared response is critical to mitigating risk.
For a Small Spill (Contained within a Fume Hood):
-
Alert: Immediately alert personnel in the immediate area.
-
Isolate: Keep the fume hood sash as low as possible.
-
PPE: Ensure you are wearing the full PPE detailed in Table 2.
-
Contain: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.[4][20] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with an appropriate solvent (follow your lab's specific SOP), then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Document: Report the spill to your lab supervisor and EHS office, as per institutional policy.
For a Large Spill (Outside of a Fume Hood) or Any Spill You Are Not Equipped to Handle:
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.
-
ALERT: Activate the nearest fire alarm and notify your institution's emergency response line or call 911. Provide the chemical name and location of the spill.
-
SECURE: Prevent personnel from entering the area until emergency responders arrive.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the expense of personal or environmental health.
References
- 4-Bromo-2-(trifluoromethyl)
- 4-Bromo-N-methyl-2-(trifluoromethyl)-aniline hydrochloride - Matrix Scientific.
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- This compound | 1215206-44-2 | Benchchem. Benchchem.
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- SAFETY DATA SHEET - Thermo Fisher Scientific (2-Bromo-4-trifluoromethylaniline). Thermo Fisher Scientific.
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- 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem.
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- SAFETY DATA SHEET - Thermo Fisher Scientific (4-(Trifluoromethyl)aniline hydrochloride). Thermo Fisher Scientific.
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- OSHA Technical Manual (OTM) - Section III: Chapter 1.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR.
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- 4-Bromo-2-(trifluoromethyl)aniline 97 445-02-3 - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific (3-Chloro-2-fluoro-6-(trifluoromethyl)aniline). Fisher Scientific.
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- SAFETY DATA SHEET - Gujarat Fluorochemicals Limited.
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- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Figshare.
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- Worker Exposures to Volatile Amines | Occupational Safety and Health Administration - OSHA.
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- Method for the determination of aromatic amines in workplace air using gas chrom
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A Senior Application Scientist's Guide to Handling 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride
This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride (CAS No. 1215206-44-2). As a substituted aromatic amine, this compound warrants a rigorous approach to safety to mitigate risks associated with its potential irritant and toxicological properties.[1][2] The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment through meticulous planning and execution.
Hazard Assessment and Toxicological Profile
This compound is classified as an irritant.[1] However, a comprehensive risk assessment must also consider the hazards associated with its parent structure, 4-Bromo-2-(trifluoromethyl)aniline, and the broader class of aromatic amines. The free aniline is known to be harmful if swallowed, inhaled, or in contact with skin.[3][4] It is a known skin and eye irritant and may cause respiratory irritation.[4][5]
The primary risks stem from:
-
Dermal Absorption: Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.[6][7]
-
Inhalation: As a solid, the compound can form dusts or aerosols during handling, which, if inhaled, can cause respiratory tract irritation and potential systemic effects.[8]
-
Eye Contact: The compound can cause serious eye irritation.[3][9]
Given these hazards, the cornerstone of safe handling is the consistent and correct use of personal protective equipment (PPE) in conjunction with robust engineering controls.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes. The required level of PPE varies based on the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Preparing Solutions | Tightly fitting safety goggles and a full-face shield.[3][10] | Double-gloving with nitrile or neoprene gloves.[11][12] | Full-length lab coat with tight cuffs and a chemical-resistant apron.[11] | Work exclusively within a certified chemical fume hood.[6] |
| Reaction & Work-up | Tightly fitting safety goggles and a full-face shield.[3][10] | Double-gloving with nitrile or neoprene gloves.[11][12] | Full-length lab coat with tight cuffs and a chemical-resistant apron.[11] | Work exclusively within a certified chemical fume hood.[6] |
| Spill Cleanup | Tightly fitting safety goggles and a full-face shield.[3][10] | Heavy-duty butyl rubber gloves over nitrile gloves.[10] | Chemical-resistant disposable coveralls and shoe covers.[10] | Full-face respirator with an organic vapor/HEPA cartridge may be required for large spills.[3][10] |
| Waste Disposal | Tightly fitting safety goggles.[3] | Double-gloving with nitrile or neoprene gloves.[11][12] | Full-length lab coat with tight cuffs.[11] | Work within a certified chemical fume hood.[6] |
Causality Behind PPE Choices
-
Eye and Face Protection: Safety goggles provide a seal against dust and splashes, while the face shield offers a secondary barrier, crucial when handling powders that can become airborne or when transferring solutions.[3][12]
-
Hand Protection: Double-gloving is a critical measure. Aromatic amines may permeate standard nitrile gloves over time; using two pairs creates a more robust barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[7][13] Always inspect gloves for degradation before and during use.
-
Body Protection: A fully buttoned lab coat and a chemical-resistant apron prevent contamination of personal clothing from spills and splashes.[11] Closed-toe shoes are mandatory at all times.
-
Respiratory Protection: The primary method of respiratory protection is an engineering control—the chemical fume hood—which captures dust and vapors at the source.[6] Respirators are reserved for non-routine situations like large spills or when engineering controls are not feasible.[3]
Standard Operating Procedures (SOPs)
A systematic workflow is essential for minimizing risk.
Pre-Operational Checklist
-
Risk Assessment: Conduct and document a thorough risk assessment for the specific experiment.[11]
-
Fume Hood Verification: Ensure the chemical fume hood is operational, with a valid certification and adequate airflow.[11]
-
Emergency Equipment: Locate and confirm the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[6][11]
-
Spill Kit: A spill kit appropriate for solid and liquid organic amines must be readily available.[11]
Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, don all required PPE as specified in the table above.
-
Designated Area: All handling of the solid compound and its solutions must occur within a designated area inside a chemical fume hood.[6]
-
Weighing: Use anti-static weigh boats or weighing paper. Handle the solid with care to avoid generating dust.[10] Close the primary container immediately after dispensing.
-
Solution Preparation: Add the solid to the solvent slowly. If heating is required, use a controlled heating source like a mantle or oil bath; never an open flame.[11]
-
Post-Handling: After completing the work, decontaminate any reusable equipment. Wipe down the work area in the fume hood. Remove PPE in the correct order (see diagram below) before leaving the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and removing gloves.[3]
Emergency and Disposal Protocols
Spill Management
-
Small Spill (in fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the material into a designated hazardous waste container.[14]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][8][14]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[6][8][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][14]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][14][15]
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated solid waste, including gloves, weigh boats, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste bag or container.[11]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a sealed, properly labeled hazardous waste container. Do not pour any waste down the drain.[8]
-
Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, away from general work areas, until they are collected by EHS for final disposal according to all applicable regulations.[3][11]
Visual Workflow Diagrams
To ensure procedural clarity, the following diagrams illustrate key safety workflows.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






